Nortadalafil
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDLVMPUSXRZOS-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431339 | |
| Record name | Nortadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629652-62-6, 171596-36-4 | |
| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nortadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Nortadalafil: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortadalafil, also known as N-desmethyl tadalafil (B1681874), is a significant analog and the primary active metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its structural similarity to tadalafil underpins its pharmacological relevance, primarily in the research of erectile dysfunction and pulmonary arterial hypertension. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed methodologies for its synthesis, characterization, and biological evaluation.
Chemical Structure and Identification
This compound is structurally distinct from its parent compound, tadalafil, by the absence of a methyl group on the piperazinedione ring.[1] This N-demethylation is a key feature influencing its pharmacokinetic profile.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | [2][3] |
| CAS Number | 171596-36-4 | [1] |
| Molecular Formula | C₂₁H₁₇N₃O₄ | [2] |
| SMILES String | C1[C@@H]2C(=O)NCC(=O)N2--INVALID-LINK--C5=CC6=C(C=C5)OCO6 | [3] |
| InChI Key | XHDLVMPUSXRZOS-FOIQADDNSA-N | [3] |
| Synonyms | Demethyl Tadalafil, N-Desmethyl Tadalafil | [3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source(s) |
| Molecular Weight | 375.38 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 285-290 °C (recrystallized from methanol) | [2] |
| Solubility | Soluble in DMSO (≥32.7 mg/mL), sparingly soluble in Ethanol (≥2.32 mg/mL with sonication), and insoluble in water. | [4] |
| pKa | Data not readily available in the searched literature. |
Mechanism of Action: PDE5 Inhibition
This compound's primary pharmacological action is the selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is a key regulator in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which governs smooth muscle relaxation.[1]
In the physiological process of penile erection, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation, which in turn increases blood flow.[1] PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the enhancement of its vasodilatory effects.[1]
Experimental Protocols
Synthesis of this compound via Demethylation of Tadalafil
This protocol describes a general method for the synthesis of this compound by demethylating Tadalafil.
Principle: The N-methyl group on the piperazinedione ring of Tadalafil is removed using a demethylating agent.
Materials:
-
Tadalafil
-
Demethylating agent (e.g., boron tribromide (BBr₃) or other suitable reagents)
-
Anhydrous solvent (e.g., dichloromethane)
-
Methanol (B129727) for quenching and recrystallization
-
Sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve Tadalafil in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or lower).
-
Slowly add the demethylating agent to the stirred solution.
-
Allow the reaction to proceed at a controlled temperature, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Neutralize the reaction mixture with a sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol to yield pure this compound.[2]
Characterization of this compound
Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound and assess its purity.
Principle: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer or inject it into the LC system for separation prior to MS analysis.
-
Acquire mass spectra in positive ion mode.
-
Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass of this compound (C₂₁H₁₈N₃O₄⁺).
-
Perform fragmentation analysis (MS/MS) to further confirm the structure.
In Vitro Biological Evaluation: PDE5 Inhibition Assay
This protocol describes a generic fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of this compound against the PDE5 enzyme.
Principle: The assay measures the inhibition of PDE5-catalyzed hydrolysis of a fluorescently labeled cGMP analog. Inhibition of the enzyme results in a higher fluorescence polarization signal.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate
-
This compound
-
Assay buffer
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the PDE5 enzyme to each well, followed by the this compound dilutions or vehicle control.
-
Incubate the plate to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate to allow the reaction to proceed.
-
Stop the reaction and measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Biological Evaluation: Erectile Function in a Rat Model
This protocol is adapted from studies on Tadalafil and provides a framework for evaluating the in vivo efficacy of this compound in an animal model of erectile dysfunction.
Principle: The erectile response to cavernous nerve stimulation is measured in anesthetized rats after the administration of this compound or a vehicle control.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Bipolar stimulating electrode
Procedure:
-
Administer this compound or vehicle to the rats via a suitable route (e.g., oral gavage).
-
After a predetermined time, anesthetize the rats.
-
Surgically expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.
-
Insert a needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Deliver electrical stimulation to the cavernous nerve at varying frequencies.
-
Record the maximal ICP and mean arterial pressure (MAP) to calculate the ICP/MAP ratio, a key indicator of erectile function.
-
Compare the ICP/MAP ratios between the this compound-treated and control groups to assess the compound's efficacy.
Conclusion
This compound, as a key analog and metabolite of tadalafil, is a compound of significant interest in the field of PDE5 inhibitor research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The outlined experimental protocols for synthesis, characterization, and biological evaluation offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound will be crucial in fully elucidating its therapeutic potential.
References
The Synthesis of Nortadalafil from Tadalafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortadalafil, also known as N-desmethyl tadalafil, is a primary metabolite and a key analogue of the potent phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. The synthesis of this compound is of significant interest for the preparation of analytical reference standards and for structure-activity relationship (SAR) studies in the development of new PDE5 inhibitors. This technical guide provides a comprehensive overview of the core process for synthesizing this compound from its parent compound, Tadalafil, focusing on the N-demethylation reaction. This document details the chemical principles, experimental protocols, and analytical characterization of the resulting product.
Introduction
Tadalafil is a widely used therapeutic agent for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the selective inhibition of PDE5, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent smooth muscle relaxation and vasodilation. This compound, which lacks the N-methyl group on the piperazinedione ring of Tadalafil, is a crucial compound for metabolic studies and serves as a precursor for the synthesis of other Tadalafil analogues.[1] The primary route for the synthesis of this compound involves the chemical demethylation of Tadalafil.[1]
Synthesis Pathway: N-Demethylation of Tadalafil
The core of this compound synthesis from Tadalafil lies in the selective removal of the methyl group from the nitrogen atom at position 2 of the piperazinedione moiety. This N-demethylation is a common transformation in medicinal chemistry and can be achieved through various methods.
A frequently employed method for the N-demethylation of tertiary amines, such as the one present in the piperazinedione ring of Tadalafil, is the von Braun reaction . This reaction traditionally utilizes cyanogen (B1215507) bromide (CNBr) to cleave the N-methyl bond. The reaction proceeds through a cyanamide (B42294) intermediate, which is subsequently hydrolyzed to yield the secondary amine, this compound.
Another powerful reagent for the demethylation of aryl methyl ethers and certain N-methyl compounds is boron tribromide (BBr₃) . This Lewis acid can effectively remove the methyl group under controlled conditions.
The overall chemical transformation is depicted in the following reaction diagram:
Figure 1: General reaction scheme for the synthesis of this compound from Tadalafil via N-demethylation.
Experimental Protocols
While specific, detailed protocols for the N-demethylation of Tadalafil are not abundantly available in peer-reviewed literature, the following represents a generalized procedure based on established methods for the demethylation of similar heterocyclic compounds.
N-Demethylation using the von Braun Reaction (Cyanogen Bromide)
Materials:
-
Tadalafil
-
Cyanogen bromide (CNBr)
-
Inert solvent (e.g., anhydrous chloroform, dichloromethane)
-
Aqueous acid (e.g., hydrochloric acid)
-
Base for neutralization (e.g., sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tadalafil in an anhydrous inert solvent.
-
Reagent Addition: To the stirred solution, add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the residue with an aqueous acid solution and heat to hydrolyze the cyanamide intermediate.
-
Cool the reaction mixture and neutralize with a suitable base.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
-
Purification: Concentrate the dried organic solution and purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.
N-Demethylation using Boron Tribromide
Materials:
-
Tadalafil
-
Boron tribromide (BBr₃) solution in an inert solvent (e.g., dichloromethane)
-
Anhydrous inert solvent (e.g., dichloromethane)
-
Aqueous base (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Tadalafil in anhydrous dichloromethane (B109758) and cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Reagent Addition: Add a solution of boron tribromide in dichloromethane dropwise to the stirred Tadalafil solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of methanol at a low temperature.
-
Neutralize the mixture with a saturated aqueous solution of a base.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield pure this compound.
Data Presentation
The following tables summarize the key chemical and analytical data for Tadalafil and this compound.
Table 1: Physicochemical Properties
| Property | Tadalafil | This compound |
| Molecular Formula | C₂₂H₁₉N₃O₄ | C₂₁H₁₇N₃O₄ |
| Molecular Weight | 389.40 g/mol | 375.38 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white solid |
| CAS Number | 171596-29-5 | 171596-36-4 |
Table 2: Spectroscopic Data for this compound
| Technique | Purpose | Key Observation for this compound |
| ¹H-NMR | Structural Confirmation | Disappearance of the N-methyl singlet signal (present in Tadalafil) and appearance of a new N-H proton signal.[2] |
| ¹³C-NMR | Structural Confirmation | Absence of the N-methyl carbon signal. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Accurate mass measurement corresponding to C₂₁H₁₇N₃O₄.[2] A distinction in the mass-to-charge ratio (m/z) compared to Tadalafil, differing by the mass of a CH₂ group.[2] |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of N-H stretching vibration. |
Mandatory Visualization
The synthesis of this compound from Tadalafil can be visualized as a single-step chemical transformation.
Figure 2: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from Tadalafil is a critical process for obtaining an important analytical standard and a versatile intermediate for the development of novel PDE5 inhibitors. The N-demethylation of Tadalafil, achievable through methods such as the von Braun reaction or with reagents like boron tribromide, provides a direct route to this valuable compound. Careful execution of the experimental protocol and rigorous purification are essential to obtain high-purity this compound suitable for research and drug development applications. Further optimization of reaction conditions can lead to improved yields and simplified purification procedures.
References
Nortadalafil's Modulation of the cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortadalafil (B1662904), a demethylated analog of tadalafil (B1681874), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme plays a critical role in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a key cascade involved in smooth muscle relaxation and vasodilation. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the enhancement of downstream signaling. This guide provides an in-depth technical overview of the core molecular interactions of this compound within the cGMP pathway, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
The cGMP Signaling Pathway and this compound's Mechanism of Action
The nitric oxide (NO)-cGMP signaling pathway is a fundamental mechanism governing vasodilation in various tissues. The process is initiated by the release of NO, often in response to sexual stimulation or other physiological cues. NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC).[1][2][3] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
Cyclic GMP acts as a second messenger, activating protein kinase G (PKG).[1] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels. This reduction in calcium concentration results in the relaxation of smooth muscle cells, causing vasodilation and increased blood flow.[1][3]
The signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[1] Specifically, PDE5 is a cGMP-specific phosphodiesterase that is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[1][4][5] PDE5 breaks down cGMP to the inactive 5'-GMP, thus ending the signaling cascade.[4][6]
This compound, as a selective PDE5 inhibitor, directly interferes with this termination step.[5][7] By binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP.[6] This inhibition leads to an accumulation of cGMP within the smooth muscle cells, thereby prolonging and enhancing the effects of the NO-cGMP pathway, resulting in sustained smooth muscle relaxation and vasodilation.[1][7]
Quantitative Pharmacological Data
While specific quantitative data for this compound is not extensively published in peer-reviewed literature, its close structural and functional relationship with tadalafil allows for a strong comparative analysis. The following table summarizes the key pharmacological parameters for tadalafil, which are expected to be highly indicative of this compound's profile.
| Parameter | Value (for Tadalafil) | Description |
| IC50 for PDE5 | ~5 nM | The half-maximal inhibitory concentration, indicating high potency.[2][8] |
| Selectivity for PDE5 vs. PDE6 | >1000-fold | High selectivity against PDE6, which is found in the retina, minimizing visual side effects.[9] |
| Selectivity for PDE5 vs. PDE11 | ~14-fold | Tadalafil shows some inhibition of PDE11, an enzyme with a less understood physiological role.[10] |
Detailed Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the IC50 value of a PDE5 inhibitor like this compound.
Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM). When the substrate is hydrolyzed by PDE5, it binds to a larger binding agent, causing a significant increase in the polarization of the emitted light. The degree of inhibition is inversely proportional to the FP signal.
Materials:
-
Recombinant Human PDE5A1
-
Fluorescently labeled cGMP (e.g., FAM-Cyclic-3',5'-GMP)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., Tadalafil, Sildenafil)
-
DMSO (for compound dilution)
-
96-well or 384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be around 100 µM, followed by 1:3 or 1:5 serial dilutions.
-
Reagent Preparation:
-
Dilute the recombinant PDE5A1 enzyme in the PDE Assay Buffer to the desired working concentration.
-
Dilute the FAM-Cyclic-3',5'-GMP substrate in the PDE Assay Buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add the diluted this compound, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of the microplate.
-
Add the diluted PDE5A1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Measurement of Cellular cGMP Levels (ELISA)
This protocol outlines a method to quantify changes in intracellular cGMP levels in response to this compound treatment.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the amount of cGMP in cell lysates. The cGMP from the sample competes with a known amount of HRP-linked cGMP for binding to an anti-cGMP antibody coated on a microplate. The amount of HRP-linked cGMP bound is inversely proportional to the amount of cGMP in the sample.
Materials:
-
Cell line of interest (e.g., RFL-6 rat lung fibroblasts, human aortic smooth muscle cells)
-
This compound
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production
-
Cell lysis buffer
-
cGMP ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 30 minutes.
-
Stimulate the cells with an NO donor (e.g., 100 µM SNP) for 10-15 minutes to induce cGMP synthesis.
-
-
Cell Lysis:
-
Immediately aspirate the medium and add cell lysis buffer to each well to stop cGMP degradation.
-
Incubate as per the lysis buffer protocol (e.g., 10 minutes on ice).
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the cGMP ELISA kit. This typically involves:
-
Adding cell lysates and cGMP standards to the antibody-coated plate.
-
Adding HRP-linked cGMP.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve using the absorbance readings from the cGMP standards.
-
Calculate the concentration of cGMP in each sample by interpolating from the standard curve.
-
Compare the cGMP levels in this compound-treated cells to the vehicle-treated control to determine the fold-increase in cGMP.
-
Conclusion
This compound is a highly specific and potent inhibitor of PDE5, acting as a key modulator of the cGMP signaling pathway. Its mechanism of action, centered on the prevention of cGMP degradation, leads to enhanced smooth muscle relaxation and vasodilation. The experimental protocols detailed herein provide a framework for the quantitative assessment of its inhibitory activity and its impact on intracellular cGMP levels. A thorough understanding of these molecular interactions and the methodologies to study them is crucial for the ongoing research and development of PDE5 inhibitors for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Nortadalafil (CAS 171596-36-4): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortadalafil (B1662904), with the Chemical Abstracts Service (CAS) number 171596-36-4, is a significant analogue and the primary active metabolite of tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Structurally, it is N-desmethyl tadalafil, differing from its parent compound by the absence of a methyl group on the piperazinedione ring. This structural modification influences its pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound is a complex heterocyclic organic compound. Its systematic IUPAC name is (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione.[2][3] The compound maintains the core tetracyclic framework of tadalafil, which consists of a fused indole-pyridopyrazinedione system coupled with a benzodioxole substituent.[2]
| Property | Value | Reference |
| CAS Number | 171596-36-4 | [3][4][5] |
| Molecular Formula | C₂₁H₁₇N₃O₄ | [2][3][4][5] |
| Molecular Weight | 375.38 g/mol | [2][3][4][5] |
| Appearance | Powder | [5] |
| Solubility | Insoluble in water. Soluble in DMSO (≥32.7 mg/mL) and Ethanol (≥2.32 mg/mL with sonication). | [4][5] |
| Storage | Desiccate at -20°C | [4][5] |
Synthesis
The primary route for synthesizing this compound is through the N-demethylation of tadalafil.[1][2] This process involves the removal of the methyl group from the nitrogen atom at position 2 of the piperazinedione moiety.[1]
Experimental Protocol: N-Demethylation of Tadalafil
Objective: To synthesize this compound from tadalafil.
Materials:
-
Tadalafil (starting material)[2]
-
Boron tribromide (BBr₃) or other suitable demethylating agents[2]
-
Appropriate organic solvents (e.g., dichloromethane)
-
Reagents for quenching and work-up (e.g., methanol (B129727), saturated sodium bicarbonate solution)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve tadalafil in a suitable anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a cooling bath.
-
Slowly add the demethylating agent (e.g., boron tribromide) to the cooled solution while stirring.[2] The reaction is typically performed under controlled conditions to ensure selectivity.[2]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by carefully adding a quenching agent (e.g., methanol) at a low temperature.
-
Allow the mixture to warm to room temperature and then perform an aqueous work-up. This may involve washing with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using techniques such as recrystallization or column chromatography to obtain pure this compound.[2]
Mechanism of Action
This compound functions as a highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][4][6] The therapeutic effects of this compound are mediated through its interaction with the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[1]
During sexual stimulation, nitric oxide is released, which activates guanylate cyclase, leading to increased levels of cGMP.[7][8] cGMP induces smooth muscle relaxation and vasodilation, increasing blood flow.[1][7] PDE5 is the enzyme responsible for the degradation of cGMP.[1][2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation.[1][2] This sustained elevation of cGMP enhances the vasodilatory effects of nitric oxide.[1][4]
Analytical Methodologies
Advanced analytical techniques are crucial for the identification and quantification of this compound, especially in contexts such as its detection as an undeclared adulterant in dietary supplements.[1]
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC, often coupled with mass spectrometry (MS), are the cornerstone techniques for the analysis of this compound.[1]
Experimental Protocol: UHPLC-MS/MS Analysis
Objective: To detect and quantify this compound in a sample matrix.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[9]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[9]
-
Injection Volume: Dependent on sample concentration and instrument sensitivity.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound.[9]
Sample Preparation:
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent, such as methanol or a mixture of acetonitrile and water.[9] Sonication can be used to ensure complete extraction.[9]
-
Centrifugation/Filtration: Centrifuge the extract to remove insoluble materials and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[9]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the instrument.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.[1]
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).[9]
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
Experiments:
-
¹H NMR: To determine the number and chemical environments of protons.[1]
-
¹³C NMR: To determine the number and types of carbon atoms.[9]
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall molecular structure.[9]
Pharmacological Data
While this compound is primarily known as a metabolite of tadalafil, its own pharmacological profile is of significant interest. Tadalafil is a highly potent PDE5 inhibitor with an IC₅₀ of approximately 5 nM.[4][10][11] Although specific IC₅₀ values for this compound are not as widely reported in the readily available literature, its structural similarity to tadalafil suggests it is also a potent PDE5 inhibitor.[2] Tadalafil exhibits high selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE1-4 and PDE6.[4][10][11] This selectivity is a key factor in its favorable side-effect profile, particularly the lower incidence of visual disturbances compared to some other PDE5 inhibitors that have a greater effect on PDE6, an enzyme found in the retina.[1][7]
| Parameter | Tadalafil (for comparison) | This compound |
| Target | PDE5 | PDE5[4][5][10] |
| IC₅₀ | ~5 nM[4][10][11] | Data not widely available, but expected to be a potent inhibitor. |
| Selectivity | High for PDE5 over PDE1-4 and PDE6[4][10][11] | Expected to have a similar selectivity profile to tadalafil. |
Conclusion
This compound is a key analogue and metabolite of tadalafil, playing a crucial role in understanding the pharmacology and metabolism of this important class of PDE5 inhibitors. This technical guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and analytical methodologies. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers in the field. Further investigation into the specific pharmacokinetic and pharmacodynamic profile of this compound will continue to be an important area of research.
References
- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 171596-36-4 [smolecule.com]
- 3. This compound | C21H17N3O4 | CID 9820973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tadalafil - Wikipedia [en.wikipedia.org]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Creative Enzymes [creative-enzymes.com]
- 11. This compound | 171596-36-4 [chemicalbook.com]
A Technical Guide to Nortadalafil: A Tadalafil Analogue and Phosphodiesterase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortadalafil (B1662904), also known as N-desmethyl tadalafil (B1681874), is a significant analogue and the primary metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Structurally similar to its parent compound, this compound is distinguished by the absence of a methyl group on the piperazinedione ring. This structural modification influences its pharmacological profile and makes it a compound of interest in the study of PDE5 inhibition and the metabolic pathways of tadalafil. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, mechanism of action, and relevant experimental protocols.
Chemical Identity
This compound is a complex heterocyclic compound with a tetracyclic framework. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][2] |
| Alternative IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | [1][3] |
| Synonyms | Demethyltadalafil, N-desmethyl tadalafil | [1][2][3] |
| CAS Number | 171596-36-4 | [1][2] |
| Molecular Formula | C₂₁H₁₇N₃O₄ | [1][2] |
| Molecular Weight | 375.38 g/mol | [1][2] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the N-demethylation of tadalafil.[1] This chemical transformation focuses on the removal of the methyl group from the piperazinedione moiety of the tadalafil structure.
Experimental Protocol: N-Demethylation of Tadalafil
Objective: To synthesize this compound by removing the N-methyl group from tadalafil.
Materials:
-
Tadalafil
-
Demethylating agent (e.g., boron tribromide (BBr₃))
-
Anhydrous solvent (e.g., dichloromethane)
-
Reagents for aqueous workup and neutralization
-
Silica (B1680970) gel for chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve tadalafil in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity.
-
Slowly add the demethylating agent to the stirred solution. The stoichiometry of the reagent should be carefully calculated.
-
Allow the reaction to proceed at the chosen temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a proton source (e.g., methanol (B129727) or water) at a low temperature.
-
Perform an aqueous workup to neutralize the reaction mixture and remove inorganic byproducts.
-
Extract the crude product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude this compound using column chromatography on silica gel to yield the pure product.
-
Characterize the final product using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1]
Mechanism of Action: PDE5 Inhibition
This compound functions as a selective inhibitor of the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is a crucial enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which regulates smooth muscle contraction and relaxation.[1]
Signaling Pathway of PDE5 Inhibition
The inhibition of PDE5 by this compound leads to an increase in intracellular cGMP levels, resulting in the relaxation of smooth muscle cells, particularly in the vasculature, which causes vasodilation.[1]
Experimental Protocol: In Vitro PDE5 Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the PDE5 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE5.
Materials:
-
Recombinant human PDE5A1 enzyme
-
This compound
-
Reference PDE5 inhibitor (e.g., tadalafil)
-
cGMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Detection reagents (specific to the assay format, e.g., fluorescently labeled cGMP for a fluorescence polarization assay)
-
384-well microplate
-
Plate reader capable of detecting the signal (e.g., fluorescence polarization)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and the reference inhibitor in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Enzyme and Inhibitor Addition: To the wells of the microplate, add the diluted this compound or reference inhibitor. Include control wells containing only the vehicle (e.g., DMSO) for 100% enzyme activity and wells with no enzyme for background measurement.
-
Enzyme Addition: Add the diluted PDE5A1 enzyme solution to all wells except the background controls.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data
While this compound is known to be a PDE5 inhibitor, specific quantitative data on its inhibitory potency (IC₅₀) and pharmacokinetic profile are not as widely published as for its parent compound, tadalafil. The following table provides a comparison with tadalafil and a related analogue.
| Compound | PDE5 IC₅₀ | Key Pharmacokinetic Parameters (for Tadalafil) |
| This compound | Data not widely available | Not available |
| Tadalafil | ~5 nM[4][5] | Tmax: ~2 hours[6] t₁/₂: ~17.5 hours[6] Oral Clearance (CL/F): ~2.5 L/h[6] Volume of Distribution (Vz/F): ~63 L[6] |
| N-Butyl this compound | IC₅₀ values are determined using in vitro assays | Not available |
Note: The pharmacokinetic data for tadalafil is provided as a reference for the parent compound.
Conclusion
This compound is a key analogue and metabolite of tadalafil, playing a crucial role in understanding the structure-activity relationships of PDE5 inhibitors. Its synthesis via demethylation of tadalafil and its inhibitory action on the PDE5 enzyme are well-established. Further research to quantify its inhibitory potency and delineate its pharmacokinetic and pharmacodynamic profiles will be valuable for the fields of drug metabolism and development of novel PDE5 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into this compound.
References
- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C21H17N3O4 | CID 9820973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Creative Enzymes [creative-enzymes.com]
- 5. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Nortadalafil Solubility: A Technical Guide for Researchers
Nortadalafil, also known as N-desmethyl tadalafil (B1681874), is a significant analogue and a primary metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its structural similarity to tadalafil underpins its pharmacological interest, particularly in research related to erectile dysfunction and pulmonary arterial hypertension.[1] This guide provides an in-depth overview of the solubility of this compound in various solvents, details on experimental protocols for solubility determination, and a visualization of its mechanism of action.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. This compound exhibits varied solubility across different common laboratory solvents. The data from multiple sources is summarized below. It is frequently noted that the use of ultrasonic agitation is recommended or required to achieve maximum solubility in DMSO.[2][3][4][5]
| Solvent | Reported Solubility | Molar Concentration (mM) | Conditions/Notes | Source(s) |
| DMSO | ≥32.7 mg/mL | Not specified | [2] | |
| 50 mg/mL | 133.20 mM | Requires ultrasonic agitation | [3] | |
| 65 mg/mL | 173.16 mM | Sonication is recommended | [4] | |
| Ethanol (EtOH) | ≥2.32 mg/mL | Not specified | Requires ultrasonic agitation | [2] |
| Water | Insoluble | Not applicable | [2] | |
| < 0.1 mg/mL | Not applicable | Insoluble | [3] |
Molecular Weight of this compound used for calculations: 375.38 g/mol .[2][3][6]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental in pharmaceutical research. The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of poorly soluble compounds due to its reliability.[7]
Shake-Flask Method for Equilibrium Solubility
This method involves measuring the concentration of a saturated solution of a substance that is in equilibrium with an excess of the solid compound.
Principle: An excess amount of the solid compound is added to a specific solvent and agitated until the system reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured to determine the equilibrium solubility.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed container, such as a glass vial or flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibrium is reached.[7]
-
Equilibration: The container is agitated in a constant temperature environment (e.g., 25°C or 37°C) using a shaker, rotator, or vortex mixer for an extended period.[8] The time required to reach equilibrium can vary and should be determined experimentally (e.g., 24 to 48 hours).[9]
-
Phase Separation: After equilibration, the suspension is left undisturbed to allow the undissolved solid to sediment.[8] To ensure complete separation of the solid from the liquid phase, the sample is typically centrifuged or filtered through a micro-filter (e.g., 0.2 or 0.45 µm) that does not adsorb the compound.[9]
-
Sample Analysis: An aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase.[9]
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[1][9] A standard calibration curve is used to extrapolate the concentration.[9]
Factors Influencing Shake-Flask Experiments:
-
Temperature: Solubility is temperature-dependent.
-
Purity: The purity of both the solute and the solvent is crucial for accurate results.[10]
-
Agitation Time: Sufficient time must be allowed to ensure equilibrium is truly reached.[8][9]
-
pH of the Medium: For ionizable compounds, the pH of the aqueous medium significantly impacts solubility.
Experimental Workflow: Shake-Flask Solubility Determination
Mechanism of Action: PDE5 Inhibition
This compound functions as a selective inhibitor of the phosphodiesterase type 5 (PDE5) enzyme.[1][2] This mechanism is central to its pharmacological effects and is mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1]
Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells.[11] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[11][12] Elevated intracellular levels of cGMP lead to the relaxation of smooth muscle cells in the vasculature, resulting in vasodilation and increased blood flow.[1][11]
The action of cGMP is terminated by its degradation by PDE enzymes. In tissues like the corpus cavernosum, PDE5 is the primary enzyme responsible for hydrolyzing cGMP.[2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration and prolonging its vasodilatory effects.[1][2][11]
NO/cGMP Signaling Pathway and PDE5 Inhibition
References
- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. This compound | 171596-36-4 | PDE | MOLNOVA [molnova.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 12. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Nortadalafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Nortadalafil, a known analog and metabolite of Tadalafil. The document details its molecular weight and melting point, outlines the experimental protocols for the determination of these properties, and visualizes the compound's mechanism of action and a general experimental workflow for its identification.
Core Physicochemical Data of this compound
This compound, also known as Demethyltadalafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4][5] Its fundamental physical and chemical characteristics are crucial for its identification, synthesis, and quality control in a research and development setting.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₇N₃O₄ | [6][7] |
| Molecular Weight | 375.38 g/mol | [1][2][3][4][6][7][8] |
| Melting Point | 285 - 290 °C | [6] |
| Appearance | White to pale yellow solid powder | [6][7] |
| CAS Number | 171596-36-4 | [1][2][3][6][7] |
Experimental Protocols
Accurate determination of physicochemical properties such as the melting point is fundamental for the characterization and purity assessment of pharmaceutical compounds.
Determination of Melting Point via Capillary Method
The melting point of this compound is determined using the capillary method, a standard procedure in pharmaceutical analysis for crystalline solids.[9][10]
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp or similar digital device)[11][12]
-
Mortar and pestle or spatula for sample grinding[11]
Procedure:
-
Sample Preparation: The this compound sample must be thoroughly dried to remove any residual solvent, which could depress the melting point.[10][13][14] The crystalline solid is then finely ground into a powder to ensure uniform packing in the capillary tube.[11]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample.[11][12] The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample into the sealed end.[12][14] This process is repeated until a packed column of 2-3 mm in height is achieved.[12][13]
-
Measurement:
-
The loaded capillary tube is inserted into the heating block of the melting point apparatus.[11][14]
-
For an unknown compound, a preliminary rapid heating (e.g., 10-20 °C per minute) is performed to determine an approximate melting range.[11][15]
-
A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[11]
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[12][13]
-
-
Data Recording: Two temperatures are recorded to define the melting range:
-
T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed.[11]
-
T₂ (Completion of Melting): The temperature at which the last solid crystal disappears, and the sample is completely liquid.[11]
-
The melting point is reported as the range from T₁ to T₂.[13] For a pure compound, this range is typically narrow (0.5-1.0 °C).
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: The NO/cGMP Signaling Pathway
This compound, like its parent compound Tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][4][16] Its therapeutic effects are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[1] In response to sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP.[17] cGMP induces smooth muscle relaxation and vasodilation.[1] PDE5 is the enzyme that degrades cGMP.[1] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and enhanced vasodilation.[4][17]
Caption: Mechanism of Action of this compound as a PDE5 Inhibitor.
Experimental Workflow for Identification of this compound
The identification and structural elucidation of this compound, particularly when found as an undeclared ingredient in dietary supplements, follows a multi-step analytical workflow. This process begins with sample preparation and screening, followed by separation and definitive structural analysis.
Caption: General Experimental Workflow for this compound Identification.
References
- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound | 171596-36-4 [smolecule.com]
- 7. medkoo.com [medkoo.com]
- 8. dev.klivon.com [dev.klivon.com]
- 9. westlab.com [westlab.com]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. nsmn1.uh.edu [nsmn1.uh.edu]
- 12. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. This compound - Creative Enzymes [creative-enzymes.com]
- 17. What is the mechanism of Tadalafil? [synapse.patsnap.com]
A Technical Guide to the Pharmacokinetics of Tadalafil and its Metabolite, Nortadalafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By increasing intracellular cGMP levels, Tadalafil facilitates smooth muscle relaxation and vasodilation, forming the basis of its therapeutic application in erectile dysfunction and pulmonary arterial hypertension.[1] Nortadalafil, the N-desmethyl metabolite of Tadalafil, has been identified as a significant analogue and is also found as an unapproved adulterant in various herbal supplements.[2][3] Understanding the pharmacokinetic profiles of both Tadalafil and this compound is crucial for drug development, clinical pharmacology, and regulatory assessment. This technical guide provides a comprehensive overview of the pharmacokinetics of Tadalafil, including detailed experimental protocols, and summarizes the current, limited understanding of this compound's pharmacokinetic properties.
Pharmacokinetics of Tadalafil
The pharmacokinetic profile of Tadalafil has been extensively characterized in numerous clinical studies. It exhibits predictable absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Tadalafil following a single oral dose in healthy human subjects.
| Pharmacokinetic Parameter | Value (for a 20 mg single dose) | References |
| Maximum Plasma Concentration (Cmax) | 378 µg/L | [4][5] |
| Time to Cmax (Tmax) | 2 hours (median) | [4][5] |
| Area Under the Curve (AUC) | 8066 µg·h/L (geometric mean) | [1] |
| Oral Clearance (CL/F) | 2.48 L/h (mean) | [4][5] |
| Apparent Volume of Distribution (Vz/F) | 62.6 L (mean) | [4][5] |
| Terminal Half-life (t1/2) | 17.5 hours (mean) | [4][6] |
| Absolute Bioavailability | Not determined in humans | [1][4] |
| Protein Binding | 94% | [1][4] |
Experimental Protocols for Tadalafil Pharmacokinetic Studies
The characterization of Tadalafil's pharmacokinetic profile relies on robust and validated experimental methodologies.
-
Objective: To determine the pharmacokinetic parameters of Tadalafil in human subjects.[1]
-
Methodology: A single-dose, open-label, crossover, or parallel-group study design is commonly employed.[1][7]
-
Subject Population: Healthy male and/or female volunteers are typically recruited for these studies.[1][7]
-
Drug Administration: A single oral dose of Tadalafil (e.g., 20 mg) is administered to the subjects, often after an overnight fast.[1][7]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[1][7]
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed for Tadalafil concentrations using a validated bioanalytical method.[1][7]
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed on the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, CL/F, Vz/F, and t1/2.[1][4][7]
-
Objective: To accurately quantify Tadalafil concentrations in human plasma.[1]
-
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard and validated method for the bioanalysis of Tadalafil.[1][4]
Metabolism and Excretion of Tadalafil
Tadalafil is predominantly metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme.[8][9] The primary metabolic pathway involves the conversion of Tadalafil to a catechol metabolite, which then undergoes methylation and glucuronidation to form the major circulating metabolite, methylcatechol glucuronide.[8][9] These metabolites are not considered to be pharmacologically active at therapeutic concentrations.[8] Tadalafil is primarily eliminated as metabolites in the feces (approximately 61%) and to a lesser extent in the urine (approximately 36%).[8][9]
Pharmacokinetics of this compound: A Knowledge Gap
Despite its identification as a key metabolite of Tadalafil and its presence in adulterated supplements, there is a significant lack of publicly available data on the pharmacokinetics of this compound in humans or in preclinical models.
Structural Relationship and Predicted Pharmacokinetic Influence
This compound is the N-desmethylated form of Tadalafil.[2] This demethylation is a common Phase I metabolic reaction mediated by CYP enzymes, with CYP3A4 being the likely candidate for Tadalafil.[2] The removal of the methyl group results in a more polar compound compared to the parent drug.[2] This increased polarity is expected to influence its pharmacokinetic properties, potentially leading to a different half-life, clearance rate, and volume of distribution compared to Tadalafil.[2] However, without experimental data, these remain theoretical considerations.
Analytical Methods for this compound Detection
While pharmacokinetic data is scarce, analytical methods for the detection and quantification of this compound, particularly in the context of adulterated supplements, have been developed. These methods are crucial for regulatory enforcement and public health protection.
-
Methodology: Similar to Tadalafil, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used for the detection and quantification of this compound in complex matrices like herbal supplements.
Signaling Pathway and Metabolic Conversion
The therapeutic effect of both Tadalafil and this compound is mediated through the inhibition of the PDE5 enzyme, which is a key regulator in the nitric oxide (NO)/cGMP signaling pathway.
The metabolic conversion of Tadalafil to this compound is a key step in its biotransformation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nortadalafil: An In-depth Technical Guide on its Role as a Tadalafil Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortadalafil (B1662904), also known as N-desmethyl tadalafil (B1681874), is a primary metabolite and analogue of tadalafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1] The metabolic fate of a drug is a critical aspect of its pharmacological profile, influencing both its efficacy and safety. This technical guide provides a comprehensive overview of this compound's formation through the metabolic processes of tadalafil, the analytical methodologies for its detection, and its pharmacological relevance. While tadalafil's primary metabolic route is well-documented, this guide will also shed light on the N-demethylation pathway leading to the formation of this compound.
Tadalafil Metabolism and the Formation of this compound
Tadalafil is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme.[2][3][4] The predominant metabolic pathway involves the conversion of tadalafil to a catechol metabolite. This intermediate subsequently undergoes extensive methylation and glucuronidation to form methylcatechol and its glucuronide conjugate, respectively. The methylcatechol glucuronide is the major circulating metabolite of tadalafil.[2][3]
A secondary, less predominant metabolic pathway for tadalafil is N-demethylation, which results in the formation of this compound.[1] This process involves the removal of the methyl group from the piperazinedione ring of the tadalafil molecule, a reaction also mediated by CYP3A4. While the existence of this pathway is acknowledged, quantitative data on the specific percentage of tadalafil that is converted to this compound in vivo and the resulting plasma concentrations of this compound are not extensively documented in publicly available literature.
Signaling Pathway of Tadalafil and this compound
Both tadalafil and its metabolite, this compound, are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).[1][5] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation. Increased cGMP levels cause smooth muscle relaxation and vasodilation, which is the mechanism behind its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1]
Quantitative Data
| Parameter | Description | Reference |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [2][3][4] |
| Primary Metabolic Pathway | Formation of a catechol metabolite, followed by methylation and glucuronidation. | [2][3] |
| Major Circulating Metabolite | Methylcatechol glucuronide | [2] |
| Secondary Metabolic Pathway | N-demethylation to form this compound (N-desmethyl tadalafil) | [1] |
| Pharmacological Activity of Metabolites | Metabolites are generally considered not to be pharmacologically active at observed concentrations. | [2] |
Experimental Protocols
The identification and quantification of tadalafil and its metabolites, including this compound, in biological matrices are typically performed using advanced analytical techniques. The following sections outline the general methodologies employed in such studies.
In Vitro Metabolism Studies using Human Liver Microsomes
In vitro metabolism studies are crucial for identifying the metabolic pathways of a drug candidate. Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including CYPs.
Objective: To identify the metabolites of tadalafil, including this compound, formed by hepatic enzymes.
Methodology:
-
Incubation: Tadalafil is incubated with pooled human liver microsomes at 37°C. The incubation mixture typically contains a phosphate (B84403) buffer (pH 7.4), MgCl₂, and an NADPH-generating system to initiate the enzymatic reactions.[1]
-
Time Points: The reaction is allowed to proceed for various time points (e.g., 0, 30, 60, 120 minutes) to monitor the formation of metabolites over time.
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the parent drug and its metabolites is collected.
-
Analysis: The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
Quantification of this compound in Biological Samples by LC-MS/MS
LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma.
Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[6]
-
Liquid-Liquid Extraction (LLE): A method where the analyte is extracted from the aqueous plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A technique where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.
-
-
Chromatographic Separation:
-
An aliquot of the processed sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
A reversed-phase C18 column is commonly used for the separation of tadalafil and its analogues.
-
A mobile phase consisting of a mixture of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds from the column.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecules of the analytes.
-
Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule of this compound) and a specific product ion that is formed upon fragmentation in the collision cell. This highly selective detection method minimizes interference from other components in the matrix.
-
| LC-MS/MS Parameter | Typical Conditions | Reference |
| Sample Preparation | Protein Precipitation with Acetonitrile | [6] |
| Chromatography | UPLC with a C18 column | [7] |
| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid, ammonium acetate) | [7] |
| Ionization | Electrospray Ionization (ESI), Positive Mode | [7] |
| Detection | Multiple Reaction Monitoring (MRM) | [7] |
| Precursor Ion (Tadalafil) | m/z 390.4 | [7] |
| Product Ion (Tadalafil) | m/z 268.3 | [7] |
| Precursor Ion (this compound) | Expected m/z 376.4 | |
| Product Ion (this compound) | Expected characteristic fragments |
Note: The precursor and product ions for this compound are predicted based on its structure (loss of a methyl group from tadalafil). Specific values would need to be determined experimentally.
Conclusion
This compound is an acknowledged metabolite of tadalafil, formed via an N-demethylation pathway primarily mediated by CYP3A4. While the major metabolic route of tadalafil is through catechol formation, the presence of this compound is significant for a complete understanding of tadalafil's biotransformation. As a PDE5 inhibitor itself, the pharmacological activity of this compound, although generally considered less significant than the parent drug at therapeutic concentrations, warrants consideration in comprehensive drug metabolism and safety assessments. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for the detection and potential quantification of this compound in biological matrices. Further research to quantify the in vivo plasma concentrations of this compound would provide a more complete pharmacokinetic profile of tadalafil and its metabolites.
References
- 1. xenotech.com [xenotech.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound - Creative Enzymes [creative-enzymes.com]
- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the In Vitro Pharmacology of Nortadalafil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Nortadalafil (N-desmethyl tadalafil) is a primary analogue and metabolite of Tadalafil. While its structural similarity strongly suggests a comparable pharmacological profile, specific quantitative in vitro data for this compound is sparse in publicly available literature. This guide provides a comprehensive overview based on its theoretical mechanism of action, data from its parent compound Tadalafil, and standard experimental protocols for characterization.
Introduction
This compound, also known as N-desmethyl tadalafil, is a key analogue of Tadalafil, the active pharmaceutical ingredient in Cialis®.[1][2] Structurally, it is characterized by the absence of the N-methyl group on the piperazinedione ring of the Tadalafil molecule.[1] This close structural relationship places it in the class of phosphodiesterase type 5 (PDE5) inhibitors.[3][4] Its primary pharmacological interest lies in its potential to modulate the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, making it a subject of research for conditions like erectile dysfunction and pulmonary arterial hypertension.[1][4] This document outlines the core in vitro pharmacology of this compound, focusing on its mechanism of action, expected potency and selectivity, and the experimental methods used for its characterization.
Primary Mechanism of Action: PDE5 Inhibition
The principal mechanism of action for this compound is the potent and selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][5] This enzyme is a critical component in regulating the intracellular concentration of the second messenger cGMP.[3]
In smooth muscle cells, particularly within the vascular endothelium, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), which leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[6][7]
The PDE5 enzyme terminates this signaling cascade by specifically hydrolyzing cGMP to the inactive GMP.[3] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and an enhancement and prolongation of NO-mediated vasodilation.[2]
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
In Vitro Potency and Selectivity Profile
Direct measurement of the 50% inhibitory concentration (IC₅₀) is crucial for quantifying a compound's potency. Selectivity is determined by comparing its potency against the target enzyme (PDE5) versus other related enzymes (e.g., other PDE isoforms).
Note: Specific IC₅₀ values for this compound are not widely reported in peer-reviewed literature. The following table summarizes the established potency and selectivity of its parent compound, Tadalafil , which provides an expected, though unconfirmed, profile for this compound.[3][5][8][9] The high selectivity of Tadalafil for PDE5 over PDE6 (found in the retina) is believed to contribute to a lower incidence of visual side effects compared to less selective inhibitors.[1]
| Target Enzyme | Tadalafil IC₅₀ (nM) | Selectivity Ratio (vs. PDE5) | Physiological Role / Location |
| PDE5 | ~1-5 | 1 | Corpus cavernosum, pulmonary vasculature, platelets |
| PDE1 | ~3,600 | >720x | Brain, myocardium, vascular smooth muscle[9] |
| PDE2 | >10,000 | >2,000x | Brain, adrenal gland, heart |
| PDE3 | >10,000 | >2,000x | Cardiovascular tissue, platelets[9] |
| PDE4 | >10,000 | >2,000x | Inflammatory cells, brain, smooth muscle |
| PDE6 | ~5,100 | >1,000x | Retinal photoreceptors (vision) |
| PDE11 | ~25 | ~5x | Skeletal muscle, prostate, testis, heart[9] |
Data is compiled from multiple sources and represents approximate values. Actual IC₅₀ can vary based on assay conditions.
Experimental Protocols
Characterizing the in vitro pharmacology of a compound like this compound requires standardized, robust assays.
Protocol: In Vitro PDE5 Inhibition Assay (Biochemical)
This protocol describes a common method for determining the IC₅₀ value of a test compound against purified PDE5 enzyme. It relies on the enzymatic conversion of cGMP to GMP, followed by the conversion of GMP to guanosine and inorganic phosphate (B84403) (Pi), which is then quantified.[10]
Materials:
-
Recombinant human PDE5 enzyme
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
cGMP (substrate)
-
Test Compound (this compound) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.5)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a positive control (a known PDE5 inhibitor like Tadalafil) and a negative vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Prepare a solution containing both PDE5 and CIAP in chilled assay buffer.
-
Reaction Initiation: To each well of a 96-well plate, add:
-
20 µL of the test compound dilution (or control).
-
140 µL of assay buffer.
-
20 µL of the PDE5/CIAP enzyme mixture.
-
-
Substrate Addition: Initiate the reaction by adding 20 µL of cGMP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Data Acquisition: After a brief color development period, measure the absorbance at the appropriate wavelength (e.g., ~630 nm for Malachite Green).
-
Data Analysis: Convert absorbance values to phosphate concentration using a standard curve. Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: General experimental workflow for a PDE5 biochemical inhibition assay.
Protocol: Cell Viability Assay (MTT)
This assay is used to assess the general cytotoxicity of a compound on a relevant cell line, providing an initial screen for off-target effects.[11]
Materials:
-
Human cell line (e.g., HEK293, or a vascular smooth muscle cell line)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Test Compound (this compound)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing Agent (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well cell culture plate
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the cytotoxic concentration (CC₅₀).
Conclusion
This compound is a potent PDE5 inhibitor based on its structural identity as the N-desmethyl analogue of Tadalafil. Its mechanism of action is centered on the inhibition of cGMP degradation within the NO/sGC/cGMP signaling pathway. While it is expected to exhibit a high degree of potency for PDE5 and selectivity against other PDE isoforms, comprehensive in vitro characterization is required to definitively establish its pharmacological profile. The standardized biochemical and cell-based protocols outlined herein provide a clear framework for researchers to empirically determine the IC₅₀, selectivity, and potential cytotoxicity of this compound. Such data is essential for any further drug development and research applications.
References
- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 171596-36-4 [smolecule.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Creative Enzymes [creative-enzymes.com]
- 6. usbio.net [usbio.net]
- 7. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 11. benchchem.com [benchchem.com]
Nortadalafil in Pulmonary Arterial Hypertension Studies: A Technical Guide
Disclaimer: As of the latest available data, there are no specific preclinical or clinical studies published on "Nortadalafil" for the treatment of pulmonary arterial hypertension (PAH). This compound, also known as demethyl-tadalafil, is a known analogue and metabolite of Tadalafil (B1681874), a well-established phosphodiesterase type 5 (PDE5) inhibitor used in the management of PAH. Given the structural and mechanistic similarity, this guide will leverage the extensive research and clinical data on Tadalafil as a proxy to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the potential of this compound for PAH. This information is intended to serve as a foundational resource for future research and development of this compound.
Introduction to this compound and its Therapeutic Rationale in PAH
This compound is the N-demethylated metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The therapeutic rationale for using PDE5 inhibitors in pulmonary arterial hypertension stems from their ability to modulate the nitric oxide (NO) signaling pathway.[3] In PAH, there is impaired production of NO and increased activity of PDE5 in the pulmonary vasculature, leading to vasoconstriction and vascular remodeling. By inhibiting PDE5, this compound is expected to prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), thereby amplifying the vasodilatory effects of endogenous NO.[3][4] This leads to relaxation of pulmonary arterial smooth muscle cells, a reduction in pulmonary vascular resistance (PVR), and a decrease in pulmonary arterial pressure (PAP).[3]
Quantitative Data from Clinical Trials (Tadalafil as a Surrogate)
The following tables summarize key quantitative data from the pivotal Phase 3 clinical trial for Tadalafil in PAH, the Pulmonary Arterial Hypertension and Response to Tadalafil (PHIRST) study.[2][3][5][6][7] This 16-week, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Tadalafil in patients with PAH.[2][3][5][6][7]
Table 1: Change in 6-Minute Walk Distance (6MWD) at 16 Weeks in the PHIRST Study
| Treatment Group | N | Baseline 6MWD (meters, mean ± SD) | Change from Baseline (meters, mean ± SD) | Placebo-Corrected Difference (meters, 95% CI) | P-value |
| Placebo | 82 | 342.7 ± 82.5 | -7.3 ± 64.9 | - | - |
| Tadalafil 2.5 mg | 82 | 340.5 ± 79.8 | 10.4 ± 65.1 | 17.7 (-5.5, 40.9) | 0.134 |
| Tadalafil 10 mg | 82 | 343.3 ± 81.2 | 16.3 ± 71.3 | 23.6 (0.4, 46.8) | 0.046 |
| Tadalafil 20 mg | 80 | 341.1 ± 83.1 | 24.5 ± 68.4 | 31.8 (8.6, 55.0) | 0.007 |
| Tadalafil 40 mg | 79 | 345.6 ± 80.7 | 39.7 ± 69.2 | 47.0 (23.8, 70.2) | <0.001 |
Data adapted from the PHIRST study publications.[3][5][6]
Table 2: Hemodynamic Parameters at 16 Weeks in a Subset of PHIRST Participants
| Parameter | Placebo (N=27) | Tadalafil 40 mg (N=23) | Change from Baseline (Tadalafil 40 mg) | P-value vs. Placebo |
| Mean Pulmonary Arterial Pressure (mmHg) | 57.1 | 56.4 | -3.2 | 0.03 |
| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | 983 | 972 | -233 | <0.001 |
| Cardiac Index (L/min/m²) | 2.18 | 2.25 | 0.22 | 0.008 |
| Mean Right Atrial Pressure (mmHg) | 9.0 | 9.1 | -0.7 | 0.39 |
Data adapted from the PHIRST study publications.[8]
Table 3: Incidence of Clinical Worsening in the PHIRST Study
| Treatment Group | N | Patients with Clinical Worsening (%) | P-value vs. Placebo |
| Placebo | 82 | 16% | - |
| Tadalafil 2.5 mg | 82 | 13% | 0.61 |
| Tadalafil 10 mg | 82 | 11% | 0.33 |
| Tadalafil 20 mg | 80 | 9% | 0.16 |
| Tadalafil 40 mg | 79 | 5% | 0.04 |
Clinical worsening was a composite endpoint including death, lung transplantation, atrial septostomy, or hospitalization for PAH.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for preclinical and clinical studies of PDE5 inhibitors in PAH, based on published literature for Tadalafil.
Preclinical Model: Monocrotaline-Induced PAH in Rats
This is a widely used model that mimics key features of human PAH.[4][9][10][11]
Objective: To evaluate the efficacy of a test compound (e.g., this compound) in preventing or reversing PAH.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (B1676716) (MCT)
-
Test compound (this compound) and vehicle
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Histology equipment
Protocol:
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered to the rats.[4][9] Control animals receive a saline injection.
-
Treatment:
-
Prophylactic: Daily oral gavage of the test compound or vehicle starts on the same day as MCT injection and continues for 3-4 weeks.
-
Therapeutic: Treatment begins 2-3 weeks after MCT injection, once PAH is established, and continues for a specified period.
-
-
Hemodynamic Assessment: At the end of the study, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of RV weight to LV+S weight (Fulton Index) is calculated as a measure of hypertrophy.[12]
-
Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess pulmonary arteriole wall thickness and vascular remodeling.
Clinical Trial Protocol: Phase 3 Study in PAH Patients (Based on PHIRST)
Objective: To assess the efficacy and safety of the test compound in adult patients with PAH (WHO Group 1).
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[2][3][6][7][13]
Inclusion Criteria:
-
Age ≥ 18 years
-
Diagnosis of PAH (idiopathic, heritable, or associated with connective tissue disease) confirmed by right heart catheterization (mean PAP ≥ 25 mmHg, pulmonary artery wedge pressure ≤ 15 mmHg, PVR ≥ 3 Wood units).[13]
-
WHO Functional Class II or III.
-
Baseline 6MWD between 150 and 450 meters.
Exclusion Criteria:
-
Severe hepatic or renal impairment.
-
Recent major cardiovascular event (e.g., myocardial infarction, stroke).
-
Use of other PAH-specific therapies (unless part of a combination therapy trial design).
Treatment Protocol:
-
Screening and Baseline Assessment: Patients undergo baseline assessments including 6MWD, hemodynamic measurements via right heart catheterization, and quality of life questionnaires.
-
Randomization: Patients are randomized to receive either the test compound at various doses or a placebo, administered orally once daily for a predefined period (e.g., 16 weeks).[2][6][8]
-
Follow-up: Patients are monitored at regular intervals for efficacy and safety.
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in 6MWD at the end of the treatment period.[6][13]
-
Secondary Endpoints: These may include time to clinical worsening, changes in WHO Functional Class, hemodynamic parameters, and quality of life scores.[2][6]
-
Safety Monitoring: Adverse events are recorded throughout the study.
Mandatory Visualizations
Signaling Pathway of this compound in Pulmonary Vascular Smooth Muscle Cells
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Tadalafil therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy of tadalafil in chronic hypobaric hypoxia-induced pulmonary hypertension: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical utility of tadalafil in the treatment of pulmonary arterial hypertension: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary Arterial Hypertension and Response to Tadalafil - American College of Cardiology [acc.org]
- 9. Additive effect of tadalafil and simvastatin on monocrotaline-induced pulmonary hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tadalafil, a long-acting inhibitor of PDE5, improves pulmonary hemodynamics and survival rate of monocrotaline-induced pulmonary artery hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. PHIRST-1: Tadalafil in the Treatment of Pulmonary Arterial Hypertension | Clinical Research Trial Listing [centerwatch.com]
The Genesis of a Tadalafil Analogue: A Technical History of Nortadalafil
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Nortadalafil (B1662904), the N-desmethyl analogue of the potent and selective phosphodiesterase type 5 (PDE5) inhibitor tadalafil (B1681874), represents a significant molecule in both metabolic studies and the challenging landscape of dietary supplement adulteration. While it lacks the extensive, formal development history of its parent compound, its discovery and synthesis are intrinsically linked to the groundbreaking development of tadalafil. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and analytical characterization of this compound, framed within the pioneering development timeline of tadalafil. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized to meet the needs of researchers and drug development professionals.
Introduction: The Tadalafil Precedent
The story of this compound begins with the development of tadalafil, a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). The journey from a promising compound to a blockbuster drug laid the scientific groundwork for the eventual discovery and understanding of its analogues.
A Timeline of Tadalafil's Emergence
The development of tadalafil was a multi-year endeavor marked by key scientific and corporate milestones:
-
1991: A partnership is formed between the biotechnology company ICOS Corporation and Glaxo Wellcome (now GlaxoSmithKline) to develop novel drugs.[1]
-
1993: ICOS Corporation begins studying compound IC351 , a phosphodiesterase type 5 (PDE5) enzyme inhibitor.[1]
-
1994: ICOS receives a patent for IC351, a compound structurally distinct from sildenafil.[1]
-
1997: Phase 2 clinical trials are initiated to evaluate IC351 for the treatment of erectile dysfunction.[2]
-
1998: ICOS Corporation and Eli Lilly and Company form a joint venture, Lilly ICOS, LLC , to further develop and commercialize tadalafil.[1][3]
-
1999: Phase 3 clinical trials of IC351 (now tadalafil) begin, triggering a significant milestone payment to ICOS from the joint venture.[4]
-
2002: Lilly ICOS reports that clinical trials demonstrate tadalafil's effectiveness for up to 36 hours.[1]
-
2003: The U.S. Food and Drug Administration (FDA) approves tadalafil (marketed as Cialis) for the treatment of erectile dysfunction.[1][5]
-
2009: Tadalafil gains FDA approval for the treatment of pulmonary arterial hypertension.[1]
-
2011: The FDA approves tadalafil for treating the signs and symptoms of benign prostatic hyperplasia (BPH).[1]
The Discovery of this compound
Unlike its parent compound, this compound was not the product of a formal drug discovery program. Instead, it was primarily identified as an undeclared adulterant in herbal dietary supplements marketed for sexual enhancement.[6] Its presence in these products highlighted the need for robust analytical methods to detect tadalafil analogues that had not undergone rigorous safety and efficacy testing.[6][7] this compound is also a known metabolite of tadalafil, making its synthesis and characterization important for pharmacological and toxicological studies.[8]
Mechanism of Action: PDE5 Inhibition
This compound is presumed to share the same mechanism of action as tadalafil, functioning as a selective inhibitor of the PDE5 enzyme.[9]
The Nitric Oxide/cGMP Signaling Pathway
The physiological process of penile erection is driven by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[9][10] During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[10] NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cGMP.[9] Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[9]
The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive GMP.[9] By inhibiting PDE5, compounds like tadalafil and this compound prevent the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[8]
Potency and Selectivity
Tadalafil is a highly potent inhibitor of PDE5. Its selectivity for PDE5 over other PDE isoforms is a key factor in its favorable side-effect profile. While specific IC50 data for this compound is not widely available in peer-reviewed literature, the data for tadalafil provides a critical benchmark.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Tadalafil | ~1-5 | >780 | ~11-20 | >156 | ~2.2-4 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[8][11][12][13]
Chemical Synthesis
The synthesis of both tadalafil and this compound relies on established organic chemistry reactions, most notably the Pictet-Spengler reaction.
Tadalafil Synthesis
A common synthetic route to tadalafil involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[14][15] This is followed by chloroacetylation and subsequent cyclization with methylamine (B109427) to form the characteristic piperazinedione ring.[15]
This compound Synthesis
This compound is most commonly synthesized via the N-demethylation of tadalafil. This process involves removing the methyl group from the piperazinedione ring of the parent compound.
Experimental Protocols
The identification and characterization of this compound, particularly in the context of adulterated supplements, rely on a suite of analytical techniques.
Sample Preparation from Dietary Supplements
-
Homogenization: A representative sample of the supplement (e.g., capsule contents, powdered tablet) is accurately weighed.[9]
-
Extraction: A suitable organic solvent, such as methanol (B129727) or a 1:1 (v/v) mixture of acetonitrile (B52724) and water, is added.[9]
-
Sonication: The mixture is sonicated for 15-30 minutes to ensure thorough extraction of the analyte.[9]
-
Centrifugation/Filtration: The extract is centrifuged to pellet insoluble materials, and the supernatant is filtered.[9]
-
Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the analytical instrument.[9]
Analytical Detection and Characterization
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS):
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography system.[9]
-
Column: A C18 reversed-phase column is typically employed.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[9]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source in positive ion mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, tracking specific precursor-to-product ion transitions.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).[9]
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher).[9]
-
Experiments: A comprehensive set of NMR spectra is acquired, including ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) to establish the complete chemical structure.[9]
Clinical Development and Data
While tadalafil has undergone extensive clinical trials to establish its safety and efficacy for various indications, there is a notable absence of formal clinical trial data for this compound.
Tadalafil Clinical Trials: An Overview
Tadalafil's clinical development program has been robust, leading to its approval for multiple conditions. The table below summarizes key findings from selected trials.
| Indication | Dosage Regimen | Key Efficacy Endpoints | Common Adverse Events |
| Erectile Dysfunction (ED) | 10 mg & 20 mg as needed | Significant improvement in IIEF-EF domain scores; ~64-71% success rate for intercourse attempts. | Headache, dyspepsia, back pain. |
| Benign Prostatic Hyperplasia (BPH) | 5 mg once daily | Significant improvement in International Prostate Symptom Score (IPSS). | Headache, dyspepsia. |
| Pulmonary Arterial Hypertension (PAH) | 40 mg once daily | Improved exercise capacity. | Headache, myalgia. |
Note: Data is a summary from multiple clinical trials.[16][17][18]
This compound: A Lack of Clinical Data
To date, this compound has not been subjected to the rigorous, multi-phase clinical trials required for regulatory approval. Its efficacy and safety in humans have not been formally evaluated. The public health concern surrounding this compound stems from its illicit inclusion in supplements, where dosage is uncontrolled and potential interactions with other medications are not assessed.
Conclusion
The history of this compound is a fascinating case study in the intersection of pharmaceutical development, metabolic pathways, and regulatory challenges. While its own discovery was serendipitous and outside the traditional drug development pipeline, its existence and biological activity are entirely dependent on the pioneering research that led to tadalafil. For researchers, this compound serves as an important analytical standard and a subject for metabolic and toxicological investigation. For drug development professionals, its story underscores the importance of understanding potential metabolites and analogues of a parent compound and the ongoing need for vigilance in the post-market surveillance of dietary supplements. The technical guide presented here, with its detailed protocols and visualized pathways, aims to provide a solid foundation for further research into this intriguing tadalafil analogue.
References
- 1. Tadalafil - Wikipedia [en.wikipedia.org]
- 2. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Companies Testing Viagra Rival - CBS News [cbsnews.com]
- 4. Lilly/ICOS IC351 [insights.citeline.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Tadalafil patent destroyed in further blow for ICOS and Eli Lilly - JUVE Patent [juve-patent.com]
- 17. A review of the use of tadalafil in the treatment of benign prostatic hyperplasia in men with and without erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Potential of Nortadalafil: A Technical Guide for Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortadalafil (B1662904), also known as N-desmethyl tadalafil (B1681874), is a primary metabolite and analogue of tadalafil, a well-established and potent inhibitor of phosphodiesterase type 5 (PDE5).[1] As a selective PDE5 inhibitor, this compound holds significant potential in basic research for investigating physiological and pathological processes regulated by the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Its structural similarity to tadalafil suggests a comparable mechanism of action, making it a valuable tool for studies in erectile dysfunction, pulmonary arterial hypertension, and other conditions where PDE5 modulation is a therapeutic target.[2][3][4][5] This technical guide provides an in-depth overview of the core basic research applications of this compound, including its mechanism of action, proposed experimental protocols, and relevant signaling pathways.
Mechanism of Action: PDE5 Inhibition and the cGMP Pathway
The primary molecular mechanism of action for this compound is the selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][3][4] PDE5 is a key regulator in the nitric oxide (NO)/cGMP signaling cascade, which plays a crucial role in smooth muscle relaxation and vasodilation.[2][6]
In this pathway, the release of nitric oxide (NO), often triggered by neural stimulation, activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.[2][7][8]
PDE5 terminates this signaling pathway by hydrolyzing cGMP to the inactive GMP.[6] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and a prolonged and enhanced smooth muscle relaxation response.[1][3][6]
Quantitative Data
Specific quantitative data for this compound, such as its half-maximal inhibitory concentration (IC50) against PDE5 and its selectivity profile against other PDE isoforms, are not extensively available in peer-reviewed literature. However, data for the parent compound, tadalafil, serves as a critical reference point for researchers investigating this compound.
Table 1: In Vitro Potency and Selectivity of Tadalafil
| Enzyme | IC50 (nM) | Selectivity vs. PDE5 |
| PDE5 | 5 | 1 |
| PDE6 | >10,000 | >2,000 |
| PDE11 | 19 | 3.8 |
Data for Tadalafil. It is hypothesized that this compound will have a similar but distinct profile.
Table 2: Pharmacokinetic Properties of Tadalafil in Healthy Subjects (Oral Administration)
| Parameter | Value |
| Tmax (hours) | 2 |
| t1/2 (hours) | 17.5 |
| Oral Clearance (CL/F) (L/h) | 2.48 |
| Apparent Volume of Distribution (Vz/F) (L) | 62.6 |
| Protein Binding | 94% |
This data for Tadalafil provides a baseline for designing pharmacokinetic studies for this compound.[9]
Experimental Protocols
In Vitro PDE5 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against the PDE5 enzyme.
Objective: To determine the IC50 value of this compound for the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
This compound
-
Tadalafil or Sildenafil (as a positive control)
-
cGMP (substrate)
-
[³H]-cGMP (radiolabeled substrate) or fluorescent cGMP analog
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter, or fluorescence plate reader
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the PDE5 enzyme, the assay buffer, and varying concentrations of this compound or the control compound. Include wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of cGMP and [³H]-cGMP (or fluorescent cGMP) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., boiling water bath or a specific chemical inhibitor).
-
Product Quantification (Radiometric):
-
Add snake venom nucleotidase to convert the unhydrolyzed [³H]-cGMP to [³H]-guanosine.
-
Separate the product ([³H]-GMP) from the substrate using ion-exchange chromatography.
-
Add scintillation cocktail and measure radioactivity.
-
-
Product Quantification (Fluorescence): Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[10]
In Vivo Assessment of Erectile Function in a Rat Model
This protocol describes a method to evaluate the in vivo efficacy of this compound in a rat model of erectile dysfunction.
Objective: To assess the effect of this compound on erectile function in rats.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Stimulating electrode for the cavernous nerve
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Model: Erectile dysfunction can be induced through methods such as cavernous nerve injury or by using a diabetic rat model.
-
Grouping: Divide the animals into groups: a control group, a vehicle-treated disease model group, and one or more this compound-treated disease model groups at different dosages.
-
Drug Administration: Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage) for a specified duration.
-
Assessment of Erectile Function:
-
At the end of the treatment period, anesthetize the rats.
-
Surgically expose the cavernous nerve and place a stimulating electrode.
-
Insert a 25G needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Measure the mean arterial pressure (MAP) via a catheter inserted into the carotid artery.
-
Stimulate the cavernous nerve at various frequencies and record the ICP and MAP.
-
-
Data Analysis: Calculate the ICP/MAP ratio, which is a key indicator of erectile function. Compare the ICP/MAP ratios between the different experimental groups.
-
Tissue Analysis (Optional): After the functional assessment, penile tissue can be collected for histological analysis (e.g., smooth muscle/collagen ratio), Western blotting (to measure protein expression of nNOS, eNOS, PDE5), or ELISA (to measure cGMP levels).[11]
Visualizations
Signaling Pathways
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflows
Caption: Workflow for the in vitro PDE5 inhibition assay to determine the IC50 of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound on erectile function.
Conclusion
This compound represents a valuable but understudied pharmacological tool for basic research into the cGMP signaling pathway and its role in health and disease. While specific quantitative data on its activity is pending further investigation, its close structural and mechanistic relationship to tadalafil provides a strong foundation for its application in a variety of in vitro and in vivo experimental models. The protocols and pathways detailed in this guide offer a framework for researchers to explore the basic scientific and potential therapeutic applications of this compound, contributing to a deeper understanding of PDE5 inhibition and its physiological consequences.
References
- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Buy this compound | 171596-36-4 [smolecule.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: In Vitro PDE5 Inhibition Assay for Nortadalafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortadalafil is a demethylated analog of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The PDE5 enzyme is a crucial component of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, where it is responsible for the degradation of cGMP.[3] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[4][5] This mechanism of action is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[5][6] While this compound is presumed to act as a PDE5 inhibitor due to its structural similarity to Tadalafil, specific in vitro activity data, such as its half-maximal inhibitory concentration (IC50), is not widely available in peer-reviewed literature.[3][4]
These application notes provide a detailed framework for determining the in vitro inhibitory activity of this compound against the PDE5 enzyme, based on established protocols for other PDE5 inhibitors.
Principle of the Assay
The in vitro PDE5 inhibition assay is designed to quantify the potency of a compound, such as this compound, in inhibiting the enzymatic activity of PDE5. The assay measures the reduction in the hydrolysis of the substrate, cGMP, in the presence of the inhibitor. The potency is typically expressed as the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]
Signaling Pathway of PDE5 Inhibition
Under normal physiological conditions, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[8] cGMP then acts as a second messenger, leading to a cascade of events that result in smooth muscle relaxation.[8] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[8] By inhibiting PDE5, this compound is presumed to prevent the degradation of cGMP, thereby prolonging its signaling effects and promoting vasodilation.[4]
Quantitative Data Summary
A thorough review of scientific literature indicates a lack of specific quantitative data on the in vitro activity of this compound. The following table is presented as a template to summarize such data once it becomes available. For comparative purposes, data for the well-characterized PDE5 inhibitor, Tadalafil, is included.
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | PDE5 | Data Not Available | - | - |
| Tadalafil | PDE5 | ~1-5 | Enzymatic Assay | [Publicly Available Data][4] |
Experimental Protocols
Two common methods for determining in vitro PDE5 inhibition are presented below: a Fluorescence Polarization (FP) Assay and a Spectrophotometric Assay.
Fluorescence Polarization (FP)-Based Assay
This method measures the change in the polarization of a fluorescently labeled cGMP analog upon its interaction with a specific antibody. Unhydrolyzed fluorescent cGMP is bound by the antibody, resulting in a high polarization signal. When PDE5 hydrolyzes the cGMP analog, the resulting fluorescent GMP has a lower affinity for the antibody, leading to a decrease in the fluorescence polarization signal.
Materials and Reagents:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
GMP-specific antibody
-
This compound
-
Reference inhibitor (e.g., Tadalafil)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
Low-volume 384-well black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and reference inhibitor in 100% DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Reagent Preparation: Prepare working solutions of PDE5 enzyme, fluorescently labeled cGMP, and GMP-specific antibody in assay buffer.
-
Assay Plate Preparation: Add the diluted this compound or reference inhibitor to the wells of the 384-well microplate. Include control wells with no inhibitor (100% activity) and no enzyme (0% activity).
-
Enzyme Addition and Pre-incubation: Add the PDE5 enzyme solution to all wells except the no-enzyme control. Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic conversion of cGMP to GMP.[8]
-
Detection: Stop the reaction and detect the product by adding the GMP-specific antibody to each well. Incubate for a sufficient time to allow antibody-antigen binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[4]
Spectrophotometric (Malachite Green) Assay
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released upon the hydrolysis of GMP to guanosine. The reaction is coupled with a second enzyme, 5'-nucleotidase, which converts the GMP product from the PDE5 reaction into guanosine and Pi. The released Pi is then detected using a Malachite Green-based reagent.
Materials and Reagents:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
5'-Nucleotidase
-
This compound
-
Reference inhibitor (e.g., Tadalafil)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
DMSO
-
Malachite Green reagent
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound and the reference inhibitor in assay buffer as described for the FP assay.
-
Reagent Addition: In a 96-well plate, add the PDE5 enzyme, 5'-Nucleotidase, and the diluted this compound or reference inhibitor. Include appropriate controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for a brief period (e.g., 10 minutes).[7]
-
Reaction Initiation: Start the reaction by adding the cGMP substrate.
-
Enzymatic Reaction: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes). During this period, PDE5 will hydrolyze cGMP to GMP, and 5'-Nucleotidase will hydrolyze GMP to guanosine and inorganic phosphate (Pi).[7]
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the generated Pi to produce a colored complex.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., ~620 nm for Malachite Green).[7]
-
Data Analysis: The absorbance is directly proportional to the amount of phosphate produced. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in the FP assay protocol.[7]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's inhibitory activity against the PDE5 enzyme. While specific experimental data for this compound is currently lacking, these established methodologies, widely used for other PDE5 inhibitors, will enable researchers to generate reliable and reproducible data. Such data is essential for understanding the pharmacological profile of this compound and for its potential development as a therapeutic agent.
References
Application Notes and Protocols for Nortadalafil Cell-Based Assay for cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortadalafil, a demethylated analog of Tadalafil (B1681874), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[3][4] Inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP, which plays a crucial role in various physiological processes, including smooth muscle relaxation and vasodilation.[3][5] This application note provides a detailed protocol for a cell-based assay to quantify the effect of this compound on intracellular cGMP levels, a critical step in the characterization of its potency and efficacy.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of PDE5 inhibitors.
Signaling Pathway
The canonical NO/cGMP signaling pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular concentration of cGMP is regulated by phosphodiesterases, with PDE5 being a primary enzyme responsible for its hydrolysis to the inactive GMP.[3][4] this compound, as a PDE5 inhibitor, blocks this degradation, leading to elevated cGMP levels and subsequent activation of downstream effectors such as protein kinase G (PKG).[6]
Experimental Protocols
Objective: To determine the potency of this compound in inducing cGMP accumulation in a cellular context. This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are a suitable choice as they can be transiently or stably transfected to express PDE5.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Sodium Nitroprusside (SNP): A nitric oxide donor to stimulate cGMP production.
-
3-isobutyl-1-methylxanthine (IBMX): A broad-spectrum phosphodiesterase inhibitor, used as a positive control.
-
Cell Lysis Buffer: 0.1 M HCl.
-
cGMP ELISA Kit: Commercially available kit (e.g., from Cayman Chemical, Cell Biolabs).
-
Microplate Reader: Capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer.
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the wells and wash once with serum-free DMEM.
-
Add 90 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., 100 µM IBMX).
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a fresh solution of Sodium Nitroprusside (SNP) in serum-free DMEM.
-
Add 10 µL of the SNP solution to each well to a final concentration of 10 µM.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
cGMP Quantification:
-
Use a commercial cGMP competitive ELISA kit. Follow the manufacturer's instructions for the preparation of standards, samples, and reagents.
-
Typically, this involves adding the cell lysates (or a dilution thereof) and a cGMP-peroxidase conjugate to a microplate pre-coated with a cGMP-specific antibody.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the color is inversely proportional to the cGMP concentration in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known cGMP standards.
-
Calculate the cGMP concentration in each sample by interpolating from the standard curve.
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cGMP accumulation.
-
Data Presentation
The following tables present representative data for the effect of this compound on cGMP levels. Note that these are example values and actual results may vary depending on the experimental conditions and cell line used.
Table 1: Dose-Response of this compound on Intracellular cGMP Concentration
| This compound Concentration (nM) | Mean cGMP Concentration (pmol/mL) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 0.1 | 15.8 | 2.1 |
| 1 | 45.3 | 5.9 |
| 10 | 85.1 | 10.2 |
| 100 | 98.6 | 12.5 |
| 1000 | 102.3 | 11.8 |
| 100 µM IBMX (Positive Control) | 110.5 | 13.1 |
Table 2: Potency of this compound and Control Compounds
| Compound | EC50 (nM) | Maximal cGMP Accumulation (pmol/mL) |
| This compound | 2.5 | 103.1 |
| Tadalafil (Reference) | 1.8 | 105.7 |
| IBMX (Positive Control) | ~15,000 | 110.5 |
This application note provides a comprehensive protocol for a cell-based assay to determine the potency of this compound as a PDE5 inhibitor by measuring its effect on intracellular cGMP levels. The provided workflow and representative data serve as a guide for researchers to establish and execute this assay in their own laboratories. The accurate determination of the EC50 value is crucial for the pharmacological characterization of this compound and other potential PDE5 inhibitors in the drug discovery and development process.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phosphodiesterase inhibition with tadalafil provides longer and sustained protection of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Nortadalafil in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortadalafil (B1662904), a demethylated analog of tadalafil (B1681874), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] By blocking the PDE5 enzyme, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[3][4] This mechanism of action makes it a promising candidate for therapeutic applications in conditions such as erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH).[5] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models for these conditions. Due to the limited availability of published preclinical data specific to this compound, the following protocols and data tables are based on established methodologies for the well-characterized PDE5 inhibitor, tadalafil. These are intended to serve as a comprehensive guide for designing and executing preclinical efficacy studies for this compound and other novel PDE5 inhibitors.
Mechanism of Action: The NO/cGMP Signaling Pathway
This compound's therapeutic effects are mediated through the potentiation of the nitric oxide (NO)/cGMP signaling pathway. In response to physiological stimuli, nitric oxide synthase (NOS) produces NO, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a cascade of events that result in reduced intracellular calcium levels and ultimately, smooth muscle relaxation.[3][5] PDE5 is the enzyme responsible for the degradation of cGMP, terminating its signaling effects. By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby enhancing and prolonging the relaxation of smooth muscle in target tissues.[3][4]
I. Efficacy Testing in Animal Models of Erectile Dysfunction (ED)
The rat is the most commonly used laboratory animal for developing models of ED.[6] The gold standard for quantitative assessment of erectile function is the measurement of intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[7]
Experimental Workflow for ED Efficacy Testing
Protocol 1: Measurement of Intracavernosal Pressure (ICP) in Rats
This protocol details the surgical procedure and subsequent measurement of ICP in anesthetized rats to assess erectile function.[3][4]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Heating pad
-
Surgical instruments (scissors, forceps, retractors)
-
PE-50 tubing
-
24-gauge needle/catheter[4]
-
Pressure transducers and data acquisition system
-
Heparinized saline (250 U/ml)[4]
-
Bipolar platinum hook electrode
-
Electrical stimulator
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the procedure. Place the animal in a supine position on a heating pad to maintain body temperature.[3]
-
Make a midline incision in the neck to expose the left carotid artery. Cannulate the artery with a heparinized saline-filled PE-50 tube connected to a pressure transducer to record Mean Arterial Pressure (MAP).[3][4]
-
Make a lower midline abdominal incision to expose the pelvic plexus. Isolate the cavernous nerve (CN) using a glass needle.[4]
-
Place a tiny stainless steel bipolar hook electrode around the CN for electrical stimulation.[4]
-
Expose the crus of the corpus cavernosum by retracting the ischiocavernosus muscle. Insert a 24-gauge needle connected to a second pressure transducer into the crus to measure ICP.[2][4]
-
-
Drug Administration:
-
Administer this compound or vehicle control via oral gavage or another appropriate route. Dosages should be determined from prior dose-ranging studies. For tadalafil, a common dose is 2 mg/kg/day.[8]
-
Allow for an appropriate absorption period before beginning stimulation (e.g., 30-60 minutes).
-
-
Electrical Stimulation and Data Recording:
-
Allow the animal to stabilize for 10-15 minutes after surgery and drug administration.[3]
-
Initiate electrical stimulation of the cavernous nerve. Typical parameters are 1-10 volts at a frequency of 15-16 Hz for 50-60 seconds.[2][4]
-
Simultaneously record ICP and MAP using the data acquisition system.[3]
-
Allow a recovery period of at least 10 minutes between successive stimulations.[3]
-
-
Data Analysis:
-
The primary efficacy endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP). This ratio normalizes for variations in systemic blood pressure.[4]
-
Compare the ICP/MAP ratio between the this compound-treated group and the vehicle control group.
-
Illustrative Efficacy Data for a PDE5 Inhibitor (Tadalafil) in a Rat ED Model
| Treatment Group | Dose (mg/kg, p.o.) | n | Max ICP (mmHg) | MAP (mmHg) | Max ICP/MAP Ratio | % Improvement vs. Vehicle |
| Vehicle Control | - | 10 | 65.2 ± 5.1 | 98.5 ± 4.3 | 0.66 ± 0.04 | - |
| Tadalafil | 2 | 10 | 89.8 ± 6.3 | 97.9 ± 3.9 | 0.92 ± 0.05 | 39.4% |
| Tadalafil | 5 | 10 | 105.4 ± 7.0 | 98.1 ± 4.1 | 1.07 ± 0.06 | 62.1% |
| Data are presented as mean ± SEM and are hypothetical, based on typical results for PDE5 inhibitors. *p < 0.05 compared to Vehicle. |
II. Efficacy Testing in Animal Models of Pulmonary Arterial Hypertension (PAH)
The monocrotaline (B1676716) (MCT)-induced PAH model in rats is the most widely used for preclinical evaluation of new drugs due to its simplicity and reproducibility.[6][9] A single injection of MCT induces pulmonary vascular remodeling, increased pulmonary vascular resistance, and right ventricular hypertrophy.[9][10]
Experimental Workflow for PAH Efficacy Testing
Protocol 2: Monocrotaline (MCT)-Induced PAH in Rats
This protocol describes the induction of PAH using MCT and the subsequent assessment of key hemodynamic and physiological parameters.[5][9]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Monocrotaline (MCT)
-
Anesthetic (e.g., ketamine/xylazine)
-
Catheters for hemodynamic measurements
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
PAH Induction:
-
Drug Administration:
-
Efficacy Assessment:
-
At the end of the treatment period, anesthetize the rats.
-
Hemodynamic Assessment: Insert a catheter through the jugular vein into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary artery pressure (mPAP).[6][8]
-
Right Ventricular Hypertrophy: After hemodynamic measurements, euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). The ratio of the RV weight to the (LV+S) weight (Fulton's Index) is a measure of right ventricular hypertrophy.
-
Histology: Perfuse and fix the lungs for histological analysis to assess pulmonary vascular remodeling (e.g., medial wall thickness).
-
Illustrative Efficacy Data for a PDE5 Inhibitor (Tadalafil) in a Rat PAH Model
| Treatment Group | Dose (mg/kg/day, p.o.) | n | RVSP (mmHg) | Fulton's Index (RV/LV+S) | Pulmonary Artery Medial Wall Thickness (%) |
| Sham Control | - | 8 | 24.5 ± 2.1 | 0.28 ± 0.02 | 12.1 ± 1.5 |
| MCT + Vehicle | - | 8 | 58.2 ± 4.5 | 0.55 ± 0.04 | 28.9 ± 2.3 |
| MCT + Tadalafil | 10 | 8 | 35.1 ± 3.8 | 0.39 ± 0.03 | 18.5 ± 1.9* |
| Data are presented as mean ± SEM and are hypothetical, based on typical results for PDE5 inhibitors.[11] *p < 0.05 compared to MCT + Vehicle. |
III. Efficacy Testing in Animal Models of Benign Prostatic Hyperplasia (BPH)
Testosterone-induced BPH in castrated rats is a common and effective model to study the effects of drugs on lower urinary tract symptoms (LUTS) associated with BPH.[12][13]
Experimental Workflow for BPH Efficacy Testing
Protocol 3: Testosterone-Induced BPH in Rats
This protocol outlines the induction of BPH in rats and the assessment of prostate enlargement.[13][14]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Testosterone propionate (B1217596) (TP)
-
Anesthetic
-
Surgical instruments for castration
-
Corn oil (or other suitable vehicle)
Procedure:
-
BPH Induction:
-
Surgically castrate male rats under anesthesia. Allow a 7-day recovery period.[12][13]
-
Induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 5 mg/kg) dissolved in a vehicle like corn oil for 4 weeks. A sham-operated group receiving only the vehicle serves as a negative control.[7][14][15]
-
-
Drug Administration:
-
During the 4-week testosterone treatment period, co-administer this compound or vehicle daily (e.g., via oral gavage).
-
-
Efficacy Assessment:
-
At the end of the 4-week treatment period, euthanize the animals.
-
Prostate Weight: Carefully dissect the prostate gland and weigh it. Calculate the prostate weight to body weight ratio (prostate index) to normalize for differences in animal size.[7]
-
Histology: Fix a portion of the prostate tissue in formalin for histological analysis to examine epithelial thickness and other morphological changes.[14]
-
Biomarkers: Collect blood samples to measure serum levels of dihydrotestosterone (B1667394) (DHT) and testosterone.[15]
-
Illustrative Efficacy Data for a Therapeutic Agent in a Rat BPH Model
| Treatment Group | Dose (mg/kg/day) | n | Prostate Weight (g) | Prostate Index (mg/100g BW) | Serum DHT (pg/mL) |
| Sham Control | - | 8 | 0.45 ± 0.05 | 115 ± 12 | 250 ± 30 |
| BPH + Vehicle | - | 8 | 1.35 ± 0.12 | 340 ± 28 | 780 ± 65 |
| BPH + this compound | (Hypothetical Dose) | 8 | 0.98 ± 0.09 | 250 ± 21 | 610 ± 52* |
| Data are presented as mean ± SEM and are hypothetical.[7][15] *p < 0.05 compared to BPH + Vehicle. |
IV. Pharmacokinetic Profiling
Understanding the pharmacokinetic profile of this compound is crucial for interpreting efficacy data and for dose selection.
Protocol 4: Pharmacokinetic Profiling in Rats
This protocol describes a basic pharmacokinetic study in rats.[8]
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Cannulas for blood collection
-
Appropriate vehicles for intravenous (IV) and oral (PO) administration
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Fast rats overnight before dosing but allow access to water.
-
For the IV group, cannulate the jugular vein for drug administration and the carotid artery or another suitable vessel for blood sampling.
-
-
Drug Administration:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[8]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis and Data Calculation:
-
Analyze plasma samples to determine the concentration of this compound using a validated analytical method like LC-MS/MS.
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).
-
Illustrative Pharmacokinetic Data for Tadalafil in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (1 mg/kg) |
| Cmax (ng/mL) | - | 250 ± 45 |
| Tmax (h) | - | 1.5 ± 0.5 |
| AUC (0-∞) (ng·h/mL) | 1850 ± 210 | 980 ± 150 |
| t1/2 (h) | 4.5 ± 0.8 | 5.1 ± 0.9 |
| CL (L/h/kg) | 0.54 ± 0.06 | - |
| Vss (L/kg) | 3.1 ± 0.4 | - |
| Oral Bioavailability (F%) | - | ~53% |
| Data are presented as mean ± SEM and are based on published values for tadalafil in rats.[16][18][19] CL = Clearance, Vss = Volume of distribution at steady state. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical efficacy evaluation of this compound in established animal models of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia. By employing these standardized methods, researchers can generate reliable and reproducible data to characterize the pharmacological profile of this compound and support its further development as a potential therapeutic agent.
References
- 1. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 13. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. mdpi.com [mdpi.com]
- 16. Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simple and sensitive liquid chromatography-tandem mass spectrometry methods for quantification of tadalafil in rat plasma: application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols for Tadalafil (as a proxy for Nortadalafil) in the Spontaneously Hypertensive Rat (SHR) Model
Introduction:
These notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PDE5 inhibitors in cardiovascular and urogenital diseases.
Data Presentation
Table 1: Effects of Tadalafil (B1681874) on Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Dose | Duration | Change in Mean Arterial Pressure (mmHg) | Reference |
| Vehicle-treated SHRs | - | 6 weeks | Baseline: Significantly higher than WKY rats | [6] |
| Tadalafil-treated SHRs | 2 mg/kg/day | 6 weeks | No significant difference compared to vehicle-treated SHRs | [6] |
| Tadalafil-treated SHRs | 10 mg/kg/day | 6 weeks | No significant difference compared to vehicle-treated SHRs | [6][7] |
Note: WKY (Wistar-Kyoto) rats are the normotensive control strain for SHRs.
Table 2: Effects of Tadalafil on Erectile Function and Related Parameters
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Intracavernosal Pressure (ICP)/Mean Arterial Pressure (MAP) Ratio | Cavernous Nerve Injury Rat Model | Tadalafil (2 mg/kg/day) for 4 weeks | Significantly higher ICP/MAP ratio after MPG electrical stimulation compared to control. | [8] |
| Penile Erection (Apomorphine Test) | Cavernous Nerve Injury Rat Model | Tadalafil (2 mg/kg/day) for 4 weeks | 50% of rats showed penile erection compared to 0% in the control group. | [8] |
| Plasma Endothelin-1 (ET-1) Levels | SHR | Continuous low-dose Tadalafil | Significantly lower ET-1 levels compared to blank and placebo groups. | [9] |
| α-Smooth Muscle Actin (α-SMA) in Penile Corpora Cavernosa | SHR | Continuous low-dose Tadalafil | Significantly lower α-SMA expression compared to blank and placebo groups, indicating improved tissue morphology. | [9] |
| Acetylcholine-induced Relaxation of Corpus Cavernosum | Spinal Cord Transection Rat Model | Tadalafil (5 mg/kg/day) for 4 weeks | Preserved relaxation responses compared to untreated SCT rats. | [10] |
Experimental Protocols
Protocol 1: Evaluation of Tadalafil on Blood Pressure and Prostatic Hyperplasia in SHRs
Objective: To determine the effect of chronic Tadalafil administration on blood pressure and benign prostatic hyperplasia (BPH) in a hypertensive model.
Animal Model:
-
12-week-old male Spontaneously Hypertensive Rats (SHRs).[6]
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[6]
Materials:
-
Tadalafil
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping: Randomly divide SHRs into three groups: Vehicle, Tadalafil (2 mg/kg/day), and Tadalafil (10 mg/kg/day). A group of WKY rats will receive the vehicle.[6]
-
Drug Administration: Administer Tadalafil or vehicle orally via gavage once daily for six weeks.[6]
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure weekly using the tail-cuff method. For continuous monitoring, telemetric devices can be implanted.
-
Terminal Procedures: At the end of the 6-week treatment period, euthanize the animals.
-
Tissue Collection: Harvest the prostate gland and weigh it.[6]
-
Biochemical Analysis: Analyze prostatic tissue for markers of hyperplasia, inflammation (e.g., IL-6), and oxidative stress (e.g., malondialdehyde).[6]
Protocol 2: Assessment of Erectile Function in a Rat Model
Objective: To evaluate the effect of Tadalafil on erectile function.
Animal Model:
-
Adult male rats (e.g., Sprague-Dawley or SHRs). For nerve injury models, cavernous nerve crush injury can be performed.[8]
Materials:
-
Tadalafil
-
Saline
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
25G needle connected to a pressure transducer
-
Bipolar platinum stimulating electrode
-
Data acquisition system
Procedure:
-
Drug Administration: Treat animals with Tadalafil (e.g., 2 mg/kg/day) or vehicle for a specified period (e.g., 4 weeks).[8]
-
Anesthesia: Anesthetize the rat.
-
Surgical Preparation:
-
Make a midline abdominal incision to expose the pelvic ganglion and cavernous nerve.
-
Isolate the penis and insert a 25G needle into the corpus cavernosum.
-
Connect the needle to a pressure transducer to measure intracavernosal pressure (ICP).
-
Isolate the carotid artery and cannulate it to measure mean arterial pressure (MAP).
-
-
Nerve Stimulation:
-
Place the bipolar electrode on the cavernous nerve.
-
Stimulate the nerve with a specific frequency (e.g., 5 Hz), voltage (e.g., 5V), and duration (e.g., 60 seconds).
-
-
Data Acquisition: Record ICP and MAP continuously before, during, and after nerve stimulation.
-
Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) as the primary measure of erectile function.[8]
Signaling Pathways and Visualizations
Nitric Oxide/cGMP Signaling Pathway in Penile Erection
The primary mechanism of action of Tadalafil is the inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway that mediates penile erection.[3][4][11] Sexual stimulation leads to the release of NO from nerve endings and endothelial cells in the corpus cavernosum.[3][11] NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP.[11] Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium and relaxation of the smooth muscle of the corpus cavernosum.[11] This relaxation allows for increased blood flow and erection. PDE5 breaks down cGMP, terminating the signal. Tadalafil inhibits PDE5, leading to an accumulation of cGMP and enhanced erectile function.[3][4][5]
References
- 1. The use of spontaneously hypertensive rats for the study of anti-hypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneously Hypertensive Rat Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 5. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 6. ovid.com [ovid.com]
- 7. Effects of silodosin and tadalafil on bladder dysfunction in spontaneously hypertensive rats: Possible role of bladder blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AB211. Effect of early chronic low-dose tadalafil administration on erectile dysfunction after cavernous nerve injury in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effect of tadalafil therapy upon penile cavernous tissues in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of long-term oral tadalafil treatment on corpus cavernosum function in an experimental spinal cord transection rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the HPLC Analysis of Nortadalafil
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nortadalafil (B1662904), also known as N-desmethyl tadalafil (B1681874), is a significant analogue and metabolite of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1] Its structural similarity to tadalafil allows it to exhibit similar physiological effects, leading to its illicit use as an adulterant in dietary supplements marketed for male sexual enhancement.[2] The presence of undeclared this compound poses a significant health risk to consumers. Therefore, robust and reliable analytical methods for the identification and quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and herbal supplements, are crucial for quality control, regulatory compliance, and public safety.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
I. Quantitative Data Summary
The following tables summarize the chromatographic conditions and method validation parameters for the analysis of this compound and related compounds using HPLC.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Reversed-Phase HPLC |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[3] | Agilent Zorbox SB-phenyl, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[3] | Acetonitrile (B52724):Water:Trifluoroacetic acid (40:60:0.15 v/v/v)[4] |
| Gradient/Isocratic | Gradient: 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70% B30-32 min: 70-30% B32-40 min: 30% B[3] | Isocratic[4] |
| Flow Rate | 1.0 mL/min[3] | 1.2 mL/min[4] |
| Column Temperature | 30°C[3] | 40°C[4] |
| Detection Wavelength | 285 nm[3] | 285 ± 2 nm[4] |
| Injection Volume | 10 µL[3] | 30 µL[4] |
| Run Time | 40 minutes[3] | Not Specified |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Specification |
| Linearity (Concentration Range) | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or known impurities. |
Note: The values in Table 2 are illustrative and based on typical requirements for validated HPLC methods. Specific values should be established during in-house method validation.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the HPLC analysis of this compound.
A. Preparation of Solutions
1. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of a diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.[3]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the standard stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 20, 50, and 100 µg/mL).
3. Sample Preparation (from Herbal Supplements):
-
For capsules, open and combine the contents. For tablets, crush them into a fine, homogeneous powder.[2]
-
Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.[2]
-
Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.[2]
-
Vortex the tube for 1 minute to ensure thorough mixing.[2]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[2]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.[2]
4. Sample Preparation (from Pharmaceutical Tablets):
-
Weigh and grind a sufficient number of tablets to obtain a fine, uniform powder.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 1 mg/mL).
-
Transfer the powder to a volumetric flask and add the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.[3]
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.[3]
B. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the HPLC parameters as outlined in Table 1.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for the specified time.
C. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and any dilution factors.
III. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
References
Application Note: Quantification of Nortadalafil in Biological Samples using UPLC-MS/MS
Introduction
Nortadalafil (B1662904) is an analog of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Tadalafil is widely used in the treatment of erectile dysfunction.[1][2] The structural similarity of this compound to tadalafil necessitates sensitive and selective analytical methods for its detection and quantification in biological matrices. This is crucial for pharmacokinetic studies, drug development, and in the context of identifying unapproved analogs in various products.[3] Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity, making it the method of choice for quantifying tadalafil and its analogs in biological samples.[1][4] This document provides a detailed protocol for the quantification of this compound in human plasma, adapted from established methods for tadalafil.
Principle
The method described here utilizes UPLC-MS/MS for the separation and quantification of this compound. A stable isotope-labeled internal standard (IS) should be used to ensure accuracy and precision. The sample preparation involves a protein precipitation step to remove macromolecules from the plasma sample.[1][5] The separation is achieved on a C18 reversed-phase column with a gradient elution. The detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][6]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (B52724) (HPLC grade)[7]
-
Methanol (B129727) (HPLC grade)[7]
-
Formic acid (LC-MS grade)[7]
-
Ultrapure water[7]
-
Control human plasma (with K2 EDTA as anticoagulant)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a 1:1 (v/v) mixture of methanol and water at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50/50 methanol/water mixture to prepare working standard solutions at various concentrations.
-
Calibration Standards (CS): Spike blank human plasma with the working standard solutions to obtain final concentrations for the calibration curve. A typical range could be 0.5-500 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.[1]
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene (B1209903) tube.
-
Add 25 µL of the IS working solution (e.g., 500 ng/mL in 50/50 methanol/water).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[1][2]
-
Vortex the mixture for 10 seconds.[2]
-
Centrifuge the tubes at 13,000 x g for 5 minutes.[2]
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.[1][7]
UPLC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Shiseido C18 (100 x 2.1 mm, 2.7 µm) or equivalent[1][2] |
| Mobile Phase A | 2.0 mM ammonium acetate with 0.1% formic acid in water[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1][2] |
| Flow Rate | 0.7 mL/min[1][2] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5 µL[1][7] |
| Run Time | Approximately 1-2 minutes[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI)[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| MRM Transitions | This compound: To be determined by infusing a standard solution. For N-Butyl this compound, a precursor ion of m/z 432.2 has been reported.[8] Tadalafil transition is m/z 390.4 → 268.3.[1][2] |
| IS: To be determined based on the selected internal standard. For tadalafil-d3, the transition is m/z 393.1 → 271.2.[6] | |
| Collision Energy | Optimize for each transition.[8] |
Data Presentation: Quantitative Parameters
The following table summarizes typical validation parameters for the quantification of tadalafil in human plasma, which can be used as a benchmark for a this compound assay.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 1000 ng/mL[1][6] |
| Correlation Coefficient (r²) | ≥ 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[1][6] |
| Intra-day Precision (%RSD) | < 8.4%[1] |
| Inter-day Precision (%RSD) | < 8.4%[1] |
| Intra-day Accuracy (%RE) | Within ±15% (±20% for LLOQ)[1][2] |
| Inter-day Accuracy (%RE) | Within ±15% (±20% for LLOQ)[1][2] |
| Recovery | 98.95% to 100.61%[6] |
| Matrix Effect | Minimal[6] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Structural relationship between tadalafil and its analogs.
Method Validation
A full validation of the analytical method should be performed according to the FDA or other relevant regulatory guidelines.[1][2] The validation should assess the following parameters:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of this compound and the IS.[2]
-
Linearity and Range: The calibration curve should be prepared and analyzed to demonstrate a linear relationship between the concentration and the instrument response.[2]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[1][2]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.[6]
-
Matrix Effect: Evaluated to ensure that endogenous components in the plasma do not affect the ionization of the analyte or IS.[1]
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -70°C.[6]
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and selective approach for the quantification of this compound in biological samples. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is ideal for pharmacokinetic, bioavailability, and bioequivalence studies.[1][5] Proper method development and validation are essential to ensure the reliability of the results.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Tadalafil Determination in Human Plasma by HPLC-MS Method | Bogdanova | Drug development & registration [pharmjournal.ru]
- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing Nortadalafil Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, quality control, and storage of Nortadalafil stock solutions for experimental use. This compound is a demethylated analogue of tadalafil (B1681874) and a potent inhibitor of phosphodiesterase type 5 (PDE5), making it a valuable tool in research areas such as erectile dysfunction and pulmonary arterial hypertension.[1][2][3][4]
Chemical Properties of this compound
A thorough understanding of this compound's chemical properties is crucial for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 375.38 g/mol | [2][5][6][7] |
| Molecular Formula | C₂₁H₁₇N₃O₄ | [2][5][6] |
| CAS Number | 171596-36-4 | [1][3][5] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [5][7][8] |
Solubility of this compound
This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents.[9] The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL (≥ 133.20 mM) | [3][9] Sonication or gentle heating may be required to fully dissolve the compound.[2] |
| Ethanol | Sparingly soluble | Often used in combination with other solvents for in vivo formulations.[10][11] |
| Water | < 0.1 mg/mL (insoluble) | [9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 375.38 g/mol = 0.00375 g = 3.75 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Promote Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for short intervals (1-2 minutes) in a water bath until the solution is clear. Gentle warming (to 37°C) can also aid dissolution.[2]
-
Aliquot and Store: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the stock solution aliquots at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[3]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound Stock Solution Preparation.
Quality Control of this compound Stock Solutions
To ensure the reliability of experimental results, it is essential to perform quality control checks on the prepared stock solutions.
Recommended QC Experiments:
-
Concentration Verification: Use UV-Vis spectrophotometry to confirm the concentration. The molar absorptivity of this compound would need to be determined experimentally or obtained from the supplier.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution and detect any degradation products.
| QC Parameter | Method | Acceptance Criteria |
| Concentration | UV-Vis Spectrophotometry | ± 5% of the target concentration |
| Purity | HPLC | ≥ 98% |
| Appearance | Visual Inspection | Clear, colorless to pale yellow solution |
Quality Control Workflow
Caption: Quality Control Workflow for this compound Stock Solutions.
Storage and Handling of this compound Stock Solutions
Proper storage and handling are critical to maintain the stability and integrity of this compound stock solutions.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C (short-term) or -80°C (long-term) | [3] Minimizes degradation and solvent evaporation. |
| Light Exposure | Store in amber or light-blocking vials | Protects the compound from light-induced degradation. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes | Avoids repeated temperature fluctuations that can lead to degradation and precipitation. |
| Working Solutions | Prepare fresh from stock solution for each experiment | Ensures accuracy and avoids degradation of diluted solutions. Aqueous solutions are not recommended for storage for more than one day.[12][13] |
Decision Tree for Storage and Use of this compound Stock
Caption: Decision-Making for this compound Solution Storage and Use.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C21H17N3O4 | CID 9820973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Creative Enzymes [creative-enzymes.com]
- 9. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. The Relationship between Solubility and Transdermal Absorption of Tadalafil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Nortadalafil Dosing in Rodent In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortadalafil, also known as demethyl Tadalafil, is an active metabolite of Tadalafil and a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Like its parent compound, this compound is investigated for its potential therapeutic effects in various conditions, including erectile dysfunction and pulmonary arterial hypertension.[1] These application notes provide a comprehensive overview of dosing strategies, experimental protocols, and relevant data for the use of this compound in in vivo rodent studies, based on available preclinical data.
Data Presentation: this compound Dosing in Rodents
The following tables summarize quantitative data from preclinical toxicology and pharmacokinetic studies involving this compound (referred to as UK-103,320, the N-demethylated metabolite of UK-92,480, Sildenafil citrate) in mice and rats. This data can serve as a reference for dose selection in future in vivo studies.
Table 1: this compound (as a metabolite of Sildenafil Citrate) Dosing in Mice
| Study Type | Strain | Route of Administration | Dose Range (of parent compound) | Observed Effects/Exposure | Reference |
| 3-Month Toxicity | CD-1 | Gavage | 20, 40, 100 mg/kg/day | Dose-related exposure to parent compound and this compound (UK-103,320). No sex difference in exposure detected. | [2] |
| 24-Month Carcinogenicity | CD-1 | Gavage | 3 - 30 mg/kg/day | Dose-related exposure to parent compound and this compound (UK-103,320). | [2] |
| Intestinal Transit Time | Not Specified | Oral (p.o.) | 1 - 3 mg/kg | No-Observed-Adverse-Effect Level (NOAEL). | [2] |
| Intestinal Transit Time | Not Specified | Oral (p.o.) | 10 - 100 mg/kg | Slowed intestinal transit in males; only at 100 mg/kg in females. | [2] |
| Acute Toxicity (Minimal Lethal Dose of parent compound) | Not Specified | Oral | 500 - 1000 mg/kg | [2] |
Table 2: this compound (as a metabolite of Sildenafil Citrate) Dosing in Rats
| Study Type | Strain | Route of Administration | Dose Range (of parent compound) | Observed Effects/Exposure | Reference |
| 1-Month Oral Toxicity | Not Specified | Gavage | 10, 45, 200 mg/kg/day | Higher exposure to this compound (UK-103,320) in males than females. | [2] |
| 24-Month Carcinogenicity | Not Specified | Gavage | 1.5 - 60 mg/kg/day | Dose-related exposure. Males were predominantly exposed to this compound (UK-103,320). | [2] |
| Acute Toxicity (Minimal Lethal Dose of parent compound) | Not Specified | Oral | 300 - 500 mg/kg | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving PDE5 inhibitors in rodents, which can be adapted for this compound.
Protocol 1: Evaluation of Erectile Function in Rats
Objective: To assess the pro-erectile effects of this compound.
Animal Model: Male Sprague-Dawley or Wistar rats (12-14 weeks old).[3]
Drug Administration:
-
Formulate this compound in a suitable vehicle. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with a recommended concentration of 2 mg/mL.[1] Sonication is recommended for dissolution.[1]
-
Administer this compound or vehicle control via oral gavage (p.o.). Dose-ranging studies are recommended to determine the optimal dose. Based on data for Tadalafil, a starting dose of 2 mg/kg/day can be considered.[3]
Surgical Preparation and Measurement:
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery to monitor mean arterial pressure (MAP).
-
Insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Isolate the cavernous nerve for electrical stimulation.
Nerve Stimulation and Data Analysis:
-
Deliver electrical stimulation to the cavernous nerve using a bipolar electrode.
-
Record ICP and MAP continuously.
-
Calculate the ratio of ICP to MAP to normalize for changes in systemic blood pressure.
-
Compare the ICP/MAP ratio between this compound-treated and vehicle-treated groups.
Protocol 2: Evaluation of this compound in a Rat Model of Pulmonary Arterial Hypertension (PAH)
Objective: To investigate the therapeutic potential of this compound in PAH.
Animal Model: Male Wistar or Sprague-Dawley rats.
Induction of PAH:
-
Administer a single subcutaneous injection of monocrotaline (B1676716) (MCT) at a dose of 60 mg/kg to induce PAH.[3]
Drug Administration:
-
Begin daily administration of this compound or vehicle control via oral gavage several days or weeks after MCT injection.
-
Continue treatment for a period of 2 to 4 weeks.[3]
Hemodynamic Assessment:
-
At the end of the treatment period, anesthetize the rats.
-
Insert a catheter into the right ventricle and pulmonary artery.
-
Measure right ventricular systolic pressure (RVSP) and mean pulmonary artery pressure (mPAP).
-
Compare hemodynamic parameters between this compound-treated, vehicle-treated, and control groups.
Protocol 3: Pharmacokinetic Profiling of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound.
Animal Model: Male Sprague-Dawley rats.[3]
Drug Administration:
-
Administer a single dose of this compound via intravenous (IV) and oral (p.o.) routes in separate groups of animals.[3]
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[3]
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral route.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDE5, leading to increased cGMP levels and smooth muscle relaxation.
Experimental Workflow for In Vivo Rodent Studies
Caption: A generalized workflow for conducting in vivo studies with this compound in rodents.
References
Using Nortadalafil as an Analytical Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Nortadalafil as an analytical reference standard in various experimental settings. This compound, a primary metabolite and analogue of Tadalafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its accurate identification and quantification are crucial in research, drug development, and quality control of pharmaceutical products.
Overview of this compound
This compound, also known as N-desmethyl Tadalafil, is structurally similar to Tadalafil, with the key difference being the absence of the N-methyl group on the piperazinedione ring.[1][3] Like Tadalafil, it functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[2] This inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.[4][5] As a reference standard, this compound is essential for the accurate identification and quantification of this compound in various matrices, including dietary supplements and biological samples.[1][6]
Analytical Methodologies
The following sections detail the protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol (B129727) or acetonitrile, to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For solid samples (e.g., tablets, dietary supplements), grind to a fine powder.
-
Accurately weigh a portion of the powdered sample and extract the analyte using a suitable solvent (e.g., methanol). Sonication may be used to ensure complete extraction.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
-
HPLC Conditions:
-
The following conditions are based on established methods for Tadalafil and its analogues and may be optimized for this compound.[7][8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM phosphate (B84403) buffer, pH 3.2) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) mixture.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: UV detection at approximately 285 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Record the chromatograms for the standard solutions and the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Retention Time | ~4-5 min | Based on Tadalafil[7] |
| Linearity Range | 1 - 150 µg/mL | Based on Tadalafil[8] |
| Correlation Coefficient (r²) | >0.999 | Based on Tadalafil[7] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Estimated |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Estimated |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity for the identification of this compound, particularly in complex matrices. Derivatization is often required to improve the volatility and thermal stability of the analyte.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the identification of this compound using GC-MS.
Protocol:
-
Sample Preparation and Extraction:
-
Extract this compound from the sample matrix using a suitable organic solvent.
-
For biological samples like blood, solid-phase extraction (SPE) may be necessary to clean up the sample.[9]
-
-
Derivatization:
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[9]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.
-
-
GC-MS Conditions:
-
The following conditions are based on methods for Tadalafil and other PDE5 inhibitors.[9]
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate.
-
Injector Temperature: 280°C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference spectrum of derivatized this compound standard.
-
Key fragment ions should be used for confirmation.
-
Quantitative Data Summary (Illustrative based on Tadalafil)
| Parameter | Value | Reference |
| Molecular Ion (Tadalafil) | m/z 389 | |
| Key Fragment Ions (Tadalafil) | m/z 262, 135 | |
| Derivatized this compound (TMS) | Expected M+ at m/z 447 | Calculated |
| Key Fragment Ions (Derivatized) | To be determined experimentally |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound as a reference standard.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean NMR tube.[3]
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignments.
-
Quantitative Data Summary (¹H NMR)
The following table presents characteristic ¹H NMR chemical shifts for this compound.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.7 - 7.6 | m |
| -O-CH₂-O- | 5.9 - 6.0 | s |
| Piperazinedione Ring Protons | 3.0 - 4.5 | m |
| Indole & Pyrido Ring Protons | 2.8 - 4.2 | m |
Signaling Pathway
This compound, as a PDE5 inhibitor, acts on the nitric oxide (NO)/cGMP signaling pathway.
NO/cGMP Signaling Pathway
Caption: The mechanism of action of this compound as a PDE5 inhibitor in the NO/cGMP signaling pathway.
Conclusion
These application notes provide a comprehensive guide for the use of this compound as an analytical reference standard. The detailed protocols for HPLC, GC-MS, and NMR, along with the summarized quantitative data and visual diagrams, will aid researchers, scientists, and drug development professionals in the accurate analysis and characterization of this important Tadalafil analogue. Adherence to these methodologies will ensure reliable and reproducible results in various research and quality control applications.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. whitman.edu [whitman.edu]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nortadalafil in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nortadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, in the study of smooth muscle relaxation. The protocols detailed below are based on established methodologies for characterizing PDE5 inhibitors like Tadalafil (B1681874) and its analogs.
Introduction
This compound, an analog of Tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which governs smooth muscle relaxation in various tissues, including the corpus cavernosum and pulmonary vasculature.[2][3] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to an accumulation of this second messenger.[4] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in decreased intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[2] This mechanism of action makes this compound a valuable tool for research in erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[5]
Mechanism of Action: The NO/cGMP Signaling Pathway
The physiological relaxation of smooth muscle is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells.[2] NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] cGMP then acts as a second messenger to induce relaxation.[2] The action of cGMP is terminated by its hydrolysis to 5'-GMP by PDE enzymes, with PDE5 being the predominant isoform in tissues like the corpus cavernosum.[2][3] this compound competitively inhibits PDE5, thereby enhancing and prolonging the NO-mediated relaxation of smooth muscle.[2]
Figure 1: NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Data Presentation: Comparative PDE5 Inhibition
While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following table presents reference data for Tadalafil, its parent compound. This information is crucial for designing experiments and as a benchmark for evaluating the potency of this compound.
| Compound | IC50 (nM) for PDE5 | Notes | Reference |
| Tadalafil | 1.8 | Highly potent and selective inhibitor. | [1] |
| This compound | Data not available | Expected to be a potent PDE5 inhibitor. | N/A |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human PDE5.
Principle: The assay is based on the competition between a fluorescently labeled cGMP (FAM-cGMP) and the inhibitor for the active site of the PDE5 enzyme. The degree of fluorescence polarization is inversely proportional to the amount of FAM-cGMP hydrolyzed by PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
FAM-cGMP substrate
-
This compound (and Tadalafil as a positive control)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
384-well microplate (black, low-volume)
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and Tadalafil in the assay buffer. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (e.g., DMSO in assay buffer).
-
Assay Setup: To the wells of the 384-well microplate, add the diluted test compounds or vehicle control.
-
Enzyme Addition: Add a fixed concentration of recombinant human PDE5 enzyme to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range.[2]
-
Measurement: Measure the fluorescence polarization using a plate reader.
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for this compound.[1]
Figure 2: Experimental workflow for the in vitro PDE5 Inhibition Assay.
Ex Vivo Smooth Muscle Relaxation Assay (Organ Bath)
This assay assesses the functional effect of this compound on smooth muscle tissue, providing physiological relevance to the enzymatic inhibition data.
Principle: Strips of smooth muscle tissue (e.g., corpus cavernosum, aorta, or bladder) are mounted in an organ bath and pre-contracted with an agonist like phenylephrine (B352888). The ability of this compound to induce relaxation is measured as a change in isometric tension.[2][6]
Materials:
-
Smooth muscle tissue (e.g., from rabbit or rat corpus cavernosum)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Phenylephrine (or other contractile agent)
-
This compound (and Tadalafil as a reference)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation: Dissect smooth muscle strips (e.g., 2x2x8 mm) and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 10 mN) for at least 60 minutes, with solution changes every 15-20 minutes.
-
Pre-contraction: Induce a submaximal contraction with a fixed concentration of phenylephrine (e.g., 10 µM).[6]
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM) to generate a concentration-response curve for relaxation.
-
Washout: After the highest concentration, wash the tissues repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration) and the maximum relaxation (Emax).[2]
Figure 3: Experimental workflow for the ex vivo Smooth Muscle Relaxation Assay.
Conclusion
This compound is a promising compound for studying the role of PDE5 in smooth muscle relaxation. The protocols provided herein offer a robust framework for characterizing its enzymatic potency and physiological efficacy. While direct comparative data for this compound is still emerging, its structural similarity to Tadalafil suggests it will be a potent and selective PDE5 inhibitor. Researchers are encouraged to use the provided methodologies as a starting point and to optimize experimental conditions for their specific research questions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 4. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative relaxing effects of sildenafil, vardenafil, and tadalafil in human corpus cavernosum: contribution of endogenous nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Nortadalafil in Organ Bath Experiments for Vascular Reactivity
A- Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of Nortadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, in organ bath experiments to assess its effects on vascular reactivity. The protocols and data presented are primarily based on studies conducted with Tadalafil (B1681874), a well-characterized and structurally similar PDE5 inhibitor, due to the limited availability of specific data for this compound. These notes are intended for researchers, scientists, and drug development professionals working in pharmacology and cardiovascular research.
Organ bath systems are a fundamental in vitro tool for studying the physiological and pharmacological responses of isolated tissues, such as blood vessels.[1] By maintaining the tissue in a controlled physiological environment, these systems allow for the precise measurement of contractile and relaxant responses to various stimuli, providing valuable insights into a compound's mechanism of action and its potential therapeutic effects.
B- Mechanism of Action: The NO/cGMP Signaling Pathway
The primary mechanism by which this compound and other PDE5 inhibitors induce vasodilation is through the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in vascular smooth muscle cells.[2]
Under physiological conditions, the release of NO from endothelial cells activates soluble guanylate cyclase (sGC) in the smooth muscle cells. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG). This cascade of events ultimately results in a decrease in intracellular calcium levels and the relaxation of the smooth muscle, leading to vasodilation.[3]
The action of cGMP is terminated by its degradation into the inactive 5'-GMP by phosphodiesterases. PDE5 is a key enzyme in this process within vascular smooth muscle. By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and an enhanced and prolonged vasorelaxant effect.[2]
C- Experimental Protocols
This section outlines a detailed protocol for assessing the vasorelaxant effects of this compound on isolated arterial rings using an organ bath system. A common and robust model for such studies is the rat thoracic aorta.[4]
1. Materials and Reagents:
-
Animals: Male Wistar rats (250-300 g) are commonly used.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[5]
-
Vasoconstrictor Agent: Phenylephrine (B352888) (PE) or KCl are commonly used to pre-contract the arterial rings.[2][5]
-
Test Compound: this compound (or Tadalafil as a reference). A stock solution should be prepared in an appropriate solvent (e.g., DMSO) and then serially diluted.
-
Endothelium Integrity Check: Acetylcholine (B1216132) (ACh) is used to verify the presence of a functional endothelium.
-
Organ Bath System: A multi-channel organ bath with isometric force transducers and a data acquisition system.[4]
2. Experimental Workflow:
3. Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold PSS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.[5] For experiments requiring endothelium-denuded vessels, gently rub the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 5-10 mL of PSS at 37°C and gassed with 95% O2/5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (typically 1.5-2.0 g for rat aorta). During this period, replace the PSS every 15-20 minutes.[5]
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add acetylcholine (e.g., 1 µM) to assess endothelium-dependent relaxation. A relaxation of over 80% indicates an intact endothelium. In endothelium-denuded rings, the relaxation should be less than 10%.
-
Wash the tissues with fresh PSS and allow them to return to the baseline tension.
-
-
Concentration-Response Curve for this compound:
-
Pre-contract the aortic rings with phenylephrine (1 µM) to achieve a stable submaximal contraction.
-
Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in a logarithmic fashion (e.g., 1 nM to 10 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, calculate the maximal relaxation (Emax) and the concentration required to produce 50% of the maximal response (EC50). The pEC50 (-log EC50) is also commonly reported.
-
D- Data Presentation
The following tables summarize quantitative data for Tadalafil obtained from organ bath experiments on rat aorta. This data can serve as a reference for studies with this compound.
Table 1: Vasorelaxant Effect of Tadalafil on Phenylephrine-Pre-contracted Rat Aortic Rings [2]
| Tissue Preparation | pEC50 | Emax (%) |
| Endothelium-Intact | 7.23 ± 0.04 | 98 ± 1 |
| Endothelium-Denuded | 5.91 ± 0.05 | 53 ± 2 |
Data are presented as mean ± SEM. Emax is the maximal relaxation as a percentage of the phenylephrine-induced contraction. pEC50 is the negative logarithm of the molar concentration of the drug that produces 50% of the maximal response.
Table 2: Effect of Tadalafil on the Potency of NO Donors in Porcine Superior Vesical Artery
| NO Donor | Treatment | pIC50 |
| Sodium Nitroprusside (SNP) | Control | 6.47 ± 0.15 |
| Tadalafil (100 nM) | 6.93 ± 0.10 | |
| SIN-1 | Control | 6.71 ± 0.07 |
| Tadalafil (100 nM) | 7.14 ± 0.04 | |
| SNAP | Control | 6.53 ± 0.05 |
| Tadalafil (100 nM) | 6.90 ± 0.05 |
Data are presented as mean ± SEM. pIC50 is the negative logarithm of the molar concentration of the NO donor that causes 50% of the maximal relaxation.
E- Application Notes
-
Solubility: Ensure that this compound is fully dissolved in the chosen solvent. The final concentration of the solvent in the organ bath should be minimal (typically <0.1%) to avoid non-specific effects.
-
Endothelium Integrity: The vasorelaxant effect of PDE5 inhibitors is highly dependent on the presence of a functional endothelium to provide the source of NO.[2] It is crucial to perform experiments on both endothelium-intact and endothelium-denuded rings to elucidate the mechanism of action.
-
Cumulative vs. Non-cumulative Dosing: The protocol described uses a cumulative dosing approach, which is efficient in terms of time and tissue usage. However, for compounds that may desensitize receptors or have a very slow onset of action, a non-cumulative approach with washouts between each concentration may be necessary.
-
Choice of Vasoconstrictor: Phenylephrine, an α1-adrenergic agonist, is commonly used to elicit a receptor-dependent pre-contraction. High concentrations of KCl can also be used to induce a receptor-independent contraction via membrane depolarization.
-
Species and Vascular Bed Differences: The responsiveness to vasoactive agents can vary significantly between different species and even between different vascular beds within the same animal. The choice of tissue should be guided by the specific research question.
References
- 1. dmt.dk [dmt.dk]
- 2. Differential effects of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, and tadalafil in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Improvement of vascular function by acute and chronic treatment with the PDE-5 inhibitor sildenafil in experimental diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological evidence for a key role of voltage-gated K+ channels in the function of rat aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Nortadalafil Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of Nortadalafil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, also known as demethyl Tadalafil, is a demethylated analogue of Tadalafil and a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Like its parent compound, this compound is a lipophilic molecule with inherently low solubility in aqueous solutions.[4][5] This poor solubility can lead to significant challenges in experimental settings, causing issues such as precipitation in buffers, high variability in assay results, and reduced bioavailability in in-vivo studies.[4][6]
Q2: What are the initial signs of solubility issues with this compound in my experiments?
Common indicators of solubility problems include:
-
Precipitation or Cloudiness: Visible particles or a cloudy appearance after adding this compound stock solution to your aqueous buffer.[6]
-
High Variability in Results: Inconsistent data between replicate wells or different experimental runs, which can be caused by the compound precipitating out of solution.[4]
-
Low Bioavailability: In animal studies, poor and variable oral bioavailability can be a direct consequence of low aqueous solubility.[4]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a primary stock solution of this compound due to its high solubilizing capacity for this compound.[1][4][5]
Q4: Are there any alternative strategies to enhance this compound solubility for in-vivo studies?
Yes, for in-vivo applications, specific formulation strategies are often required. One common approach is to use a multi-component solvent system. A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to solubilize this compound.[1][7] Another option is a mixture of 10% DMSO and 90% corn oil.[7]
Troubleshooting Guides
Issue 1: this compound Precipitates When Diluted in Aqueous Buffer
Cause: This is the most frequent issue and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer. The organic solvent from the stock solution is diluted, reducing its ability to keep the lipophilic compound dissolved.[6]
Solutions:
-
Decrease the Final Concentration: The simplest solution is to work with a final this compound concentration that is below its solubility threshold in the assay medium.[4]
-
Optimize Co-solvent Percentage: You can cautiously increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, it is critical to keep this percentage as low as possible (typically below 0.5% v/v) and to run a vehicle control with the same solvent concentration to rule out any effects of the solvent on the experimental system.[4][6]
-
Utilize Solubilizing Agents: Incorporating a low concentration of a non-ionic surfactant, such as Tween-80, or other solubilizing agents like cyclodextrins, can help maintain this compound's solubility in the aqueous medium.[4] For the related compound Tadalafil, Poloxamer 188 has also been used effectively.[8][9]
-
Gradual Dilution: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This more gradual change in solvent polarity can sometimes help to keep the compound in solution.[6]
Issue 2: High Variability in Assay Results
Cause: Inconsistent solubility or precipitation of this compound across different wells or experimental runs can lead to significant variability in the results.[4]
Solutions:
-
Ensure Complete Dissolution of Stock: Before each use, visually inspect your stock solution for any precipitate. If crystals are present, gently warm the solution and vortex until it is clear.[4]
-
Proper Mixing: Ensure thorough mixing after each dilution step when preparing working solutions.
-
Pre-warm Assay Medium: Adding a cold stock solution to a warmer assay medium can sometimes induce precipitation. Pre-warming the assay medium to the experimental temperature may help prevent this.[4]
-
Sonication: Brief sonication of the stock solution or the final working solution can help break down small aggregates. However, this should be used with caution as it can sometimes promote aggregation.[1][4]
Quantitative Data Summary
The following tables summarize the available solubility data for this compound and its parent compound, Tadalafil, which can serve as a useful reference.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [5] |
| DMSO | 50 mg/mL (133.20 mM) (ultrasonication needed) | [5] |
| DMSO | 65 mg/mL (173.16 mM) (sonication recommended) | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (6.66 mM) | [7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.66 mM) | [7] |
Table 2: Solubility of Tadalafil in Various Solvents (for reference)
| Solvent/Formulation | Solubility | Reference |
| DMSO | ~20 mg/mL | [10] |
| Dimethylformamide (DMF) | ~25 mg/mL | [10] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
References
- 1. This compound | PDE | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. Buy this compound | 171596-36-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jddtonline.info [jddtonline.info]
- 9. jddtonline.info [jddtonline.info]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Nortadalafil in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Nortadalafil precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: this compound, also known as N-desmethyl tadalafil, is a demethylated analogue and metabolite of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Like its parent compound, this compound is a hydrophobic molecule with low aqueous solubility.[2] Cell culture media are aqueous-based solutions, and the direct addition of a concentrated stock of a hydrophobic compound like this compound, typically dissolved in an organic solvent such as DMSO, can lead to its precipitation. This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, the recommended solvent for preparing high-concentration stock solutions of this compound is 100% dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use anhydrous, cell culture grade DMSO to ensure the stability of the compound and avoid cytotoxic effects from solvent impurities.
Q3: What is "solvent shock" and how can it be prevented when preparing this compound working solutions?
A3: "Solvent shock" refers to the rapid precipitation of a compound when a concentrated stock solution in an organic solvent is diluted quickly into an aqueous solution like cell culture media. This localized high concentration of the compound exceeds its solubility, causing it to "crash out" of the solution. To prevent this, a stepwise or serial dilution approach is recommended. This involves first creating an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final culture volume. Additionally, adding the stock solution dropwise while gently agitating the media can facilitate better dispersion and reduce the risk of precipitation.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%.[3] It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Q5: Can I use a this compound solution that has a visible precipitate?
A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved this compound is unknown and lower than intended. Using such a solution will lead to inaccurate and non-reproducible experimental results.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Symptoms:
-
The cell culture medium becomes cloudy or hazy immediately after adding the this compound stock solution.
-
Visible particles or crystals form instantly.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | Decrease the final working concentration of this compound. Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific cell culture medium. |
| Solvent Shock | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to precipitate. | Employ a stepwise dilution method. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of the culture medium. Alternatively, add the stock solution dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of hydrophobic compounds like this compound is often lower in cold solutions. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can still lead to precipitation upon dilution in the aqueous media. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms:
-
The this compound-containing medium is clear initially but becomes cloudy or forms visible crystals after several hours or days of incubation at 37°C.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time under culture conditions (37°C, 5% CO2) into less soluble byproducts. | Assess the stability of this compound in your cell culture medium over the time course of your experiment. Consider preparing fresh this compound-containing media more frequently for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the medium, forming insoluble complexes over time. | If possible, test the solubility of this compound in a different basal media formulation. Be aware that serum-free media may sometimes be more prone to compound precipitation. |
| pH Shift in Media | Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your cell culture, especially in dense or rapidly proliferating cultures. More frequent media changes may be necessary to maintain a stable pH. |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL (133.20 mM) | [2] |
| Water | < 0.1 mg/mL (insoluble) | [2] |
Table 2: In Vitro PDE5 Inhibitory Activity of this compound and Related Compounds
| Compound | Assay Type | IC₅₀ Value | Source |
| This compound | ic-ELISA | 29.5 ng/mL | [1] |
| Tadalafil | Enzymatic Assay | ~1-5 nM | [4] |
| N-Octylthis compound | ic-ELISA | 23.3 ng/mL | [1] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell type used.
Table 3: Example Cytotoxicity Data for Tadalafil Analogues
| Compound | Cell Line | IC₅₀ (µM) | Assay Type | Source |
| Analogue 6a | A-431 | >160 | Not Specified | [1] |
| Analogue 6a | HCT116 | >160 | Not Specified | [1] |
| Analogue 6b | A-431 | >160 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a this compound solution for cell culture experiments while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Stepwise Dilution):
-
Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 2 µL of the stock into 198 µL of medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. Add the solution dropwise while gently swirling the culture vessel.
-
Protocol 2: Kinetic Solubility Assay by Visual Inspection
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Specific cell culture medium
-
Sterile, clear microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
-
Microscope
Methodology:
-
Prepare Serial Dilutions:
-
Pre-warm the cell culture medium to 37°C.
-
In a series of clear microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations by diluting the stock solution into the pre-warmed medium. Ensure the final DMSO concentration is constant across all dilutions.
-
-
Incubation:
-
Incubate the tubes/plate under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 24, 48 hours).
-
-
Visual Inspection:
-
After incubation, visually inspect each tube/well for any signs of precipitation (cloudiness, crystals, or sediment).
-
For a more sensitive assessment, examine a small aliquot from each concentration under a microscope to detect fine precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the approximate maximum soluble concentration of this compound under your experimental conditions.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via the NO/cGMP signaling pathway.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: Recommended experimental workflow for using this compound in cell culture.
References
Technical Support Center: Troubleshooting Nortadalafil HPLC Peak Tailing
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Nortadalafil. The following information is designed to help you diagnose and resolve common problems to achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half. For quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample, compromising the reliability of the results.
Q2: What are the most common causes of peak tailing for a basic compound like this compound?
A2: As this compound is a basic compound, the most frequent cause of peak tailing is secondary interactions between the analyte and the stationary phase. Specifically, interactions with acidic residual silanol (B1196071) groups on the surface of silica-based columns are a primary contributor. Other common causes include improper mobile phase pH, column overload, column degradation, and issues with the HPLC system (e.g., extra-column volume).
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound. If the mobile phase pH is not optimized, this compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. For basic compounds, a lower pH (typically 2-3 pH units below the pKa of the analyte) is often used to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the column, thereby minimizing unwanted secondary interactions.
Q4: Can my choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. The choice of column is critical. Modern, high-purity silica (B1680970) columns that are well end-capped are designed to minimize the number of accessible silanol groups, which significantly reduces peak tailing for basic compounds. For challenging separations, columns with alternative stationary phases or those specifically designed for the analysis of basic compounds at a wider pH range may be beneficial.
Q5: What is column overload and how can I tell if it is causing my this compound peak to tail?
A5: Column overload occurs when the amount of sample injected onto the column saturates the stationary phase at the point of injection. This can lead to a variety of peak shape distortions, including tailing. A simple way to check for column overload is to dilute your sample and inject it again. If the peak shape improves (i.e., becomes more symmetrical), then column overload was likely the issue.
Troubleshooting Guide for this compound HPLC Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it is important to diagnose the potential cause of the peak tailing. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting this compound HPLC peak tailing.
Step 2: Chemical and Methodological Solutions
Based on the initial diagnosis, proceed with the following targeted solutions.
The interaction between this compound and the stationary phase is highly dependent on the mobile phase composition.
Caption: Chemical interactions and solutions for this compound peak tailing.
-
Use a Competing Base: Adding a small amount of a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase can help to mask the residual silanol groups on the column, thereby reducing their interaction with this compound.
-
Optimize Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient. Too low a concentration may not provide adequate pH control, while a very high concentration can lead to precipitation, especially when mixed with a high percentage of organic solvent.
-
Use a High-Purity, End-Capped Column: Modern C18 columns are often manufactured with high-purity silica and are densely bonded and end-capped to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Consider an Alternative Stationary Phase: If peak tailing persists, a column with a different stationary phase, such as a polar-embedded phase, may provide a different selectivity and reduce tailing.
-
Proper Column Washing: If you suspect your column is contaminated, a rigorous washing procedure can help. A general procedure is to flush the column with a series of solvents of decreasing and then increasing polarity.
-
Sample Concentration and Injection Volume: As a rule of thumb, start with a lower concentration of this compound and a smaller injection volume. If necessary, you can gradually increase the concentration and volume while monitoring the peak shape.
-
Sample Solvent: Whenever possible, dissolve your this compound standard and samples in the mobile phase. If a stronger solvent is required for solubility, use the smallest possible injection volume to minimize solvent mismatch effects.
-
Minimize Extra-Column Volume: Ensure that all tubing and fittings in your HPLC system are appropriate for the column dimensions and flow rate. Use tubing with a narrow internal diameter and keep the length to a minimum to reduce dead volume.
Experimental Protocols
The following is a suggested starting method for the HPLC analysis of this compound, adapted from validated methods for the structurally similar compound, Tadalafil. This method should be validated for your specific application.
Protocol 1: Recommended Starting HPLC Method for this compound
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate (B84403), pH adjusted to 3.0 with Phosphoric AcidB: Acetonitrile |
| Gradient | Isocratic |
| Composition | 50:50 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
| Sample Diluent | Mobile Phase |
Protocol 2: Column Washing Procedure
If column contamination is suspected, perform the following washing steps:
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of water.
-
Flush with 20 column volumes of acetonitrile.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of acetonitrile.
-
Flush with 20 column volumes of water.
-
Equilibrate the column with the mobile phase for at least 30 minutes before use.
Data Presentation
The following table summarizes typical HPLC parameters from published methods for Tadalafil, which can serve as a reference for this compound method development.
| Reference Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Tadalafil | C18 (4.6 x 150 mm, 5 µm) | Phosphate Buffer (pH 3.2) : Acetonitrile (50:50) | 1.0 | 295 |
| Tadalafil | C18 (4.6 x 250 mm, 5 µm) | Ammonium Acetate (B1210297) (10mM) : Methanol (35:65) | 1.0 | 280 |
| Tadalafil | C18 (4.6 x 150 mm, 5 µm) | Phosphate Buffer (pH 4.0) : Acetonitrile | 1.0 | Not Specified |
Disclaimer: The information provided in this technical support center is intended for guidance only. All HPLC methods should be fully validated for their intended use.
Nortadalafil stability in solution and storage conditions
Welcome to the technical support center for Nortadalafil. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored under the following conditions for optimal stability:
-
Long-term storage (months to years): Store at -20°C, kept dry and protected from light.[1][2][3]
-
Short-term storage (days to weeks): Store at 0-4°C, also kept dry and dark.[1]
Proper storage ensures a shelf life of over two years.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO and ethanol (B145695) but is practically insoluble in water.[3][4] For most in vitro applications, DMSO is the recommended solvent. Solubility in DMSO is reported to be ≥32.7 mg/mL and can be as high as 50 mg/mL or 65 mg/mL, potentially requiring sonication to fully dissolve.[3][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: It is highly recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[6][7]
-
Preparation: To aid dissolution, warming the solution to 37°C or using an ultrasonic bath may be helpful.[4]
-
Storage: Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[5][8]
-
Freeze-Thaw Cycles: To prevent degradation and precipitation, it is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8][9]
Q4: My this compound solution appears to have precipitated after storage. What should I do?
A4: Precipitation can occur, especially with concentrated stock solutions during freeze-thaw cycles.[9] If you observe precipitation, you can gently warm the vial to 37°C and use sonication to try and redissolve the compound.[4][8] To prevent this, always store solutions in single-use aliquots.[9]
Q5: Is this compound stable in aqueous solutions?
A5: this compound, similar to its parent compound Tadalafil (B1681874), has very low aqueous solubility and is not stable for long periods in aqueous buffers.[6][7][10] It is strongly recommended to prepare aqueous working solutions fresh on the day of use and not to store them for more than one day.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Difficulty Dissolving this compound Powder
-
Symptom: The this compound powder does not fully dissolve in the chosen solvent.
-
Possible Cause: Insufficient solvent volume, inappropriate solvent choice, or low temperature.
-
Solution:
-
Verify Solvent: Ensure you are using an appropriate organic solvent such as DMSO or ethanol. This compound is insoluble in water.[3][4]
-
Increase Solvent Volume: Check that you are using a sufficient volume of solvent to achieve the desired concentration based on its solubility profile.
-
Apply Gentle Heat: Warm the solution to 37°C.[4]
-
Use Sonication: Use an ultrasonic bath to aid dissolution.[4][5][8]
-
Issue 2: Inconsistent or Irreproducible Experimental Results
-
Symptom: High variability in results between experiments using the same this compound solution.
-
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
-
Solution:
-
Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a properly stored, concentrated stock for each experiment.
-
Minimize Freeze-Thaw Cycles: Ensure your stock solution is aliquoted to avoid repeated freezing and thawing.[8][9]
-
Check for Contamination: Verify the purity of your solvent and ensure no contamination has occurred.
-
Evaluate pH: If using aqueous buffers, be aware that this compound's stability is pH-dependent. Its parent compound, Tadalafil, is known to be susceptible to both acidic and basic degradation.[11]
-
Quantitative Data Summary
The following tables summarize the stability and solubility data for this compound.
Table 1: Storage Conditions for this compound
| Form | Condition | Temperature | Duration |
| Solid Powder | Short-term | 0 - 4°C | Days to Weeks[1] |
| Long-term | -20°C | Months to Years[1][2][3] | |
| Stock Solution | In DMSO | -20°C | Up to 1 Year[8] |
| In DMSO | -80°C | Up to 2 Years[5][8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥32.7 mg/mL[3] - 65 mg/mL[5] | Sonication may be required.[4][5] |
| Ethanol | ≥2.32 mg/mL[3] | Requires sonication.[3] |
| Water | Insoluble[3][4] | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[8] | In vivo formulation.[5][8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[8] | In vivo formulation.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be diluted for various experimental needs.
Materials:
-
This compound powder (MW: 375.38 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out 3.75 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of 100% DMSO to the vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Once a clear solution is obtained, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, based on established methods for Tadalafil.[11][12][13] This can be used to assess the purity and degradation of this compound samples.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A common ratio is Acetonitrile:Phosphate Buffer (45:55, v/v).[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 220 nm.[12]
-
Injection Volume: 20 µL.[12]
Procedure:
-
Sample Preparation: Dilute a sample of the this compound solution to be tested with the mobile phase to a final concentration within the linear range of the assay (e.g., 50-150 µg/mL).[12]
-
Injection: Inject the prepared sample onto the HPLC system.
-
Analysis: Record the chromatogram and integrate the peak area for this compound. The appearance of new peaks at different retention times indicates the presence of degradation products. The stability can be quantified by the decrease in the main this compound peak area over time.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Degradation profile of this compound under stress conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Creative Enzymes [creative-enzymes.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | PDE | TargetMol [targetmol.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Stability assessment of tamsulosin and tadalafil co-formulated in capsules by two validated chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Analysis of Nortadalafil and Its Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and analysis of Nortadalafil and its degradation products. The information is presented in a question-and-answer format to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound, also known as N-desmethyl tadalafil, is a demethylated analogue of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. As a potential impurity and degradation product of Tadalafil, it is crucial to study its own degradation profile to ensure the safety, efficacy, and quality of pharmaceutical products. Understanding its stability helps in developing robust formulations and establishing appropriate storage conditions.
Q2: Under what conditions is this compound expected to degrade?
A2: Based on studies of its parent compound, Tadalafil, this compound is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions.[1][2] It is generally more stable under thermal and photolytic stress.[1] Tadalafil has shown particular lability in alkaline hydrolytic conditions.[1]
Q3: What are the primary analytical techniques for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound and its impurities. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred technique, offering high sensitivity and selectivity.[3] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for definitive structure confirmation of isolated degradation products.[4][5]
Q4: Has a specific degradation product of Tadalafil been identified that could be relevant for this compound?
A4: Yes, a novel degradation product of Tadalafil has been identified under acidic stress conditions. Its structure was determined as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[4][5] Given the structural similarity, it is plausible that this compound could form an analogous degradation product where the methyl group on the piperazine-2,5-dione ring is absent.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound and its degradation products.
Issue 1: Poor resolution between the this compound peak and a degradation product peak.
-
Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Solution:
-
Adjust Mobile Phase Polarity: If using a reversed-phase C18 column, try increasing the proportion of the aqueous component (e.g., water or buffer) in the mobile phase to increase the retention time of the analytes and potentially improve separation.
-
Change Organic Modifier: If using acetonitrile (B52724), consider switching to or adding methanol (B129727). The different selectivity of methanol can alter the elution order and improve resolution.
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient elution can often resolve closely eluting peaks.
-
Issue 2: Peak tailing observed for the this compound peak.
-
Possible Cause: Secondary interactions between the basic amine groups in this compound and acidic residual silanol (B1196071) groups on the silica-based column packing material.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound. Using an acidic modifier like 0.1% formic acid or phosphoric acid can protonate the silanol groups, minimizing these secondary interactions.
-
Use a Different Column: Employ a column with high-purity silica (B1680970) and advanced end-capping designed for the analysis of basic compounds. Alternatively, a column designed to be stable at a higher pH can be used.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
Issue 3: Drifting retention times during a sequence of injections.
-
Possible Cause: Insufficient column equilibration between injections, temperature fluctuations, or changes in the mobile phase composition.
-
Solution:
-
Ensure Proper Equilibration: Increase the column equilibration time between runs to ensure the column is fully conditioned with the initial mobile phase conditions.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to eliminate variability due to ambient temperature changes.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent changes in composition over time.
-
Issue 4: No degradation is observed after applying stress conditions.
-
Possible Cause: The stress conditions applied were not sufficiently stringent.
-
Solution:
-
Increase Stressor Concentration: For acid and base hydrolysis, increase the concentration of the acid or base (e.g., from 0.1N to 1N). For oxidative degradation, a higher concentration of hydrogen peroxide may be needed.
-
Increase Temperature or Duration: For thermal and hydrolytic degradation, increasing the temperature or extending the exposure time can promote degradation.
-
Check Drug Substance Solubility: Ensure the drug substance is fully dissolved in the stress medium to allow for uniform exposure to the stressor.
-
Quantitative Data on Degradation
While specific quantitative data for this compound degradation is not widely published, the following tables summarize forced degradation data for the structurally similar compound, Tadalafil. This data serves as a valuable reference for expected degradation behavior.
Table 1: Summary of Tadalafil Forced Degradation Results
| Stress Condition | Reagents and Duration | Percentage Degradation | Reference |
| Acid Hydrolysis | 1 M HCl for 1 hour | Not specified | [6] |
| Alkaline Hydrolysis | 1 M NaOH for 1 hour | Not specified | [6] |
| Acid Hydrolysis | 1 N HCl, reflux at 60°C for up to 10 hours | 12.78% | [4] |
| Alkaline Hydrolysis | Not specified | 16.67% | [6] |
| Oxidative Degradation | Not specified | 4.45% | [6] |
| Photolytic Degradation | Not specified | 9.57% | [6] |
Note: The results presented are for Tadalafil and are intended to provide an estimate of the potential degradation of this compound under similar conditions.
Table 2: Formation of Acid Degradation Product of Tadalafil
| Stress Condition | Reagents and Duration | Total Degradation | Degradation Product Formed | Reference |
| Acid Hydrolysis | 1 N HCl, reflux at 60°C for up to 10 hours | 12.78% | 9.72% | [4] |
Experimental Protocols
1. Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL.
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Reflux the solution at 80°C for 2-4 hours.[3]
-
Cool the solution to room temperature and neutralize it with 1 N sodium hydroxide (B78521) (NaOH).
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.
-
Add an equal volume of 1 N sodium hydroxide (NaOH).
-
Reflux the solution at 80°C for 2 hours.[3]
-
Cool the solution to room temperature and neutralize it with 1 N hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.
-
Add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.[3]
-
Dilute the sample with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in a petri dish.
-
Expose the sample to a temperature of 105°C in a calibrated oven for 48 hours.[3]
-
Dissolve the sample in a suitable solvent and dilute it for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours.[3]
-
Analyze the sample by HPLC.
-
2. Stability-Indicating HPLC Method
This method is suitable for the separation and quantification of this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A common isocratic mobile phase is a mixture of water, acetonitrile, and methanol in a 45:35:20 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a final concentration of approximately 1 mg/mL.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
For analysis of stressed samples, dilute to a final concentration suitable for the calibration range of the method.
-
Visualizations
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Caption: Experimental workflow for the identification of this compound degradation products.
References
- 1. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 2. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ymerdigital.com [ymerdigital.com]
Technical Support Center: Optimizing Nortadalafil for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nortadalafil in in vitro assays. This compound, a demethylated analogue of Tadalafil, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound selectively inhibits the phosphodiesterase type 5 (PDE5) enzyme.[1][2] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger in the nitric oxide (NO) signaling pathway. By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[4] To aid dissolution, warming the solution to 37°C and using an ultrasonic bath may be necessary.[1] Store the stock solution in single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[4]
Q3: What is the recommended starting concentration for this compound in in vitro assays?
A3: The optimal concentration of this compound will depend on the specific assay. For enzymatic assays, a common starting point for an initial dose-response curve is 10-100 µM, followed by serial dilutions. For cell-based assays, it is crucial to first determine the cytotoxic concentration of this compound and use it at non-toxic levels.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and other PDE5 inhibitors in in vitro assays.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or No Inhibitory Effect | Poor Solubility: The compound may be precipitating in the aqueous assay buffer. | - Visually inspect for precipitates at the highest concentrations. - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. - Consider using a solubilizing agent if compatible with your assay. |
| Compound Instability: this compound may degrade in the assay buffer over time. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - To check stability, incubate this compound in the assay buffer for the duration of the experiment and analyze its integrity via HPLC.[3] | |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentration can affect enzyme activity. | - Verify that the assay buffer composition is optimal for PDE5. - For competitive inhibitors, the apparent IC50 value will increase with higher substrate (cGMP) concentrations. Use a cGMP concentration at or below the Km value for the PDE5 enzyme.[3][5] | |
| High Background Signal in Cellular Assays | Autofluorescence: this compound itself may be fluorescent at the assay wavelengths. | - Run a control plate with this compound in the absence of cells or detection reagents to measure its intrinsic fluorescence. |
| Off-Target Effects: At higher concentrations, this compound may inhibit other phosphodiesterases (e.g., PDE6, PDE11) or cellular targets.[5][6] | - Perform selectivity profiling against other PDE isoforms. - Compare the observed phenotype with that of other PDE5 inhibitors with different selectivity profiles.[5] | |
| Cytotoxicity: High concentrations of the compound can be toxic to cells, leading to misleading results.[5] | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.[5][7] | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability. | - Ensure pipettes are properly calibrated. - Use fresh pipette tips for each dilution to avoid carryover.[5] |
| Inconsistent Incubation Times: Variations in incubation times can affect enzymatic reactions. | - Use a timer to ensure consistent incubation periods for all samples.[8] | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | - Avoid using the outermost wells of the plate for experimental samples. Fill them with buffer or media instead. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, Tadalafil. This information can serve as a reference for experimental design.
| Parameter | This compound | Tadalafil | Notes |
| Molecular Weight | 375.38 g/mol | 389.404 g/mol | This compound is the demethylated analog of Tadalafil. |
| In Vitro Potency (IC50 for PDE5) | ~19 nM | ~5 nM[1][2] | The IC50 for this compound is based on commercial supplier data.[2] IC50 values can vary depending on assay conditions. |
| Solubility | DMSO: ≥32.7 mg/mL[2] Ethanol: ≥2.32 mg/mL (with ultrasonic)[2] Water: Insoluble[1][2] | DMSO: Soluble Water: Practically insoluble (2 µg/mL)[9] | Ultrasonic treatment may be required for complete dissolution in organic solvents. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound inhibits PDE5, preventing the breakdown of cGMP. This leads to the activation of Protein Kinase G (PKG), resulting in smooth muscle relaxation.
References
- 1. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Nortadalafil Assay Troubleshooting
Welcome to the technical support center for Nortadalafil bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the signal), resulting in inaccurate and imprecise quantification.[1][2] Ion suppression is more common and occurs when matrix components compete with the analyte for ionization in the mass spectrometer's ion source.[1]
Q2: What are the primary causes of matrix effects in this compound LC-MS/MS analysis?
A2: Common causes of matrix effects, particularly ion suppression, in the analysis of this compound from biological matrices include:
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Endogenous matrix components: Phospholipids (B1166683), salts, and other small molecules from biological samples like plasma are major contributors.[1]
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Inadequate sample cleanup: Insufficient removal of these interfering substances during sample preparation can lead to their co-elution with this compound.[1][3]
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Suboptimal chromatographic separation: Poor separation of this compound from matrix components can result in them entering the ion source simultaneously.[1]
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Mobile phase composition: The choice of mobile phase additives and pH can influence the ionization of both the analyte and matrix components.[1]
Q3: Why is an internal standard (IS) crucial for accurate this compound quantification?
A3: An internal standard is essential in quantitative LC-MS/MS to compensate for variations during the analytical process, including sample preparation, injection volume, and matrix effects.[1][3] An ideal IS, such as a stable isotope-labeled version of this compound, behaves similarly to the analyte throughout the entire workflow. By monitoring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even if ion suppression occurs, as both the analyte and the IS should be affected to a similar extent.[1][4]
Q4: How can I determine if my this compound assay is experiencing matrix effects?
A4: A post-extraction addition experiment is a standard method to quantify the extent of matrix effects.[1][4] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution of the same concentration in the mobile phase. A significantly lower peak area in the spiked extract confirms ion suppression, while a higher peak area indicates ion enhancement.[1][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for this compound
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Possible Cause: Column degradation or contamination.
-
Troubleshooting Steps:
-
Flush the column: Use a strong solvent to wash the column.
-
Reverse flush the column: If the manufacturer's instructions permit, reverse the column direction and flush with a compatible solvent.
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Replace the column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Check the pKa of this compound: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound for consistent ionization.
-
Optimize pH: Experiment with slight adjustments to the mobile phase pH to improve peak shape.
-
Issue 2: High Variability and Poor Reproducibility in this compound Quantification
-
Possible Cause: Inconsistent sample preparation.
-
Troubleshooting Steps:
-
Standardize procedures: Ensure all sample preparation steps are performed consistently for all samples, including vortexing times and centrifugation speeds.[5]
-
Automate where possible: Utilize automated liquid handling systems to minimize human error.
-
-
Possible Cause: Inappropriate internal standard.
-
Troubleshooting Steps:
-
Use a stable isotope-labeled IS: This is the preferred option as it co-elutes and ionizes almost identically to the analyte.[4]
-
Verify IS stability: Ensure the internal standard is stable throughout the sample preparation and analysis process.
-
Issue 3: Low Recovery of this compound
-
Possible Cause: Inefficient extraction from the biological matrix.
-
Troubleshooting Steps:
-
Optimize extraction solvent: Test different organic solvents or solvent mixtures for protein precipitation or liquid-liquid extraction to find the one that provides the best recovery for this compound.[3]
-
Adjust pH during extraction: For liquid-liquid extraction, adjusting the pH of the sample can improve the partitioning of this compound into the organic phase.
-
Evaluate different SPE sorbents: If using solid-phase extraction, test different sorbent types (e.g., reversed-phase, ion-exchange) to find the one with the highest affinity for this compound.[6]
-
Issue 4: Significant Ion Suppression Observed
-
Possible Cause: Co-elution of phospholipids from plasma samples.
-
Troubleshooting Steps:
-
Improve chromatographic separation:
-
Increase the gradient length to better separate this compound from early-eluting matrix components.
-
Use a column with a different selectivity.
-
-
Enhance sample cleanup:
-
Dilute the sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data from bioanalytical methods for tadalafil (B1681874), a structurally similar compound, which can serve as a benchmark for this compound method development.
Table 1: Extraction Recovery of Tadalafil in Human Plasma
| Quality Control Level | Concentration (ng/mL) | Mean Recovery (%) | ± SD (%) |
| Low (QCL) | 15 | 90.38 | 5.32 |
| Medium (QCM) | 400 | 95.78 | 4.37 |
| High (QCH) | 800 | 97.32 | 3.52 |
Data adapted from a study on tadalafil, which is expected to have similar properties to this compound.[8][9]
Table 2: Matrix Effect for Tadalafil in Human Plasma
| Quality Control Level | Concentration (ng/mL) | Mean Matrix Effect (%) | ± SD (%) |
| Low (QCL) | 15 | 103.2 | 12.35 |
| Medium (QCM) | 400 | 98.5 | 2.47 |
| High (QCH) | 800 | 103.1 | 0.56 |
A matrix effect value close to 100% indicates minimal ion suppression or enhancement. Data adapted from a study on tadalafil.[8][9]
Key Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
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Sample Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL polypropylene (B1209903) tube.
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Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol) to each sample.
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Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex mix the samples for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Post-Extraction Addition Experiment to Evaluate Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.
-
Set C (Blank Matrix): Analyze the extracted blank biological matrix without any added analyte or internal standard to check for interferences.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value close to 100% indicates a negligible matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[8]
-
Visualizations
Caption: Bioanalytical workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. simbecorion.com [simbecorion.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Variability in Nortadalafil Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving Nortadalafil.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Q1: We are observing high variability in plasma concentrations of this compound between animals in the same dosing group. What are the potential causes and solutions?
High inter-animal variability in plasma drug concentrations is a common challenge in preclinical studies. Several factors related to the compound, formulation, and experimental procedures can contribute to this issue.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Formulation & Solubility | This compound, similar to its parent compound tadalafil (B1681874), is poorly soluble in aqueous solutions. Incomplete dissolution or precipitation of the compound in the dosing vehicle can lead to inconsistent dosing. Solutions: • Vehicle Selection: For oral administration, consider using a suspension with appropriate suspending agents (e.g., methylcellulose) or a solution with solubilizing agents like DMSO, PEG300, and Tween 80. A common vehicle for tadalafil and its analogs is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1] • Formulation Preparation: Ensure the compound is fully dissolved or homogeneously suspended before each dose administration. Gentle warming and vortexing can aid dissolution.[2] Prepare fresh dosing solutions regularly and check for any precipitation before use. • Stability: Confirm the stability of this compound in the chosen dosing vehicle over the duration of the study. |
| Inconsistent Oral Gavage Technique | Improper oral gavage technique can lead to inaccurate dosing, esophageal or stomach injury, and stress, all of which can affect drug absorption.[3][4][5] Solutions: • Standardized Protocol: Ensure all personnel are thoroughly trained on a standardized oral gavage protocol.[3] This includes correct animal restraint, proper needle size and length selection, and gentle, consistent administration.[3][5] • Minimize Stress: Habituate animals to the handling and procedure before the study begins to reduce stress-induced physiological changes.[6] Consider less stressful alternatives like voluntary consumption of a medicated paste or pill if feasible for the study design.[4][7] |
| Physiological Factors | Differences in animal physiology, such as gastrointestinal motility, metabolism, and health status, can significantly impact drug absorption. Solutions: • Fasting State: Standardize the fasting period before dosing, as food can alter the rate and extent of absorption of PDE5 inhibitors.[8] • Animal Health: Ensure all animals are healthy and free from any underlying conditions that could affect gastrointestinal function or drug metabolism. |
Q2: Our in vivo efficacy study with this compound is showing inconsistent dose-response relationships. What could be the underlying reasons?
An inconsistent dose-response can stem from issues with drug exposure, experimental design, or biological variability.
| Potential Cause | Troubleshooting Steps & Solutions |
| Variable Bioavailability | As addressed in Q1, inconsistent plasma concentrations will lead to a scattered dose-response. Ensure consistent formulation and administration techniques. |
| Animal Stress | Stress can significantly impact cardiovascular parameters and other physiological systems, potentially masking or altering the effects of this compound.[6] Stress from handling, restraint, and the experimental procedures themselves can be a major confounding factor.[4][9] Solutions: • Acclimatization: Allow for an adequate acclimatization period for the animals to their housing and experimental environment. • Handling: Handle animals gently and consistently. Consider habituating them to the specific procedures of the efficacy assessment. • Environmental Enrichment: Provide appropriate environmental enrichment to reduce baseline stress levels. |
| Genetic Variability | Different strains of animals can have variations in drug-metabolizing enzymes (e.g., cytochrome P450s), which can affect the metabolism and clearance of this compound.[10] Solutions: • Animal Strain: Use a well-characterized and consistent animal strain for all studies. Report the specific strain used in all publications. |
Q3: We are having difficulty developing a reliable bioanalytical method for this compound in plasma. What are the key considerations?
A robust and validated bioanalytical method is crucial for obtaining accurate pharmacokinetic data.
| Key Consideration | Recommendations & Solutions |
| Method Selection | Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or, for higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods for quantifying tadalafil and its analogs in plasma.[11][12][13] |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) is a simple and effective method for extracting tadalafil and its analogs from plasma.[12] Liquid-liquid extraction or solid-phase extraction can also be employed.[13] |
| Method Validation | The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[14][11][12][13] • Linearity: Establish a linear range that covers the expected plasma concentrations in the animal studies. • Accuracy & Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[14][13] • Stability: Evaluate the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[14] |
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following tables summarize the pharmacokinetic parameters of its parent compound, tadalafil, in various animal models. These values can serve as a reference for expected pharmacokinetic profiles and potential sources of variability.
Table 1: Pharmacokinetic Parameters of Tadalafil in Different Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | 10 | - | 1-2 | - | 34-53 | [2] |
| Dog (Beagle) | 5 | 59.49 ± 9.22 | 1.71 ± 0.39 | 472.66 ± 102.70 | 10-18 | [15] |
| Mouse | - | - | - | - | - | [2] |
Note: Data for this compound is not publicly available. The values presented are for the parent compound, tadalafil, and should be used as an approximation.
Table 2: Effect of Hyperlipidemia on Tadalafil Pharmacokinetics in Rats (1 mg/kg Oral Dose)
| Parameter | Control Rats | Hyperlipidemic Rats | Fold Change | Reference |
| Cmax (ng/mL) | 42.1 ± 13.9 | 249 ± 121 | 5.91 | [16] |
| AUC₀-∞ (ng·h/mL) | 134 ± 46.5 | 1590 ± 979 | 11.9 | [16] |
| Oral Bioavailability (%) | 4.86 ± 1.69 | 27.3 ± 16.8 | 5.61 | [16] |
Experimental Protocols
1. Protocol for Oral Gavage Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound to rats and mice.
-
Vehicle Preparation:
-
Based on the required concentration, weigh the appropriate amount of this compound.
-
If using a suspension, wet the powder with a small amount of the vehicle containing a wetting agent (e.g., Tween 80) to form a paste.
-
Gradually add the remaining vehicle (e.g., 0.5% methylcellulose (B11928114) in water) while stirring or vortexing to achieve a uniform suspension.
-
If using a solution, dissolve the this compound in the organic solvent (e.g., DMSO) first, then add the other components of the vehicle (e.g., PEG300, Tween 80, saline) sequentially with thorough mixing after each addition.[1]
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for rats and mice).[17]
-
Gently but firmly restrain the animal to immobilize its head and body.
-
Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent injury.[3]
-
Measure the insertion depth by holding the needle alongside the animal from the mouth to the last rib.
-
Gently insert the needle into the esophagus. If resistance is met, withdraw and re-insert. Do not force the needle.[3]
-
Slowly administer the prepared this compound formulation.
-
Gently withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
2. Protocol for Plasma Sample Collection and Analysis (UPLC-MS/MS)
This protocol outlines a general procedure for the quantification of this compound in rodent plasma, adapted from methods for tadalafil.[12][13]
-
Blood Collection:
-
At predetermined time points after dosing, collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a phosphodiesterase type 5 (PDE5) inhibitor, enhances the signaling pathway mediated by nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP).[18][19]
Experimental Workflow for a Pharmacokinetic Study
This diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
Logical Relationship of Factors Causing Variability
This diagram illustrates the interplay of various factors that can contribute to variability in this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does the stress of laboratory life and experimentation on animals adversely affect research data? A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RP-HPLC method for tadalafil in human plasma: development and validation [wisdomlib.org]
- 15. Enhanced Bioavailability of Tadalafil after Intranasal Administration in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 19. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nortadalafil Mass Spectrometry Technical Support Center
Welcome to the technical support center for the mass spectrometric analysis of nortadalafil (B1662904). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis?
A1: The most common and effective ionization technique for analyzing this compound and its analogs, like tadalafil (B1681874), is electrospray ionization (ESI) in the positive ion mode.[1][2] This is because the molecular structure of this compound contains basic nitrogen atoms that readily accept a proton to form a positively charged ion, [M+H]⁺.
Q2: I am not detecting any signal for this compound. What are the possible causes?
A2: A complete lack of signal can stem from several issues, ranging from sample preparation to instrument settings. Potential causes include:
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Improper Sample Preparation: The concentration of this compound in your sample may be too low, or there might have been a loss of sample during preparation.[3]
-
Incorrect Ion Source: Ensure you are using an appropriate ion source, with ESI being the most suitable for this compound.[3]
-
Low Ionization Efficiency: The mobile phase composition or ion source parameters may not be optimal for ionizing this compound.[3]
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Incorrect Instrument Parameters: Critical settings like ion source voltage, collision energy, or the mass analyzer range may be improperly configured.[3]
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Incompatible Separation Technique: If using LC-MS, the chromatography might not be suitable for eluting this compound into the mass spectrometer.[3]
Q3: My this compound signal is weak. How can I improve it?
A3: To enhance a weak signal, consider the following:
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Optimize Mobile Phase: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly improve the ionization efficiency of this compound by promoting protonation.[1][4]
-
Adjust ESI Source Parameters: Fine-tune parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Sample Concentration: If possible, increase the concentration of your sample.
-
Clean the Ion Source: A dirty ion source can lead to a significant drop in signal intensity.
Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?
A4: For this compound (N-desmethyl tadalafil), the protonated molecule [M+H]⁺ would be the precursor ion. While specific fragmentation data for this compound is not as widely published as for tadalafil, the fragmentation patterns are expected to be very similar. For tadalafil, common fragment ions are observed at m/z 135, 169, 197, and 262.[2][5] The most abundant and stable fragment ion for tadalafil is often seen at m/z 268.3.[1][6] These common fragments arise from the core structure shared by tadalafil and this compound.
Troubleshooting Guides
Guide 1: Troubleshooting Poor or No Ionization
This guide provides a step-by-step approach to diagnosing and resolving issues related to poor or absent this compound signal in your mass spectrometer.
Problem: Weak or no signal for the [M+H]⁺ ion of this compound.
Workflow for Troubleshooting Ionization Issues
Caption: Workflow for troubleshooting poor this compound ionization.
Guide 2: Addressing Matrix Effects and Ion Suppression
Matrix effects, such as ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and poor reproducibility.[7]
Problem: Inconsistent this compound signal intensity across samples, or lower than expected signal in complex matrices.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): This can also be effective in separating this compound from interfering substances.
-
Dilution: A simple but often effective method is to dilute the sample, which reduces the concentration of matrix components.[4]
-
-
Enhance Chromatographic Separation:
-
Gradient Elution: Employ a gradient elution in your HPLC/UPLC method to better separate this compound from matrix interferences.[4]
-
Column Chemistry: Test different reversed-phase columns (e.g., C18, Phenyl-Hexyl) to achieve optimal separation.
-
-
Use an Internal Standard:
-
An ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d3). This is because it will have nearly identical chemical and physical properties, and will be affected by ion suppression in the same way as the analyte, allowing for accurate quantification.[8]
-
If an isotopically labeled standard is unavailable, a structurally similar compound that does not interfere with this compound can be used.
-
Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for this compound Analysis
This protocol is based on established methods for tadalafil and its analogs.[4]
-
Sample Preparation (from a supplement matrix):
-
Weigh out a homogenized portion of the sample.
-
Add an extraction solvent, such as a 1:1 (v/v) mixture of acetonitrile (B52724) and water.[4]
-
Sonicate the mixture for 15-30 minutes to ensure thorough extraction.[4]
-
Centrifuge the sample to pellet insoluble materials.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[4]
-
Dilute the filtered extract with the initial mobile phase as needed to fall within the instrument's linear range.[4]
-
-
Chromatographic Conditions:
-
System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.2 - 0.5 mL/min.[4]
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Instrument: Tandem mass spectrometer (e.g., triple quadrupole).
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
Data Tables
Table 1: Typical Mass Spectrometry Parameters for Tadalafil (as a proxy for this compound)
| Parameter | Typical Value/Setting | Purpose |
| Ionization Mode | ESI Positive | Promotes the formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.0 - 5.0 kV | Optimizes the electrospray process. |
| Nebulizer Gas | Nitrogen, 30-50 psi | Aids in the formation of fine droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Drying Gas Temp | 300 - 400 °C | Facilitates desolvation of the analyte ions. |
| Declustering Potential | Optimized per instrument | Prevents ion clusters from entering the mass analyzer.[6] |
| Collision Energy | Optimized per instrument | Controls the fragmentation of the precursor ion in the collision cell.[6] |
Table 2: Common Tadalafil Precursor and Product Ions for MRM Method Development
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Reference |
| Tadalafil | 390.4 | 268.3 (most abundant) | [1][6] |
| 135 | [5] | ||
| 169 | [2][5] |
Note: this compound has a molecular weight of 375.38 g/mol , so its [M+H]⁺ precursor ion would be expected at m/z 376.4. The product ions would be expected to be similar to those of tadalafil due to their shared core structure.
Signaling Pathway Diagram
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Nortadalafil Experimental Controls and Normalization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting experiments with Nortadalafil. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as N-desmethyl tadalafil, is a chemical analog and metabolite of tadalafil.[1] Its primary mechanism of action is the selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to increased cGMP levels. This results in the relaxation of smooth muscle, particularly in the vasculature, causing vasodilation and increased blood flow.[1][2] This mechanism is central to its potential applications in conditions like erectile dysfunction and pulmonary arterial hypertension.[1][4]
Q2: What is the relationship between this compound and Tadalafil?
A2: this compound is a demethylated analogue of Tadalafil, meaning it has a similar chemical structure but lacks a methyl group.[2][3] Due to this structural similarity, it is presumed to have a comparable pharmacological profile, acting as a selective PDE5 inhibitor.[5] Tadalafil is a well-characterized PDE5 inhibitor and is often used as a reference compound in studies involving this compound.[4][6]
Q3: What are the essential controls for in vitro experiments with this compound?
A3: For robust in vitro experiments with this compound, it is crucial to include the following controls:
-
Positive Control: Tadalafil should be used as a positive control to confirm the assay is performing as expected and to provide a benchmark for this compound's potency.
-
Negative Control (Vehicle Control): The solvent used to dissolve this compound (e.g., DMSO) should be added to cells or the reaction mixture at the same final concentration as in the experimental conditions.[5] This control accounts for any effects of the solvent itself.
-
Untreated Control (Baseline): This consists of cells or the reaction mixture without any treatment, providing a baseline for normal cellular function or enzyme activity.
Q4: How should I normalize my experimental data when working with this compound?
A4: Data normalization is critical for minimizing experimental variability and ensuring accurate comparisons. Common normalization strategies include:
-
Normalization to Vehicle Control: Experimental results (e.g., cell viability, enzyme activity) are expressed as a percentage or fold change relative to the vehicle control group. This is a standard method for assessing the specific effect of the compound.
-
Normalization to an Internal Standard: For assays where sample-to-sample variation in loading or processing can occur, an internal standard (e.g., a housekeeping gene for gene expression studies, or a reference protein for Western blots) can be used for normalization.
-
Normalization to Time Zero: In time-course experiments, data at each time point can be normalized to the initial measurement at time zero to represent the change over time.
Troubleshooting Guides
Troubleshooting for PDE5 Inhibition Assays
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent pipetting; Improper mixing of reagents; Edge effects in the microplate. | Use calibrated pipettes and proper technique; Ensure thorough mixing of all solutions; Avoid using the outer wells of the plate or fill them with a buffer. |
| No or low signal in the assay | Inactive enzyme; Degraded substrate or reagents; Incorrect filter or wavelength settings on the plate reader. | Use a fresh batch of PDE5 enzyme and confirm its activity; Prepare fresh substrate and detection reagents; Verify the plate reader settings are appropriate for the assay's fluorophore. |
| Positive control (Tadalafil) shows no effect | Incorrect concentration of Tadalafil; Inactive Tadalafil; Assay conditions are not optimal. | Prepare a fresh dilution series of Tadalafil and verify the concentration; Use a new vial of Tadalafil from a reputable supplier; Optimize assay parameters such as incubation time and temperature. |
| Unexpected results with this compound | Compound precipitation due to low solubility; Incorrect compound concentration. | Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent system or reducing the final concentration.[7] Prepare fresh dilutions of this compound and confirm the concentration. |
Troubleshooting for Cell-Based Assays (e.g., Cytotoxicity)
| Problem | Possible Cause(s) | Solution(s) |
| High background signal in vehicle control wells | Solvent (e.g., DMSO) toxicity at the concentration used; Contamination of cell culture or reagents. | Perform a dose-response experiment with the solvent to determine the maximum non-toxic concentration; Use sterile technique and check for contamination. |
| Inconsistent cell viability readings | Uneven cell seeding; Edge effects in the plate; Variation in incubation time. | Ensure a homogenous cell suspension before seeding; Avoid using outer wells or fill them with media; Standardize all incubation times precisely. |
| This compound appears more cytotoxic than expected | Compound instability in media leading to toxic byproducts; Off-target effects. | Assess the stability of this compound in your cell culture media over the experiment's duration; Investigate potential off-target effects using relevant assays. |
| Results are not reproducible | Variation in cell passage number; Inconsistent experimental conditions. | Use cells within a consistent and low passage number range; Maintain consistent conditions (e.g., temperature, CO2 levels, humidity) for all experiments. |
Experimental Protocols
Protocol 1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a generic fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.
1. Reagents and Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
Fluorescently labeled GMP tracer
-
GMP-specific antibody
-
Assay buffer
-
This compound
-
Tadalafil (positive control)
-
DMSO (vehicle)
-
Low-volume 384-well plates
2. Procedure:
-
Prepare a serial dilution of this compound and Tadalafil in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Add the diluted compounds or vehicle control to the wells of a 384-well plate.
-
Add the PDE5 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate the plate to allow for the conversion of cGMP to GMP. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.
-
Stop the reaction and add the fluorescent GMP tracer and GMP-specific antibody to each well.
-
Incubate to allow the tracer and antibody to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of GMP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common MTT assay to evaluate the potential cytotoxicity of this compound on a chosen cell line.
1. Reagents and Materials:
-
Cell line of interest (e.g., HT29)
-
Complete cell culture medium
-
This compound
-
Tadalafil (for comparison)
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and Tadalafil in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds, vehicle control, or medium alone (untreated control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
3. Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Quantitative Data
Specific quantitative data for this compound's in vitro activity is not widely available in the public domain.[5] Researchers are encouraged to use the following tables as templates to record their experimental data and to use the data for Tadalafil as a reference.
Table 1: PDE5 Inhibition Assay Data
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | PDE5 | Data to be determined | FP-based Enzymatic Assay | Your Laboratory |
| Tadalafil | PDE5 | ~5 | Enzymatic Assay | [4][6] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Assay Type | Source |
| This compound | e.g., HT29 | Data to be determined | MTT Assay | Your Laboratory |
| Tadalafil Analog (Example) | HT29 | >100 | MTT Assay | [5] |
Visualizations
Signaling Pathway of this compound
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow for Evaluating this compound
Caption: A logical workflow for the in vitro characterization of this compound.
References
- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 171596-36-4 [smolecule.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Creative Enzymes [creative-enzymes.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Nortadalafil HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Nortadalafil. Our aim is to help you achieve optimal separation by adjusting the mobile phase.
Frequently Asked Questions (FAQs)
Q1: I am not getting good separation of this compound from other impurities. What is the first step I should take to improve the resolution?
A1: The first step in improving peak resolution in reverse-phase HPLC is often to adjust the mobile phase composition.[1] For this compound, which is structurally similar to Tadalafil, a good starting point is a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol).[2][3] You can start by systematically varying the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous component will generally increase the retention time of this compound and may improve separation from less polar impurities.
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
A2: Peak tailing can be caused by several factors, including interactions with the stationary phase, column overload, or an inappropriate mobile phase pH.[4][5] To address this:
-
Adjust Mobile Phase pH: this compound has basic nitrogen atoms. If the mobile phase pH is not optimal, these can interact with residual silanols on the silica-based C18 column, causing tailing. Try adjusting the pH of the aqueous buffer. For basic compounds, a lower pH (e.g., pH 2.5-4.0) can protonate the analyte and reduce tailing.[6]
-
Add an Ionic Modifier: Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.[5]
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak tailing.[7] Try diluting your sample and reinjecting.
Q3: I am observing inconsistent retention times for this compound. What could be the issue?
A3: Fluctuating retention times are often a sign of issues with the mobile phase preparation or the HPLC system itself.[4]
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed.[7] Inconsistent composition can lead to shifts in retention. If you are mixing solvents online, check that the pump is functioning correctly.
-
Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before each injection.[7] Insufficient equilibration can cause retention time drift.
-
Temperature Control: Variations in column temperature can affect retention times.[8] Using a column oven will provide a stable temperature environment.
-
Pump Performance: Check for leaks in the pump or fittings, as this can lead to an inconsistent flow rate.[9]
Q4: Should I use acetonitrile or methanol (B129727) as the organic solvent for this compound separation?
A4: Both acetonitrile and methanol are commonly used organic solvents in reverse-phase HPLC. The choice can impact the selectivity of your separation.[8]
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure. It is also a stronger solvent than methanol for many compounds.
-
Methanol can offer different selectivity compared to acetonitrile and may be beneficial if you are trying to resolve this compound from a closely eluting impurity.
It is often worthwhile to screen both solvents during method development to see which provides the better separation for your specific sample matrix.
Troubleshooting HPLC Separation of this compound
Below is a summary of common problems encountered during the HPLC analysis of this compound and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase strength | Adjust the ratio of organic solvent to aqueous buffer. |
| Incorrect mobile phase pH | Optimize the pH of the aqueous buffer (e.g., try a range from 3.0 to 7.0). | |
| Wrong organic solvent | Try switching from acetonitrile to methanol or vice-versa.[8] | |
| Peak Tailing | Secondary interactions with stationary phase | Add a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v).[5] |
| Mobile phase pH too high | Lower the pH of the mobile phase to protonate this compound. | |
| Column overload | Reduce the concentration of the injected sample.[7] | |
| Shifting Retention Times | Inadequate column equilibration | Increase the column equilibration time between runs.[7] |
| Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure thorough mixing and degassing.[7] | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[8] | |
| High Backpressure | Precipitated buffer in the mobile phase | Ensure the buffer is fully dissolved and filter the mobile phase.[10] |
| Clogged frit or column | Flush the column or replace the frit.[9] |
Experimental Protocol: Mobile Phase Optimization for this compound HPLC
This protocol provides a systematic approach to adjusting the mobile phase for improved separation of this compound. This assumes a starting point based on common methods for the related compound, Tadalafil.[2][3]
1. Initial Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a 50:50 (A:B) isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Temperature: 30°C
2. Procedure for Optimization:
-
Step 1: Adjusting Organic Solvent Percentage (Isocratic)
-
Prepare a series of mobile phases with varying ratios of Mobile Phase A to Mobile Phase B (e.g., 60:40, 55:45, 50:50, 45:55, 40:60).
-
Inject your this compound standard and sample with each mobile phase composition.
-
Analyze the chromatograms for changes in retention time, resolution, and peak shape.
-
-
Step 2: Evaluating Different Organic Solvents
-
Replace Acetonitrile (Mobile Phase B) with Methanol.
-
Repeat the experiments from Step 1 with the methanol-based mobile phases.
-
Compare the selectivity and resolution obtained with acetonitrile and methanol.
-
-
Step 3: Optimizing pH of the Aqueous Phase
-
Using the best organic solvent and approximate ratio from the previous steps, prepare a series of aqueous mobile phases (Mobile Phase A) with different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 6.0, 7.0).
-
Inject your sample with each pH and observe the effect on peak shape and retention time.
-
-
Step 4: Gradient Elution (if necessary)
-
If a good isocratic separation cannot be achieved, develop a gradient method.
-
Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent over the course of the run. A typical starting gradient could be from 30% to 70% organic solvent over 15 minutes.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for this compound.
Caption: Troubleshooting workflow for this compound HPLC separation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. hplc.eu [hplc.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
Nortadalafil Solubility Enhancement: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nortadalafil, focusing on overcoming solubility challenges in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as demethyl-tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Its primary mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to the relaxation of smooth muscle cells, particularly in the vasculature.[1] This therapeutic effect is mediated through the nitric oxide (NO)/cGMP pathway.[1] It is structurally similar to tadalafil (B1681874) and is investigated for its potential in erectile dysfunction and pulmonary arterial hypertension research.[1][3]
Q2: I am experiencing poor solubility of this compound in my aqueous cell culture medium. What are the recommended solvents and concentrations?
This compound is known to have low aqueous solubility.[2] For cell-based assays, it is common practice to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing the final working concentrations in the cell culture medium.
Q3: What are some general strategies to enhance the solubility of poorly soluble compounds like this compound for in vitro assays?
Several methods can be employed to improve the solubility of hydrophobic compounds for cell-based assays:
-
Co-solvents: Using a water-miscible organic solvent like DMSO is a common initial step.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility.[4][5]
-
Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6]
-
Formulation with Polymers: Polymers like polyethylene (B3416737) glycols (PEGs) can be used to create formulations that improve solubility.[6]
Troubleshooting Guides
Issue: this compound precipitates out of solution when added to the cell culture medium.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too low to maintain this compound in solution. The intrinsic aqueous solubility of this compound is exceeded.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution in the cell culture medium.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock solution in the cell culture medium. This can sometimes help to prevent immediate precipitation.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: If precipitation occurs, brief sonication of the final solution may help to redissolve the compound.[3][7] However, this should be done cautiously to avoid degradation of the compound or medium components.
-
Explore Alternative Formulations: If DMSO alone is insufficient, consider preparing a stock solution using a combination of solvents.
-
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥32.7 mg/mL[2] | A common solvent for preparing stock solutions. |
| 50 mg/mL (with ultrasonic)[8] | Sonication can aid dissolution. | |
| 65 mg/mL (sonication recommended)[7] | Higher concentrations achievable with sonication. | |
| Ethanol | ≥2.32 mg/mL (with ultrasonic)[2] | Lower solubility compared to DMSO. |
| Water | Insoluble[2] | Demonstrates the need for solubility enhancement. |
Table 2: this compound Solubility in Formulations for In Vitro/In Vivo Use
| Formulation | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] | A multi-component system for improved solubility. |
| 2 mg/mL (sonication recommended)[7] | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] | Suitable for in vivo studies. |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the preparation of this compound working solutions for treating cells in a 96-well plate format, aiming for a final DMSO concentration of ≤0.5%.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 375.38 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 375.38 g/mol * (1000 mg / 1 g) = 3.75 mg.
-
Weigh 3.75 mg of this compound powder and dissolve it in 1 mL of DMSO in a sterile microcentrifuge tube.
-
Vortex or sonicate briefly to ensure complete dissolution. This is your 10 mM stock solution . Store at -20°C for long-term storage.
-
-
Prepare an Intermediate Dilution Series in Cell Culture Medium:
-
Label sterile microcentrifuge tubes for your desired final concentrations.
-
Perform serial dilutions of the 10 mM stock solution into complete cell culture medium to create intermediate stocks. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in cell culture medium.
-
-
Prepare Final Working Concentrations:
-
Add the appropriate volume of the intermediate dilutions to the wells of your cell culture plate containing cells and medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%. For example, if you add 10 µL of a 100 µM intermediate solution to a well containing 190 µL of medium, the final volume is 200 µL and the final this compound concentration is 5 µM. The final DMSO concentration from the original stock would be significantly diluted.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.5%) to control wells. This is crucial to distinguish the effects of this compound from any effects of the solvent.
-
Visualizations
Caption: Mechanism of action of this compound via PDE5 inhibition.
Caption: General workflow for a this compound cell-based assay.
References
- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | PDE | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
Nortadalafil lot-to-lot variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Nortadalafil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound, with a focus on potential lot-to-lot variability.
Issue 1: Inconsistent Experimental Results and Suspected Lot-to-Lot Variability
Question: We are observing significant variations in the efficacy of this compound between different batches (lots). How can we identify and mitigate the impact of this variability?
Answer: Lot-to-lot variability in chemical compounds can stem from differences in purity, isomeric composition, or the presence of trace impurities. While specific public data on this compound's lot-to-lot variability is limited, a systematic approach can help troubleshoot this issue.
Recommended Actions:
-
Request Certificate of Analysis (CoA) for Each Lot: Always request and compare the CoAs for each batch of this compound. Key parameters to check include:
-
Purity (e.g., by HPLC)
-
Identification (e.g., by NMR, MS)
-
Residual solvents
-
Water content
-
-
Perform In-House Quality Control: If feasible, perform a simple in-house QC check. A quick HPLC run to confirm the purity and retention time against a previously validated lot can be highly informative.
-
Establish a Reference Standard: If this compound is a critical reagent in your long-term research, consider purchasing a large, single lot to serve as an internal reference standard for qualifying new batches.
Illustrative Data on Lot-to-Lot Variability:
The following table provides an example of how to present and compare data from different lots of this compound. Please note that this is a hypothetical scenario for illustrative purposes.
| Parameter | Lot A | Lot B | Lot C | Acceptable Range |
| Purity (HPLC) | 99.5% | 98.2% | 99.8% | > 98.0% |
| IC50 (PDE5 Assay) | 5.2 nM | 8.1 nM | 5.0 nM | 4.5 - 5.5 nM |
| Aqueous Solubility | 2.5 µg/mL | 1.8 µg/mL | 2.6 µg/mL | > 2.0 µg/mL |
| Appearance | White Powder | Off-white Powder | White Powder | White to off-white powder |
Experimental Protocol: Comparative PDE5 Inhibition Assay
To quantitatively assess the functional impact of lot-to-lot variability, a standardized PDE5 inhibition assay should be performed.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of each this compound lot (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions for each lot to generate a dose-response curve.
-
Use a validated source of recombinant human PDE5 enzyme.
-
Prepare a cGMP substrate solution and a detection solution (e.g., using a fluorescence polarization-based kit).
-
-
Assay Procedure:
-
Add the PDE5 enzyme to a 96-well or 384-well plate.
-
Add the diluted this compound from each lot to the respective wells.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound for each lot.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Determine the IC50 value for each lot using a non-linear regression analysis.
-
Issue 2: Poor Solubility of this compound
Question: I am having difficulty dissolving this compound in my aqueous assay buffer, leading to precipitate formation. What is the recommended procedure for solubilizing this compound?
Answer: this compound, similar to its parent compound tadalafil, has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging and can lead to inaccurate results due to precipitation.
Recommended Solubilization Protocol:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
The recommended solvent is Dimethyl Sulfoxide (DMSO).
-
Prepare a stock solution at a concentration of 10-20 mM in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication can aid dissolution.[1]
-
-
Perform Serial Dilutions in the Organic Solvent:
-
If a range of concentrations is needed, perform serial dilutions of the high-concentration stock solution in the same organic solvent (e.g., DMSO).
-
-
Dilute into the Final Aqueous Assay Buffer:
-
For the final working concentration, dilute the DMSO stock solution into your aqueous assay buffer.
-
Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your experimental system.
-
Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Troubleshooting Workflow for Solubility Issues:
Caption: A logical workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4][5][6] In the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, NO stimulates the production of cGMP, which in turn leads to smooth muscle relaxation and vasodilation.[2] PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to increased intracellular levels of cGMP and enhanced smooth muscle relaxation.[2][3]
Signaling Pathway of this compound Action:
Caption: Mechanism of action of this compound.
Q2: What is the recommended storage condition for this compound?
A2: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the key differences between this compound and Tadalafil?
A3: this compound is a demethylated analogue of Tadalafil.[3] Structurally, it lacks a methyl group at the nitrogen atom of the piperidine (B6355638) ring.[3] This structural modification may influence its pharmacokinetic and pharmacodynamic properties.[3] Both compounds are potent and selective PDE5 inhibitors.[2][4]
Q4: Can I use this compound for in vivo experiments?
A4: Yes, this compound can be used for in vivo studies. However, due to its poor aqueous solubility, a suitable vehicle is required for administration. A common formulation for in vivo use is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[4]
Experimental Workflow for In Vivo Formulation Preparation:
Caption: Workflow for preparing an in vivo formulation of this compound.
References
Validation & Comparative
A Comparative Analysis of Nortadalafil and Tadalafil for PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of nortadalafil (B1662904) and its parent compound, tadalafil (B1681874), focusing on their inhibitory activity against phosphodiesterase type 5 (PDE5). This document summarizes available quantitative data, outlines common experimental protocols for assessing PDE5 inhibition, and illustrates the relevant biological pathway.
Introduction to this compound and Tadalafil
Tadalafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature. By inhibiting PDE5, tadalafil prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to prolonged smooth muscle relaxation, vasodilation, and increased blood flow. It is clinically approved for the treatment of erectile dysfunction and pulmonary arterial hypertension.
This compound, also known as demethyl tadalafil, is a structural analogue and metabolite of tadalafil.[1][2] It is characterized by the absence of the methyl group on the piperazinedione ring of the tadalafil molecule. While it is known to be an active PDE5 inhibitor, comprehensive quantitative data on its potency are less prevalent in peer-reviewed literature compared to tadalafil.
Quantitative Comparison of PDE5 Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The table below summarizes the reported IC50 values for tadalafil against PDE5. Currently, a specific IC50 value for this compound from peer-reviewed scientific literature is not widely reported.
| Compound | PDE5 IC50 | Data Source(s) |
| Tadalafil | ~1.8 - 5 nM | [3][4] |
| This compound | Not Reported | [5] |
Signaling Pathway of PDE5 Inhibition
PDE5 inhibitors exert their effects within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for vasodilation. The process begins with the release of nitric oxide, which activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells. PDE5 terminates this signal by hydrolyzing cGMP to inactive GMP. Both tadalafil and this compound inhibit this final step, thereby enhancing the vasodilatory signal.
Experimental Protocols: In Vitro PDE5 Inhibition Assay
Determining the IC50 value of a compound against PDE5 typically involves an in vitro enzyme inhibition assay. A common method is the fluorescence polarization (FP)-based assay.
Objective: To measure the concentration of an inhibitor (e.g., tadalafil or this compound) required to inhibit 50% of the PDE5 enzyme activity.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% BSA)
-
Test compounds (Tadalafil, this compound) dissolved in DMSO
-
384-well microplate (black, low-volume)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid interfering with enzyme activity.
-
Reagent Preparation: Dilute the recombinant human PDE5A1 enzyme and the fluorescently labeled cGMP substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the serially diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the diluted PDE5 enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow the enzyme to hydrolyze the cGMP substrate.
-
-
Detection: Terminate the reaction by adding a stop solution that contains a binding agent (e.g., anti-GMP antibody) which specifically binds to the hydrolyzed GMP product. This binding results in a change in fluorescence polarization.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Analysis of the Selectivity Profiles of Sildenafil and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase (PDE) selectivity profiles of two widely studied PDE5 inhibitors: Sildenafil and Tadalafil. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced differences between these two compounds. While both are potent inhibitors of PDE5, their interactions with other PDE isozymes vary, leading to different pharmacological profiles and potential side effects.
Introduction to PDE Inhibition
Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting specific PDE isozymes, the intracellular levels of these second messengers can be elevated, leading to a variety of physiological effects. Sildenafil and Tadalafil are classified as PDE5 inhibitors, which selectively target the cGMP-specific phosphodiesterase type 5. This enzyme is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature, making its inhibitors effective treatments for erectile dysfunction and pulmonary arterial hypertension.[4][5]
Nortadalafil: A Note on a Tadalafil Metabolite
Selectivity Profiles: Sildenafil vs. Tadalafil
The selectivity of a PDE inhibitor is a critical determinant of its therapeutic window and side-effect profile. Off-target inhibition of other PDE isozymes can lead to undesired physiological effects. The following table summarizes the in vitro inhibitory potency (IC50) of Sildenafil and Tadalafil against various human recombinant PDE isozymes. The data is presented in nanomolar (nM) concentrations, where a lower value indicates greater potency.
| PDE Isozyme | Sildenafil (IC50, nM) | Tadalafil (IC50, nM) | Primary Substrate(s) | Key Tissue/Cellular Locations | Potential Effects of Inhibition |
| PDE1 | 280 | >10,000 | cAMP, cGMP | Brain, myocardium, vascular smooth muscle | Vasodilation, tachycardia[6][7] |
| PDE2 | >10,000 | >10,000 | cAMP, cGMP | Brain, adrenal gland, heart | - |
| PDE3 | >10,000 | >10,000 | cAMP | Cardiovascular tissue, platelets | Increased heart rate, vasodilation, inhibition of platelet aggregation[7] |
| PDE4 | >10,000 | >10,000 | cAMP | Inflammatory cells, brain, airway smooth muscle | Anti-inflammatory effects |
| PDE5 | 5.22 | 2.35 | cGMP | Corpus cavernosum, pulmonary vasculature, platelets | Smooth muscle relaxation, vasodilation |
| PDE6 | 35 | 5,100 | cGMP | Retinal photoreceptor cells | Visual disturbances[7] |
| PDE7 | >10,000 | >10,000 | cAMP | T-cells, skeletal muscle | - |
| PDE8 | >10,000 | >10,000 | cAMP | Testis, skeletal muscle, heart | - |
| PDE9 | >10,000 | >10,000 | cGMP | Brain, kidney, spleen | - |
| PDE10 | >10,000 | >10,000 | cAMP, cGMP | Brain, testis | - |
| PDE11 | 8,500 | 25 | cAMP, cGMP | Skeletal muscle, prostate, testis, heart | Myalgia, back pain[4] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative compilation from multiple sources.
From the data, it is evident that both Sildenafil and Tadalafil are highly potent inhibitors of PDE5. However, their selectivity against other PDE isozymes differs significantly. Sildenafil exhibits a notable inhibitory effect on PDE6, an enzyme crucial for visual transduction in the retina. This cross-reactivity is associated with the transient visual disturbances reported by some users.[7] In contrast, Tadalafil is significantly more selective for PDE5 over PDE6.
Conversely, Tadalafil shows a higher affinity for PDE11 compared to Sildenafil. The physiological role of PDE11 is not fully elucidated, but its presence in skeletal muscle may be linked to the myalgia and back pain occasionally reported with Tadalafil use.[4]
Signaling Pathway of PDE5 Inhibition
The therapeutic effects of Sildenafil and Tadalafil are mediated through the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates this pathway and the mechanism of action of PDE5 inhibitors.
Experimental Protocols
The determination of the inhibitory potency (IC50) of compounds against different PDE isozymes is a critical step in their pharmacological characterization. A common method employed is the in vitro PDE enzymatic assay.
General Protocol for In Vitro PDE Enzymatic Assay
This protocol outlines a typical fluorescence polarization (FP)-based assay for measuring the inhibitory activity of test compounds against a specific PDE isozyme.
1. Materials and Reagents:
-
Recombinant human PDE isozymes (e.g., PDE1, PDE5, PDE6, PDE11)
-
Fluorescently labeled substrate (e.g., cGMP-FAM)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Test compounds (Sildenafil, Tadalafil, this compound) dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE enzyme to the appropriate working concentration in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection: Stop the reaction (e.g., by adding a stop solution or by placing on ice) and measure the fluorescence polarization on a microplate reader.
3. Data Analysis:
-
The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed by the PDE enzyme.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates a generalized workflow for determining the IC50 of a PDE inhibitor.
Conclusion
Both Sildenafil and Tadalafil are highly effective PDE5 inhibitors, but their differing selectivity profiles have important clinical implications. Sildenafil's lower selectivity against PDE6 may lead to transient visual side effects, while Tadalafil's interaction with PDE11 could be responsible for the muscle and back pain reported in some individuals. The choice between these inhibitors may depend on a patient's individual susceptibility to these off-target effects. For researchers, understanding these selectivity differences is crucial for the design and development of next-generation PDE inhibitors with improved safety and efficacy profiles. Further characterization of the selectivity profiles of major metabolites like this compound would also be beneficial for a more complete understanding of the in vivo pharmacology of these drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
A Comparative Guide to the Purity Validation of Nortadalafil Analytical Standards
For researchers, scientists, and drug development professionals, the purity and identity of an analytical standard are paramount for accurate quantification and qualification of active pharmaceutical ingredients (APIs) and their related substances. This guide provides an objective comparison of a high-purity Nortadalafil analytical standard against a hypothetical lower-purity alternative, supported by experimental data and detailed protocols. This compound, or N-desmethyl tadalafil, is a primary metabolite and potential impurity of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] Ensuring the quality of the this compound standard is critical for its use in applications such as impurity profiling, pharmacokinetic studies, and quality control of Tadalafil-containing products.
This comparison is based on a comprehensive purity validation workflow, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The validation encompasses identity confirmation, purity assessment by High-Performance Liquid Chromatography (HPLC), and a stability-indicating forced degradation study.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from the validation of two this compound analytical standards: a high-purity standard (Batch A) and a lower-purity alternative (Batch B).
Table 1: Identity Confirmation
| Test | Method | Batch A Result | Batch B Result | Acceptance Criteria |
|---|---|---|---|---|
| Mass Spectrometry | LC-MS (ESI+) | [M+H]⁺ at m/z 376.12 | [M+H]⁺ at m/z 376.12 | Matches theoretical mass (375.38 g/mol ) |
| ¹H NMR | 500 MHz in DMSO-d₆ | Spectrum conforms to structure | Spectrum conforms to structure | Conforms to reference spectrum |
| ¹³C NMR | 125 MHz in DMSO-d₆ | Spectrum conforms to structure | Spectrum conforms to structure | Conforms to reference spectrum |
Table 2: Chromatographic Purity and Impurity Profile (HPLC)
| Parameter | Method | Batch A Result | Batch B Result | Acceptance Criteria |
|---|---|---|---|---|
| Purity (Area %) | RP-HPLC (285 nm) | 99.85% | 97.10% | ≥ 98.0% |
| Related Impurity 1 | RP-HPLC (285 nm) | 0.08% | 1.55% | ≤ 0.2% |
| Related Impurity 2 | RP-HPLC (285 nm) | 0.05% | 0.95% | ≤ 0.2% |
| Unidentified Impurities | RP-HPLC (285 nm) | < 0.02% | 0.40% | ≤ 0.1% |
| Total Impurities | RP-HPLC (285 nm) | 0.15% | 2.90% | ≤ 2.0% |
Table 3: Forced Degradation Study Summary (Purity by HPLC)
| Stress Condition | Time | Batch A (% Purity) | Batch B (% Purity) | Observations |
|---|---|---|---|---|
| Acid (1N HCl, 60°C) | 2 hrs | 98.5% | 95.2% | Significant degradation peak observed in Batch B |
| Base (1N NaOH, 60°C) | 2 hrs | 97.9% | 94.8% | Major degradation peak observed in both batches |
| Oxidative (30% H₂O₂, RT) | 24 hrs | 99.1% | 96.5% | Minor degradation products formed |
| Thermal (105°C) | 24 hrs | 99.8% | 97.0% | Batch B shows slight discoloration and purity loss |
| Photolytic (UV 254 nm) | 24 hrs | 99.7% | 96.9% | Minor impurity formation in Batch B |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the purity validation process.
Caption: Workflow for this compound analytical standard purity validation.
Caption: Comparison of high-purity vs. lower-purity this compound standards.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HPLC Method for Purity Assessment and Impurity Profiling
This stability-indicating Reverse-Phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and the separation of its potential impurities and degradation products.[6]
-
Instrumentation: Quaternary Gradient HPLC with a Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724).
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 285 nm.
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to achieve a final concentration of approximately 0.2 mg/mL.
-
Sample Solution: Prepare in the same manner as the Standard Solution.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of this compound.
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method: A rapid isocratic or gradient elution using a C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid) is suitable.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Sample Preparation: Dilute the standard solution prepared for HPLC analysis to approximately 10 µg/mL with the mobile phase.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation of the this compound molecule.[7]
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound standard for ¹H NMR or 50-75 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum using the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum using the DMSO signal at 39.52 ppm.
-
Integrate signals in the ¹H spectrum and compare chemical shifts and coupling constants to a reference spectrum or theoretical values.
-
Forced Degradation Study
This study is performed to demonstrate the stability-indicating nature of the HPLC method by showing that the drug peak is well-resolved from any degradation products.[8][9]
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Dilute the stressed samples to the same concentration as the HPLC purity sample and analyze using the validated HPLC method. Evaluate peak purity of the main this compound peak to ensure no co-eluting degradants.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. tandfonline.com [tandfonline.com]
Cross-Reactivity of Nortadalafil in Tadalafil Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Nortadalafil in immunoassays designed for the detection of Tadalafil. Understanding the degree of cross-reactivity is crucial for the accurate quantification of Tadalafil in biological samples and for the detection of undeclared analogues in various products. This document summarizes key experimental data, outlines the methodologies used for cross-reactivity assessment, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Immuno-reactivity
The cross-reactivity of this compound in Tadalafil-specific immunoassays is a critical parameter for assessing the specificity of these assays. The following table summarizes the 50% inhibitory concentration (IC50) values for Tadalafil and its analogue, this compound, from a broad-specific immunochromatographic assay. The cross-reactivity percentage is calculated relative to Tadalafil.
The calculation for cross-reactivity is performed using the following formula:
% Cross-Reactivity = (IC50 of Tadalafil / IC50 of Test Compound) x 100
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Immunoassay Type |
| Tadalafil | 10.04 | 100 | Immunochromatographic Sensor |
| This compound | 17.01 | 59.02 | Immunochromatographic Sensor |
| Tadalafil | 16.1 - 29.5 | 100 | Indirect Competitive ELISA (ic-ELISA)[1] |
| This compound | 16.1 - 29.5 | ~100 | Indirect Competitive ELISA (ic-ELISA) [1] |
Note: In the ic-ELISA, the IC50 values for Tadalafil and this compound were reported to be within the same range, suggesting a high degree of cross-reactivity.[1] The data indicates that antibodies developed for Tadalafil immunoassays can exhibit significant cross-reactivity with this compound.[2] This is attributed to the structural similarity between the two molecules.
Signaling Pathway: Tadalafil's Mechanism of Action
Tadalafil and its analogues, including this compound, are potent inhibitors of phosphodiesterase type 5 (PDE5).[3] The inhibition of PDE5 is central to their pharmacological effects. The signaling pathway involved is the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.[3][4][5]
During sexual stimulation, nitric oxide (NO) is released, which then activates the enzyme guanylate cyclase.[3][4] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP.[3] By inhibiting PDE5, Tadalafil and this compound prevent the breakdown of cGMP, leading to its accumulation and prolonged physiological effects.
Experimental Protocols
The determination of cross-reactivity is typically performed using a competitive immunoassay format, such as an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).
Indirect Competitive ELISA (ic-ELISA) Protocol for Cross-Reactivity Assessment
Objective: To determine the specificity of a Tadalafil-specific antibody by measuring its cross-reactivity with this compound.
Materials:
-
96-well microtiter plates
-
Tadalafil standard
-
This compound (test compound)
-
Tadalafil-specific primary antibody
-
Coating antigen (e.g., Tadalafil-BSA conjugate)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Coating: Microtiter plates are coated with a Tadalafil-protein conjugate (coating antigen) diluted in PBS and incubated overnight at 4°C.[6]
-
Washing: The plates are washed multiple times with wash buffer to remove any unbound coating antigen.[6]
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the wells are blocked by adding a blocking buffer and incubating for 1-2 hours at 37°C.[6]
-
Washing: The plates are washed again with wash buffer.[6]
-
Competitive Reaction: A mixture of the Tadalafil-specific primary antibody and either the Tadalafil standard or this compound (at various concentrations) is added to the wells. The plate is then incubated for a specified time (e.g., 1 hour at 37°C). During this step, the free Tadalafil or this compound in the solution competes with the Tadalafil conjugate coated on the plate for binding to the limited amount of primary antibody.[6]
-
Washing: Unbound antibodies and antigens are removed by washing the plates with wash buffer.[6]
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody, which binds to the primary antibody, is added to each well and incubated.
-
Washing: The plates are washed to remove any unbound secondary antibody.
-
Substrate Reaction: A substrate solution is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance (or signal) in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of Tadalafil or this compound in the sample.
-
Data Analysis: The IC50 values for both Tadalafil and this compound are determined from their respective dose-response curves. The percent cross-reactivity is then calculated.
Experimental Workflow Visualization
The following diagram illustrates the workflow of the indirect competitive ELISA for determining cross-reactivity.
References
- 1. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Nortadalafil Reference Standard and Its Alternatives
For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical testing and research. This guide provides a comprehensive comparison of the Nortadalafil reference standard with its primary alternative, Tadalafil, and other related analogues. The information presented is based on publicly available data and is intended to assist in the selection of the most appropriate reference material for specific research needs.
Data Presentation: Comparison of Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound, Tadalafil, and two of its other known analogues, N-butyl this compound and N-cyclohexyl this compound. This data is typically found on a Certificate of Analysis for a reference standard.
Table 1: General Properties of Tadalafil and its Analogues
| Property | This compound | Tadalafil | N-butyl this compound | N-cyclohexyl this compound |
| CAS Number | 171596-36-4[1][2] | 171596-29-5[3] | 171596-31-9[4][5] | Not readily available |
| Molecular Formula | C₂₁H₁₇N₃O₄[1][2] | C₂₂H₁₉N₃O₄[3] | C₂₅H₂₅N₃O₄[4] | C₂₇H₂₇N₃O₄ |
| Molecular Weight | 375.38 g/mol [1][2] | 389.40 g/mol | 431.48 g/mol [4][6] | 457.53 g/mol |
| Appearance | Solid powder | White or pale yellow powder/crystals | Neat | Not readily available |
| Purity | >98%[7] | ≥97.5%[8] | Not readily available | Not readily available |
Table 2: Solubility Profiles
| Compound | Solubility |
| This compound | ≥32.7 mg/mL in DMSO; ≥2.32 mg/mL in EtOH with ultrasonic; insoluble in H₂O[1] |
| Tadalafil | Soluble in DMSO and methanol (B129727) |
| N-butyl this compound | Soluble in organic solvents such as methanol or acetonitrile (B52724)/water mixtures |
Mechanism of Action: The PDE5 Signaling Pathway
This compound, Tadalafil, and its analogues are potent inhibitors of phosphodiesterase type 5 (PDE5).[1] The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.
Figure 1. Simplified signaling pathway of PDE5 inhibition by this compound and its analogues.
Experimental Protocols
Accurate characterization of this compound and its alternatives relies on robust analytical methodologies. Below are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity and assay of Tadalafil and its related compounds.[9][10]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: Hypersil GOLD C18 column (150 mm × 4.6 mm, 5 μm particle size).[10]
-
Mobile Phase: A mixture of methanol, water, and acetonitrile in a ratio of 40:40:20 (v/v).[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Detection Wavelength: 260 nm.[10]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 20 µg/mL for Ambrisentan and 80 µg/mL for Tadalafil.[10] For tablets, powder the tablets and dissolve an amount equivalent to the target concentration in the mobile phase, followed by sonication and filtration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
LC-MS/MS offers high sensitivity and selectivity for the identification and quantification of impurities.[11][12]
-
Instrumentation: An Agilent 1260 LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][14]
-
Column: Poroshell EC C18 (4.6 x 150 mm, 2.7 µm).[13]
-
Mobile Phase:
-
Solvent A: 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[13]
-
Solvent B: 1% formic acid in methanol.[13]
-
-
Gradient Elution: Start with 90:10 (A:B), hold for 1 minute, then ramp to 20:80 (A:B) from 1 to 3 minutes.[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Ionization Mode: Positive electrospray ionization (ESI+).[13]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Dissolve 1 g of the sample in 10 mL of DMSO, vortex for 30 seconds, and sonicate for 10 minutes at 50°C. Centrifuge the sample, and dilute the supernatant with methanol before injection.[13]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Elucidation
¹H-NMR is a powerful technique for the structural confirmation of the reference standard.[15][16]
-
Instrumentation: A 500 MHz NMR spectrometer.[15]
-
Solvent: Dimethylsulfoxide-d₆ (DMSO-d₆).[15]
-
Internal Standard: 2,4-dinitrotoluene.[15]
-
Procedure:
-
Accurately weigh the reference standard and the internal standard into a vial.
-
Dissolve the mixture in DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum. The signal at δ 5.91 ppm (2H, s), corresponding to the methylenedioxy protons of tadalafil, is typically used for quantitative analysis.[15]
-
Experimental Workflow for Quality Control Testing
The following diagram illustrates a typical workflow for the quality control testing of a this compound reference standard.
Figure 2. A typical workflow for the quality control of a this compound reference standard.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | CAS 171596-36-4 | LGC Standards [lgcstandards.com]
- 3. store.usp.org [store.usp.org]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. scribd.com [scribd.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. resolvemass.ca [resolvemass.ca]
- 13. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 14. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 15. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nortadalafil and Other PDE5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nortadalafil's performance against other well-established phosphodiesterase type 5 (PDE5) inhibitors. The following sections detail the available quantitative data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of their comparative pharmacology.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The inhibition of PDE5 prevents the degradation of cGMP, leading to the relaxation of smooth muscle and vasodilation. This mechanism is the therapeutic basis for treating conditions such as erectile dysfunction and pulmonary arterial hypertension. This compound, a demethylated analogue of Tadalafil, is a potent inhibitor of PDE5.[1] Like other drugs in its class, including Sildenafil, Vardenafil, and Avanafil, this compound's therapeutic effects are mediated through its interaction with the NO/cGMP pathway.[2]
Quantitative Comparison of PDE5 Inhibitors
The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound and other major PDE5 inhibitors. It is important to note that direct, peer-reviewed, head-to-head comparative studies involving this compound are limited. The IC50 value for this compound is based on data from a commercial supplier.[2]
Table 1: In Vitro Potency and Selectivity Profile of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| This compound | 19* | Data not available | Data not available |
| Tadalafil | ~1-5[1] | >700 | ~10-40 |
| Sildenafil | ~3.5-8.5 | ~10 | Data not available |
| Vardenafil | ~0.1-0.7 | ~15 | Data not available |
| Avanafil | ~4.3-5.2 | >120 | Data not available |
*Data from a commercial supplier.[2]
Table 2: Comparative Pharmacokinetic Properties of PDE5 Inhibitors
| Parameter | Tadalafil | Sildenafil | Vardenafil | Avanafil |
| Time to Max. Concentration (Tmax) | ~2 hours[3] | ~1 hour | ~0.7-0.9 hours | ~0.5-0.75 hours |
| Max. Concentration (Cmax) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Half-life (t1/2) | ~17.5 hours[4] | ~3-5 hours | ~4-5 hours | ~5 hours |
| Protein Binding | ~94%[4] | ~96% | ~95% | ~95% |
| Metabolism | Primarily CYP3A4[4] | Primarily CYP3A4, some CYP2C9 | Primarily CYP3A4, minor CYP3A5 and CYP2C | Primarily CYP3A4, minor CYP2C9 |
| Excretion | Mainly feces (~61%), some urine (~36%)[3] | Mainly feces (~80%), some urine (~13%) | Mainly feces (~91-95%), some urine (~2-6%) | Mainly feces (~63%), some urine (~21%) |
Note: Pharmacokinetic data for this compound is not currently available in peer-reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
PDE5 Signaling Pathway
Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.
Comparative Experimental Workflow for PDE5 Inhibitor IC50 Determination
Caption: A generalized workflow for determining the IC50 values of PDE5 inhibitors.
Experimental Protocols
While a specific, detailed protocol for a head-to-head comparison involving this compound is not available in the published literature, a standard in vitro PDE5 inhibition assay can be described.
In Vitro PDE5 Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other PDE5 inhibitors against recombinant human PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate (e.g., fluorescently labeled cGMP)
-
Test compounds (this compound, Tadalafil, Sildenafil, Vardenafil, Avanafil) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96-well microplates
-
Microplate reader capable of detecting the signal from the chosen substrate (e.g., fluorescence polarization)
Procedure:
-
Compound Preparation: Prepare a series of dilutions for each test compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant PDE5 enzyme and cGMP substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of each compound dilution to the wells of a microplate.
-
Add a fixed volume of the diluted PDE5 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the cGMP substrate to each well.
-
-
Incubation: Incubate the microplate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction using a suitable stop solution.
-
Signal Detection: Measure the signal (e.g., fluorescence polarization) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compounds relative to controls (no inhibitor and no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.
-
Discussion and Future Directions
The available data suggests that this compound is a potent PDE5 inhibitor, albeit potentially less so than its parent compound, Tadalafil. The demethylation at the N-methyl position of the piperazinedione ring is a key structural difference that likely influences its binding affinity to the PDE5 catalytic site and its pharmacokinetic profile.[2] However, the lack of comprehensive, peer-reviewed data for this compound highlights a significant gap in the current understanding of its pharmacology.
Future research should focus on:
-
Head-to-Head In Vitro Studies: Conducting direct comparative studies of this compound against other PDE5 inhibitors to determine its precise IC50 value and selectivity profile against other PDE isoforms.
-
Pharmacokinetic Profiling: Performing in vivo studies in animal models to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This would provide crucial information on its onset and duration of action.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in established animal models of erectile dysfunction to correlate its in vitro potency with in vivo functional outcomes.
A thorough characterization of this compound's pharmacological profile is essential for a complete understanding of its potential as a therapeutic agent and for providing a solid scientific basis for any future clinical development.
References
Nortadalafil's Potency in Comparison to its Parent Compound, Tadalafil: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the phosphodiesterase type 5 (PDE5) inhibitory potency of Nortadalafil relative to its parent compound, Tadalafil. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines experimental methodologies, and visualizes key pathways to facilitate further investigation into these compounds.
This compound, also known as N-desmethyl Tadalafil, is the primary metabolite and a structural analogue of Tadalafil, a potent and selective PDE5 inhibitor.[1][2] Both compounds share a core mechanism of action, inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.[2][3] Tadalafil is well-characterized for its long half-life and is used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][5] this compound, while identified as a key analogue, has less publicly available data regarding its specific potency.
Quantitative Comparison of PDE5 Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While extensive data is available for Tadalafil, specific IC50 values for this compound are not widely reported in peer-reviewed scientific literature.
| Compound | Target | IC50 (nM) | Notes |
| Tadalafil | PDE5 | ~1.8 - 5 | Potent and highly selective inhibitor.[1][3] |
| This compound | PDE5 | Not Reported | Data not readily available in peer-reviewed literature. |
Signaling Pathway of PDE5 Inhibition
The therapeutic effects of both Tadalafil and this compound are mediated through the nitric oxide (NO)/cGMP signaling pathway. Under conditions of sexual stimulation, nitric oxide is released, which in turn activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately decrease intracellular calcium concentrations and cause smooth muscle relaxation and vasodilation. PDE5 acts to hydrolyze cGMP to GMP, thus terminating the signal. By inhibiting PDE5, Tadalafil and this compound maintain elevated cGMP levels, prolonging the vasodilatory effect.
Experimental Protocols
Determining the PDE5 inhibitory potency of a compound like this compound involves a standardized in vitro assay. The following protocol outlines a common method used for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against phosphodiesterase type 5 (PDE5).
Materials:
-
Recombinant human PDE5 enzyme
-
Test compound (this compound) and reference compound (Tadalafil)
-
[³H]-cGMP (radiolabeled cyclic guanosine monophosphate)
-
Unlabeled cGMP
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)
-
Scintillation fluid
-
Microplate reader (scintillation counter)
Experimental Workflow:
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to a control containing no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Nortadalafil Against Commercially Available PDE5 Inhibitors: A Comparative Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Nortadalafil, a demethylated analogue of tadalafil (B1681874), with the leading commercially available phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, vardenafil, and avanafil (B1665834). While this compound is recognized as a PDE5 inhibitor, publicly available, peer-reviewed data on its specific performance characteristics are limited.[1][2][3][4][5] This guide, therefore, summarizes the existing data for established PDE5 inhibitors to provide a benchmark for the evaluation of new chemical entities like this compound.
Mechanism of Action: The PDE5 Signaling Pathway
Phosphodiesterase type 5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[6] In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP.[6] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[6] PDE5 inhibitors exert their effect by preventing the degradation of cGMP, thereby prolonging its vasodilatory action.[6] this compound is understood to operate through this same mechanism.[4]
Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Data Presentation
Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors
The selectivity of a PDE5 inhibitor is critical for minimizing off-target effects. Inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[6]
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| This compound | 19* | Data not available | Data not available | Data not available | Data not available |
| Sildenafil | 3.5 - 6 | 74 | >10,000 | ~12 - 21 | >1,667 |
| Tadalafil | 2.35 - 5 | 5100 | 125 | ~1020 - 2170 | 25 |
| Vardenafil | ~0.7 | ~15 | >10,000 | ~21 | >14,285 |
| Avanafil | 5.2 | 630 | >100,000 | ~121 | >19,230 |
*Data for this compound is from a commercial supplier and has not been independently verified in peer-reviewed literature. IC50 values for other inhibitors are compiled from multiple sources and may vary based on assay conditions.[7][8]
Table 2: Pharmacokinetic Properties of Commercially Available PDE5 Inhibitors
The pharmacokinetic profiles of PDE5 inhibitors influence their onset and duration of action.
| Compound | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) |
| This compound | Data not available | Data not available | Data not available |
| Sildenafil | ~1.0 | Varies with dose | 3 - 5 |
| Tadalafil | 2.0 | 378 (for 20 mg dose) | 17.5 |
| Vardenafil | ~1.0 | Varies with dose | 4 - 5 |
| Avanafil | 0.5 - 0.75 | Varies with dose | 3 - 5 |
Data compiled from various pharmacokinetic studies.[9][10][11][12][13] It is important to note that tadalafil's metabolites are generally considered not to be pharmacologically active at therapeutic concentrations.[9][11][14]
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Enzymatic)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
1. Materials and Reagents:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (e.g., this compound) and reference inhibitors
-
Detection reagents (e.g., fluorescently labeled antibody, scintillation fluid, or colorimetric substrate)
-
96-well microplates
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PDE5 enzyme.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction using a stop solution or by heat inactivation.
-
Detection: Quantify the amount of remaining cGMP or the product (GMP) using a suitable detection method (e.g., fluorescence polarization, scintillation counting, or absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro PDE5 inhibition assay.
Conclusion
The commercially available PDE5 inhibitors—sildenafil, tadalafil, vardenafil, and avanafil—exhibit distinct profiles in terms of their potency, selectivity, and pharmacokinetics. Tadalafil is notable for its long half-life, while avanafil has a rapid onset of action.[6][15] Selectivity against PDE6 and PDE11 varies among these compounds, which can influence their side-effect profiles.[6][16]
This compound, as a demethylated analogue of tadalafil, is presumed to share a similar mechanism of action.[4] However, a comprehensive, publicly available dataset to benchmark its performance against other PDE5 inhibitors is currently lacking. The single reported IC50 value for PDE5 suggests potency, but without a broader selectivity panel and pharmacokinetic data, a thorough comparison is not possible. Further research is required to fully characterize the pharmacological profile of this compound and determine its potential therapeutic advantages and disadvantages relative to existing PDE5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | 171596-36-4 | PDE | MOLNOVA [molnova.com]
- 6. benchchem.com [benchchem.com]
- 7. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. scilit.com [scilit.com]
- 16. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Nortadalafil Impurities: A Comparative Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, ensuring the safety and efficacy of therapeutic products. Nortadalafil, a key intermediate and potential impurity in the synthesis of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, presents a unique analytical challenge. This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of this compound impurities, supported by experimental data and detailed protocols.
Unraveling Impurities: A Comparison of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of impurity profiling in the pharmaceutical industry. While both techniques operate on the same fundamental principles of separating chemical components, their performance characteristics differ significantly, impacting resolution, analysis time, and sensitivity.
UPLC, with its use of sub-2 µm stationary phase particles and higher operating pressures, generally offers significant advantages over conventional HPLC for impurity analysis.[1][2] The smaller particle size leads to increased efficiency and resolution, allowing for the separation of closely eluting impurities that might co-elute in an HPLC system.[1][3] This enhanced resolving power is particularly beneficial when dealing with complex impurity profiles. Furthermore, UPLC methods typically have much shorter run times, increasing sample throughput and reducing solvent consumption, which translates to cost savings and a more environmentally friendly approach.[1][3]
Table 1: Comparison of HPLC and UPLC Performance for this compound Impurity Analysis
| Parameter | HPLC | UPLC |
| Typical Particle Size | 3-5 µm | < 2 µm |
| Typical Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| Operating Pressure | 400-600 bar | 1000-1500 bar |
| Analysis Time | Longer (e.g., 20-40 min) | Shorter (e.g., 5-15 min) |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
The Power of Spectroscopy in Structural Confirmation
Once impurities are separated, their definitive structural identification relies on powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the accurate mass of an impurity, which in turn allows for the deduction of its elemental composition.[4] This information is crucial in distinguishing between this compound and its potential analogues, which may differ by the substitution of the N-methyl group.
Tandem Mass Spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, it is possible to deduce the structure of the impurity. For this compound and its analogues, characteristic fragmentation pathways can be established, aiding in the identification of unknown impurities.[5][6] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and selective technique for quantifying known impurities by monitoring specific precursor-to-product ion transitions.[5][6][7][8]
Table 2: Illustrative LC-MS/MS MRM Transitions for this compound and Potential Analogues
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 376.1 | 262.1 | 135.1 |
| N-Butyl this compound | 432.2 | 262.1 | 191.1 |
| N-Cyclohexyl this compound | 458.2 | 262.1 | 217.1 |
| 2-Hydroxyethylthis compound | 420.1 | 262.1 | 179.1 |
Note: These are illustrative transitions and would require optimization for specific instrumentation and analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities.[9] One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound impurities, the absence of the N-methyl signal in the ¹H NMR spectrum is a key indicator.[4]
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms, allowing for the complete assembly of the molecular structure. For complex structures, Nuclear Overhauser Effect (NOESY) experiments can provide information about the spatial proximity of protons, aiding in the determination of stereochemistry.
Table 3: Anticipated ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound Impurities
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole NH | 10.5 - 11.5 | - |
| Aromatic Protons | 6.5 - 7.8 | 110 - 140 |
| Piperazinedione Protons | 3.0 - 4.5 | 50 - 65 |
| Benzodioxole Protons | 5.9 - 6.1 (O-CH₂-O) | 101 - 102 (O-CH₂-O) |
| N-Alkyl Protons | Variable (e.g., 0.8-4.0) | Variable (e.g., 10-60) |
Note: Specific chemical shifts are highly dependent on the solvent and the specific structure of the impurity.
Experimental Protocols: A Step-by-Step Guide
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10] These studies involve subjecting the drug substance to various stress conditions more severe than accelerated stability testing.
Protocol for Forced Degradation of this compound:
-
Acid Hydrolysis: Dissolve this compound (1 mg/mL) in a solution of 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound (1 mg/mL) in a solution of 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of this compound (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acid and base-stressed samples and analyze all samples by HPLC/UPLC-UV and LC-MS to identify and quantify any degradation products.[10]
Impurity Isolation by Preparative HPLC
To obtain sufficient quantities of an impurity for full structural elucidation by NMR, isolation by preparative HPLC is often necessary.
General Protocol for Preparative HPLC Isolation:
-
Method Development: Develop an analytical HPLC method that provides good resolution between the impurity of interest and the main component (this compound) and other impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.
-
Fraction Collection: Inject the sample mixture onto the preparative HPLC system and collect the fraction corresponding to the peak of the target impurity.
-
Solvent Evaporation: Remove the solvent from the collected fraction, typically using a rotary evaporator or lyophilizer, to obtain the isolated impurity.
-
Purity Check: Analyze the isolated impurity by analytical HPLC to confirm its purity before proceeding with spectroscopic analysis.
Visualizing the Workflow and Logic
Conclusion
The structural elucidation of this compound impurities requires a multi-faceted analytical approach. While UPLC offers superior separation performance compared to HPLC, a combination of mass spectrometry and NMR spectroscopy is indispensable for the definitive identification and characterization of these impurities. By employing systematic forced degradation studies and robust isolation techniques, researchers and drug development professionals can effectively navigate the complexities of impurity profiling, ensuring the quality and safety of Tadalafil-containing pharmaceuticals.
References
- 1. ijcrt.org [ijcrt.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound | 171596-36-4 | Benchchem [benchchem.com]
- 5. forensicrti.org [forensicrti.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative In Vitro Metabolic Stability Analysis: Nortadalafil vs. Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of Nortadalafil and its parent compound, Tadalafil. Metabolic stability is a critical parameter in drug discovery and development, influencing a compound's pharmacokinetic profile and in vivo performance. This document outlines the metabolic relationship between these two compounds, presents a detailed protocol for a standard in vitro metabolic stability assay, and includes visualizations to illustrate the experimental workflow and metabolic pathways.
Metabolic Profile Overview
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver.[1][2][3] The main metabolic pathway involves the formation of a catechol metabolite, which subsequently undergoes methylation and glucuronidation.[1][2][3]
Quantitative Data Comparison
A comprehensive search of scientific literature did not yield specific quantitative data from a head-to-head in vitro metabolic stability study of this compound and Tadalafil. Such a study would typically be conducted using human liver microsomes to determine the half-life (t½) and intrinsic clearance (CLint). For illustrative purposes, the table below is structured to present such data.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Tadalafil | Data not available | Data not available |
| This compound | Data not available | Data not available |
Note: The absence of data in this table highlights a gap in the publicly available research. The experimental protocol provided in the next section outlines the methodology to generate such comparative data.
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol describes a standard method to determine the in vitro metabolic stability of a test compound, which can be applied to both this compound and Tadalafil for a comparative analysis.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and Tadalafil in human liver microsomes.
2. Materials:
-
Test compounds (this compound, Tadalafil)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator capable of maintaining 37°C with shaking
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and Tadalafil (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compounds in the incubation buffer to achieve the desired final concentration (e.g., 1 µM).
-
Dilute the pooled human liver microsomes to a working concentration (e.g., 1 mg/mL) in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution to the phosphate buffer.
-
Add the human liver microsome suspension to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound (this compound or Tadalafil) at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Visualizations
Metabolic Pathway of Tadalafil
Caption: Metabolic pathway of Tadalafil leading to its major metabolites.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
References
A Comparative Guide to Inter-Laboratory Validation of Nortadalafil Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Tadalafil (B1681874) and its analogue, Nortadalafil. While specific inter-laboratory validation data for this compound is not extensively published, the methodologies presented for Tadalafil are highly transferable due to structural similarities and serve as a robust framework for analysis. The performance data detailed herein is critical for ensuring consistency and reliability in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring across different laboratory settings.
Data Presentation: Performance of Analytical Methods
The quantification of this compound, much like Tadalafil, can be achieved through various analytical techniques. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is often considered the gold standard for its high sensitivity and selectivity.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a more accessible alternative. The following tables summarize the key performance parameters of validated methods for Tadalafil, which can be considered indicative for this compound analysis.
Table 1: UPLC-MS/MS Method Performance for Tadalafil Quantification [1][2]
| Validation Parameter | Performance Metric |
| Linearity Range | 5–1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][2] |
| Accuracy (% Relative Error) | < -3.2%[2] |
| Precision (% Relative Standard Deviation) | < 8.4%[2] |
| Recovery | 90.38% – 97.32%[2] |
| Matrix Effect | 98.5% – 103.2%[2] |
Table 2: Comparison with Alternative Quantification Methods for Tadalafil [1][3]
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | 5 - 1,000 ng/mL[1] | Not Reported | 5 ng/mL[1] |
| HPLC-UV | 60 - 140 µg/mL[1] | 1.19 µg/mL[1] | 3.62 µg/mL[1] |
| RP-HPLC | 70 - 130 µg/ml | 0.05 µg/ml | 0.5 µg/ml |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods across different laboratories.
1. UPLC-MS/MS Method for Tadalafil Quantification in Human Plasma [2]
-
Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of an internal standard (e.g., sildenafil).
-
Deproteinize the plasma samples with acetonitrile (B52724).
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with 2.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (55:45, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.7 mL/min.
-
Total Run Time: 1 minute per sample.
-
-
Mass Spectrometry Detection:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Tadalafil: m/z 390.4 → 268.3.
-
Sildenafil (Internal Standard): m/z 475.3 → 283.3.
-
-
2. RP-HPLC Method for Tadalafil Quantification in Bulk and Pharmaceutical Dosage Forms [3]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter the solution prior to injection.
-
-
Chromatographic Conditions:
Mandatory Visualizations
Workflow for Inter-Laboratory Method Validation
Caption: Workflow of an inter-laboratory validation study.
Comparison of Analytical Method Performance
Caption: Key performance parameter comparison of analytical methods.
References
Safety Operating Guide
Navigating the Safe Disposal of Nortadalafil: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Nortadalafil, a demethylated analogue of tadalafil (B1681874) and a potent phosphodiesterase type 5 (PDE5) inhibitor, requires careful handling and adherence to specific disposal protocols due to its pharmacological activity.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by multiple federal and state agencies. The primary federal agency overseeing hazardous waste is the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6][7] For controlled substances, the Drug Enforcement Administration (DEA) sets specific disposal guidelines.[5] It is crucial to note that many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[5]
Key Principles of this compound Waste Management
Given that this compound is a tadalafil analog intended for laboratory use, it should be handled as a potentially hazardous substance.[8] The foundational principles of its waste management include:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a designated, clearly labeled hazardous waste container.[8]
-
Containerization: Use a chemically resistant, leak-proof container for collecting this compound waste. The container must be kept closed except when adding waste.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.[8]
-
Professional Disposal: The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Under no circumstances should it be discharged into sewer systems.[6][10]
Quantitative Data Summary
For easy reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₇N₃O₄ | [3][11] |
| Molecular Weight | 375.38 g/mol | [2][11] |
| CAS Number | 171596-36-4 | [12] |
| Appearance | Powder | [11] |
| Solubility | DMSO: 50 mg/mL (133.20 mM; ultrasonic) | [11] |
| H₂O: < 0.1 mg/mL (insoluble) | [11] | |
| Storage | Desiccate at -20°C | [11] |
| Personal Protective | Chemical impermeable gloves, safety glasses, adequate ventilation | [12] |
Detailed Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation and Collection
-
Solid Waste:
-
Place all solid this compound waste, including unused or expired compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated personal protective equipment (PPE) like gloves and wipes, into a designated hazardous waste container.[8]
-
This container should be made of a chemically resistant material and have a secure, tight-fitting lid.[8]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions or rinsates, in a separate, clearly labeled hazardous liquid waste container.
-
The container must be leak-proof and compatible with the solvents used.
-
Container Labeling
-
Immediately label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound Waste"
-
The date the first waste was added to the container.[8]
-
The primary hazard(s) associated with the waste.
-
Storage of Waste
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.[8]
-
The storage area should be well-ventilated.
-
Ensure the container is kept closed at all times, except when adding waste.[8]
Disposal of Empty Containers
-
Triple-Rinse Procedure: Triple-rinse the empty this compound container with a suitable solvent (e.g., the solvent used to dissolve the compound).[9]
-
Collect the rinsate and dispose of it as hazardous liquid waste.[9]
-
After triple-rinsing, the container can often be disposed of in the regular trash. However, it is best practice to puncture or deface the container to prevent reuse.[9] Always confirm your institution's specific procedures for empty container disposal.
Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service to arrange for the pickup and final disposal of the this compound waste.[8]
-
The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6][10]
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Cleanup
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don appropriate PPE, including gloves, safety glasses, and a respirator if the material is a powder and could become airborne.[8]
-
Contain the Spill: For small spills, use an absorbent material to collect the spilled substance. Avoid creating dust if the spilled material is a solid by dampening it with water.[8]
-
Cleanup: Carefully sweep or vacuum the material into a designated hazardous waste container. If using a vacuum, it must be a HEPA-filter-equipped model.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in a sealed, labeled hazardous waste container for disposal.[9]
-
Report the Spill: Report the spill to your laboratory supervisor and EH&S department.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. Buy this compound | 171596-36-4 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdn.accentuate.io [cdn.accentuate.io]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
